molecular formula C16H15NO2 B2928337 (5R,6S)-5,6-diphenyl-2-morpholinone CAS No. 282735-66-4; 815582-48-0

(5R,6S)-5,6-diphenyl-2-morpholinone

Numéro de catalogue: B2928337
Numéro CAS: 282735-66-4; 815582-48-0
Poids moléculaire: 253.301
Clé InChI: LTPOSIZJPSDSIL-CVEARBPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5R,6S)-5,6-diphenyl-2-morpholinone is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.301. The purity is usually 95%.
BenchChem offers high-quality (5R,6S)-5,6-diphenyl-2-morpholinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,6S)-5,6-diphenyl-2-morpholinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5R,6S)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282735-66-4
Record name (5R,6S)-5.6-Diphenyl-2-morpholinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Williams Chiral Auxiliary: Precision Engineering in Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for non-proteinogenic, enantiopure α-amino acids has surged in modern drug discovery, driven by the need for peptide therapeutics with enhanced proteolytic stability and novel pharmacophores. At the forefront of asymmetric synthesis stands the Williams chiral auxiliary —specifically, (5R,6S)-5,6-diphenyl-2-morpholinone and its (5S,6R) antipode. Functioning as a highly versatile, stereodirecting glycine equivalent, this morpholinone template allows researchers to construct complex stereocenters with near-perfect predictability and diastereomeric excess (>98% de)[1].

This guide provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative benchmarks for deploying the Williams auxiliary in advanced synthetic workflows.

Mechanistic Causality: The Logic of Stereocontrol

The unparalleled success of the Williams auxiliary relies on a rigid conformational bias that translates resident chirality into a newly formed C-C bond. When the N-protected (typically Boc or Cbz) morpholinone is treated with a strong, non-nucleophilic base, it forms a planar lithium enolate.

The Causality of Facial Selectivity:

  • Steric Shielding: The two phenyl groups at the C5 and C6 positions occupy a pseudo-axial/pseudo-equatorial orientation that effectively creates a steric wall blocking the syn-face of the enolate[2].

  • Trajectory of Attack: Because the syn-face is sterically occluded, incoming electrophiles (such as alkyl halides) are forced to approach strictly from the anti-face.

  • Zimmerman-Traxler Dynamics: The rigid chelation of the lithium ion between the enolate oxygen and the Boc-carbonyl oxygen prevents bond rotation, locking the transition state and ensuring that the stereochemical relay is absolute[2][3].

Mechanism A N-Boc-5,6-diphenylmorpholin-2-one (Chiral Template) B Deprotonation (LiHMDS, -78°C) Formation of Rigid Lithium Enolate A->B Base Addition C Steric Shielding (C5/C6 Phenyls block syn-face) B->C Conformational Lock D Electrophilic Attack (Strictly from anti-face) C->D Alkyl Halide E C3-Alkylated Morpholinone (>98% de) D->E Stereoselective C-C Bond F Cleavage (Li/NH3 or Pd/H2) E->F Auxiliary Destruction G Enantiopure α-Amino Acid F->G Target Isolation

Fig 1. Mechanistic workflow of stereocontrolled alkylation using the Williams chiral auxiliary.

Synthesis of the Auxiliary: A Self-Validating System

The synthesis of the Williams auxiliary is highly scalable and relies on a self-validating sequence where the stereochemical integrity of the starting material dictates the final architecture[4][5].

Workflow Rationale: The process begins with the condensation of benzoin, followed by reductive amination to yield 1,2-diphenyl-2-aminoethanol. Chiral resolution via L-glutamic acid isolates the desired enantiomer. Subsequent N-alkylation with ethyl bromoacetate, N-protection (Boc₂O), and acid-catalyzed lactonization yields the pure morpholinone[4]. The use of p-toluenesulfonic acid (p-TsOH) in refluxing benzene drives the lactonization to completion by azeotropic removal of ethanol, validating the ring closure through the physical collection of the distillate[6].

SynthesisWorkflow Step1 1. Benzoin Condensation & Reductive Amination Step2 2. Chiral Resolution (via L-Glutamic Acid) Step1->Step2 Step3 3. N-Alkylation (Ethyl bromoacetate) Step2->Step3 Step4 4. N-Protection (Boc2O or CbzCl) Step3->Step4 Step5 5. Acid-Catalyzed Lactonization (p-TsOH, Benzene reflux) Step4->Step5 Step6 Enantiopure (5R,6S) or (5S,6R) Williams Auxiliary Step5->Step6

Fig 2. Step-by-step synthetic workflow for the preparation of the Williams chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (R)-N-Boc-Allylglycine

The following protocol details the synthesis of (R)-N-Boc-allylglycine, a critical precursor for stapled peptides and olefin metathesis applications[1][3]. This methodology is designed as a self-validating system: color changes and phase separations act as internal indicators of reaction progress.

Phase 1: Diastereoselective Alkylation
  • Preparation: Flame-dry a 250-mL round-bottomed flask under argon. Charge the flask with 1.0 g (2.83 mmol) of (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one and dissolve in 50 mL of anhydrous THF.

  • Electrophile Addition: Inject 2.0 mL (10 mmol) of allyl iodide. Causality: Adding the electrophile prior to the base ensures that the highly reactive enolate is trapped immediately upon formation, preventing self-condensation or racemization.

  • Enolization: Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add 2.8 mL (2.83 mmol) of Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF). Causality: The bulky LiHMDS selectively abstracts the C3 proton without acting as a nucleophile against the lactone carbonyl.

  • Validation & Quench: Stir for 1 hour at -78°C. The solution will transition to a pale yellow/orange, indicating enolate formation and subsequent consumption. Quench with 100 mL of deionized water.

  • Isolation: Extract with ethyl acetate (250 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (4:1 hexanes:ethyl acetate) to yield the alkylated intermediate as a white solid (approx. 90% yield).

Phase 2: Auxiliary Cleavage (Dissolving Metal Reduction)

Unlike auxiliaries that are recycled (e.g., Evans oxazolidinones), the Williams auxiliary is destructively cleaved to release the amino acid[1].

  • Ammonia Condensation: Condense 30 mL of anhydrous ammonia into a flask at -78°C. Add lithium wire (approx. 60 mg) until a persistent deep blue color is achieved, indicating the presence of solvated electrons.

  • Reduction: Dissolve the alkylated intermediate (500 mg) in 5 mL of anhydrous THF and 0.15 mL of absolute ethanol. Transfer this dropwise into the Li/NH₃ solution. Causality: The ethanol acts as a proton donor to quench the radical anion intermediates, preventing over-reduction of the allyl double bond.

  • Recovery: After 20 minutes, quench with solid ammonium chloride until the blue color dissipates (validating the consumption of lithium). Allow the ammonia to evaporate. The resulting residue contains the free (R)-N-Boc-allylglycine and the cleaved auxiliary byproduct (1,2-diphenylethane), which are easily separated by acid/base extraction.

Quantitative Data & Substrate Scope

The Williams auxiliary accommodates a vast array of electrophiles. The table below summarizes the quantitative performance of the (5R,6S)-template across different target amino acids.

ElectrophileTarget Amino AcidYield (%)Diastereomeric Excess (de %)Optimal Cleavage Method
Allyl iodideAllylglycine90%>98%Li/NH₃, THF, EtOH
Benzyl bromidePhenylalanine85%>98%H₂, Pd/C, MeOH
Methyl iodideAlanine88%>98%H₂, Pd/C, MeOH
Propargyl bromidePropargylglycine82%>95%Li/NH₃, THF, EtOH
1,4-DibromobutaneProline derivatives78%>95%H₂, Pd/C, MeOH

Table 1: Comparative yields and stereoselectivities for the alkylation of the Williams chiral auxiliary[1][3].

Advanced Applications: 1,3-Dipolar Cycloadditions

Beyond simple alkylations, the Williams auxiliary serves as a powerful platform for synthesizing complex polycyclic systems, such as spirooxindoles (e.g., the natural product Spirotryprostatin A/B)[7].

By condensing the morpholinone with an aldehyde, an azomethine ylide is generated in situ. This ylide undergoes a highly concerted [3+2] cycloaddition with dipolarophiles (like isatin derivatives). The conformational rigidity imposed by the diphenylmorpholinone ring system dictates the facial approach of the dipolarophile, establishing up to four contiguous stereocenters in a single, highly efficient step[7][8].

References

  • [1] Looper, R. E., & Williams, R. M. (2012). Discussion Addendum For: Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one. Organic Syntheses, 89, 394-403. Available at: [Link]

  • [8] Ding, K., et al. (2004). A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction. Journal of the American Chemical Society, 127(29), 10130-10131. Available at:[Link]

  • [7] Nasonov, V. V., et al. (2025). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. ACS Omega. Available at:[Link]

  • [6] Williams, R. M., et al. (2003). ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 18. Available at:[Link]

  • [3] Williams, R. M., Sinclair, P. J., & DeMong, D. E. (2003). EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING 4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 31. Available at:[Link]

  • [5] Wijdeven, M. A., et al. (2014). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. Available at:[Link]

Sources

Stereochemical Mastery: The Absolute Configuration and Mechanistic Utility of 5,6-Diphenyl-2-Morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, the precise control of stereocenters is paramount. 5,6-Diphenyl-2-morpholinone (widely known as Williams' chiral auxiliary) is a privileged chiral template that functions as a conformationally locked glycine equivalent. By leveraging the defined absolute configuration of its C5 and C6 phenyl substituents, this auxiliary creates a sterically demanding environment that dictates the facial selectivity of reactions at the prochiral nitrogen-adjacent center. This whitepaper provides an in-depth technical analysis of its stereochemical principles, absolute configuration determination, synthetic protocols, and downstream applications.

Structural and Stereochemical Principles

The extraordinary chiral efficiency of 5,6-diphenyl-2-morpholinone is rooted in its rigid bicyclic-like transition states and the massive steric bulk of its phenyl groups.

Mechanism of Stereocontrol

The core structure exists in specific enantiomeric forms, such as (5S,6R) or (5R,6S), which are dictated by the chiral amino alcohol precursor [1][1].

  • Deprotonation and Enolate Formation: Upon deprotonation at the C3 position (the α-carbon of the glycine equivalent), a chiral, non-racemic enolate is generated.

  • Facial Shielding: The C2-symmetric arrangement of the two phenyl groups effectively shields one face of the resulting enolate. This steric bias forces incoming electrophiles to approach exclusively from the opposite, less-hindered face [1][1].

  • N-Protecting Group Causality: The choice of nitrogen protection is critical. Bulky groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) alter the conformational rigidity of the heterocyclic ring, reinforcing the steric environment around the stereogenic centers and preventing unwanted ring-flipping during transition states [1][1].

Stereocontrol A 5,6-Diphenyl-2-morpholinone (Chiral Auxiliary) B Base Deprotonation (at C3 position) A->B C Chiral Non-Racemic Enolate (Conformationally Locked) B->C D Steric Shielding (by C5/C6 Phenyl Groups) C->D E Electrophilic Attack (Less-Hindered Face) D->E Facial Selectivity F Enantiopure α-Amino Acid (>99% e.e.) E->F

Logical flow of stereocontrol via 5,6-diphenyl-2-morpholinone enolate facial shielding.

Analytical Determination of Absolute Configuration

In drug development, a protocol must be a self-validating system. The absolute configuration of the morpholinone and its downstream adducts must be rigorously confirmed to ensure batch-to-batch reproducibility.

  • X-Ray Crystallography: The definitive gold standard. Single-crystal X-ray diffraction of the morpholinone cycloadducts unambiguously confirms the 3D spatial arrangement and absolute configuration of the newly formed stereocenters [1][1].

  • J-Based Configuration Analysis (JBCA): NMR-derived coupling constants are utilized to distinguish between configurations (e.g., 5R,6S vs. 5S,6S). A coupling constant ΔJ>2 Hz in 1 H NMR is critical for confirming axial versus equatorial substituent orientations [1][1].

  • Chiral HPLC: Validates the enantiomeric excess (e.e.) of the final cleaved products using specialized stationary phases (e.g., Chiralpak IA) with mobile phases of hexane/isopropanol [1][1].

Experimental Protocol: Synthesis of the Chiral Auxiliary

The synthesis of (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one is achieved via a highly scalable, self-validating methodology starting from a commercially available chiral amino alcohol [2][2].

Step-by-Step Methodology
  • N-Alkylation: React (1S,2R)-1,2-diphenyl-2-hydroxyethylamine (>98% e.e.) with ethyl bromoacetate in the presence of triethylamine in anhydrous THF.

    • Causality: The slow addition of the alkylating agent at room temperature minimizes over-alkylation, ensuring the secondary amine is formed cleanly without compromising the existing stereocenters.

  • N-Boc Protection: Treat the resulting glycinate intermediate directly with di-tert-butyl dicarbonate (Boc 2​ O).

    • Causality: The Boc group protects the nitrogen from unwanted side reactions and provides the necessary steric bulk to enforce the rigid conformation of the final morpholinone ring.

  • Acid-Catalyzed Lactonization: Dissolve the N-Boc protected intermediate in benzene and reflux with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Soxhlet extractor packed with anhydrous CaCl 2​ [2][2].

    • Causality:p-TsOH protonates the ethyl ester, increasing its electrophilicity for the intramolecular attack by the hydroxyl group. The Soxhlet extractor continuously removes the ethanol byproduct, driving the equilibrium toward the thermodynamically stable lactone.

  • Purification & Validation: Recrystallize the crude product from hexanes/ethyl acetate.

    • Self-Validation Checkpoint: The success of the lactonization and the integrity of the absolute configuration can be immediately validated by measuring the specific rotation [α]D25​ (Target: +86.3 in CH 2​ Cl 2​ ) [2][2].

SynthesisWorkflow Step1 (1S,2R)-Amino Alcohol Step2 N-Alkylation (Ethyl bromoacetate) Step1->Step2 Step3 N-Boc Protection (Boc2O) Step2->Step3 Step4 Lactonization (p-TsOH, Reflux) Step3->Step4 Step5 (5S,6R)-Morpholin-2-one Step4->Step5

Step-by-step synthesis workflow of the 5,6-diphenyl-2-morpholinone chiral auxiliary.

Applications in Asymmetric Synthesis & Quantitative Data

The 5,6-diphenyl-2-morpholinone template is highly versatile, serving as a cornerstone for synthesizing complex natural products and unnatural amino acids.

A. Asymmetric [1,3]-Dipolar Cycloadditions

Azomethine ylides derived from 5,6-diphenylmorpholin-2-one undergo highly stereoselective [1,3]-dipolar cycloadditions with various dipolarophiles (e.g., ethyl oxindolylideneacetate) [3][3]. Addition of an aldehyde under neutral conditions preferentially forms the E-ylide. The bulky phenyl groups direct the dipolarophile to approach via the less hindered face, yielding spirooxindole pyrrolidines with excellent regio- and diastereoselectivities. This methodology was pivotal in the enantioselective total synthesis of the microtubule inhibitors spirotryprostatin A and B [3][3].

B. Glycine Enolate Alkylation

The morpholinone serves as an electrophilic or nucleophilic glycine synthon. When treated with a strong base (e.g., LHMDS or LiHMDS) at low temperatures (-78 °C), the resulting enolate can be trapped with alkyl halides (like allyl iodide) to form complex α-amino acids (e.g., allylglycine) with net retention of stereochemistry [4][4].

Quantitative Data Summary

The table below summarizes the stereochemical outcomes of key reactions utilizing the 5,6-diphenyl-2-morpholinone auxiliary across various literature benchmarks:

Reaction TypeReagents / ConditionsTarget ProductYield (%)Stereoselectivity
Enolate Alkylation Allyl iodide, LHMDS, -78 °C(3R,5R,6S)-3-Allyl-morpholin-2-one90%>99% d.e.
[1,3]-Dipolar Cycloaddition Aldehyde, OxindolylideneacetateSpirooxindole pyrrolidines65-85%>95% d.e.
Radical Addition Et 3​ B, O 2​ , Lewis Acidα-Alkyl-α-amino acids70-84%High facial selectivity
Aldol Condensation Aldehydes, TiCl 4​ , -78 °Cβ-Hydroxy-α-amino acids75-92%>98% d.e.

Conclusion

The absolute configuration of 5,6-diphenyl-2-morpholinone is the fundamental driver of its utility in asymmetric synthesis. By locking the conformation of the glycine core and providing a massive steric shield via its C5 and C6 phenyl substituents, it ensures that subsequent bond-forming events occur with near-perfect facial selectivity. Its robust synthesis and self-validating analytical profile make it an indispensable tool for researchers and drug development professionals.

References

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from: [Link]

  • Semantic Scholar (Paul R. Sebahar et al.). THE SYNTHESIS OF SPIROOXINDOLE PYRROLIDINES VIA AN ASYMMETRIC AZOMETHINE YLIDE [1,3]-DIPOLAR CYCLOADDITION REACTION. Retrieved from: [Link]

  • Organic Syntheses. EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING. Retrieved from: [Link]

Sources

Chemical Properties, Stability, and Synthetic Utility of (5R,6S)-5,6-Diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(5R,6S)-5,6-Diphenyl-2-morpholinone (CAS: 282735-66-4) is a privileged chiral scaffold that has fundamentally shaped modern asymmetric synthesis. Originally popularized as the "Williams chiral auxiliary" for the stereoselective synthesis of unnatural α -amino acids[1], this compound has recently become a critical building block in oncology drug discovery. Specifically, it is the foundational intermediate for synthesizing spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction (PPI), such as MI-1061 and APG-115[2],[3]. This whitepaper dissects the physicochemical properties, structural dynamics, and field-proven synthetic protocols associated with this vital molecule.

Physicochemical Properties & Structural Dynamics

To leverage (5R,6S)-5,6-diphenyl-2-morpholinone effectively, one must understand the causality behind its exceptional stereocontrol. The molecule features a six-membered morpholinone ring with two adjacent phenyl groups at the C5 and C6 positions.

The Causality of Stereocontrol: In its lowest-energy chair conformation, the bulky phenyl groups adopt pseudo-equatorial/axial orientations that create massive steric hindrance on one face of the heterocyclic ring. When the morpholinone is converted into a reactive intermediate (such as an enolate or an azomethine ylide), incoming electrophiles or dipolarophiles are physically blocked from the hindered face. They are forced to approach exclusively from the opposite, unhindered face, consistently yielding diastereomeric excesses (d.e.) of >95%[1],[3].

Quantitative Data Summary

The baseline physicochemical properties dictate its handling and purification parameters during synthetic workflows[4].

Table 1: Physicochemical Properties of (5R,6S)-5,6-diphenyl-2-morpholinone

PropertyValueExperimental Implication
CAS Number 282735-66-4Unique identifier for the (5R,6S) enantiomer.
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol -
Melting Point 139–141 °CHigh crystallinity; easily purified via recrystallization from ethyl acetate/hexane[4],[1].
Density ~1.159 g/cm³-
pKa (Predicted) 5.68 ± 0.60The secondary amine can be easily protected (e.g., Boc) or condensed with aldehydes[4].

Chemical Stability & The Retro-Mannich Isomerization

As a standalone reagent, (5R,6S)-5,6-diphenyl-2-morpholinone is highly stable under standard laboratory conditions. However, its stability profile becomes complex when incorporated into spirooxindole drug candidates.

The Retro-Mannich Challenge: Early-generation spirooxindole MDM2 inhibitors synthesized from this auxiliary suffered from slow isomerization in protic solutions[2]. The causality lies in a reversible retro-Mannich ring-opening-cyclization mechanism. The spiro-pyrrolidine core can spontaneously ring-open into an acyclic imine intermediate and re-close, leading to an equilibrium mixture of four diastereomers. This thermodynamic instability is highly detrimental to drug formulation and efficacy[2].

The Chemical Solution: To engineer chemical stability, researchers modified the synthetic workflow by utilizing symmetrical aliphatic ketones (such as cyclohexanone) during the initial cycloaddition[3]. By installing two identical substituents at the C2 position of the resulting pyrrolidine core, the molecule undergoes a rapid, irreversible conversion to a single stable diastereomer. This rational design choice completely eradicates the retro-Mannich epimerization issue, yielding highly stable clinical candidates[2],[3].

Self-Validating Experimental Protocols

The following methodologies detail the exact workflows for utilizing this auxiliary, explaining the thermodynamic and kinetic reasoning behind each step to ensure a self-validating system.

Protocol A: 1,3-Dipolar Cycloaddition for Spirooxindole Cores

This protocol describes the multicomponent assembly of the MDM2 inhibitor core, leveraging the morpholinone to dictate the stereochemistry of three contiguous stereocenters[3].

Step 1: Reagent Assembly & Solvent Selection

  • Action: In a sealed tube or round-bottom flask, suspend (E)-6-chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one (1.62 mmol), (5R,6S)-5,6-diphenyl-2-morpholinone (1.94 mmol, 1.2 equiv), and cyclohexanone (4.86 mmol, 3.0 equiv) in 10 mL of anhydrous Toluene.

  • Causality: Toluene is strictly chosen because its high boiling point allows the system to reach 140 °C. This thermal energy is required to drive the condensation of the morpholinone and cyclohexanone, generating the highly reactive azomethine ylide in situ[3].

Step 2: Thermal Cycloaddition

  • Action: Heat the mixture at reflux (140 °C) for 2 hours.

  • Causality: The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the isatin derivative. The steric bulk of the diphenyl groups on the morpholinone forces the isatin dipolarophile to approach exclusively from the less hindered face, locking the spiro-stereocenters with >95% d.e.

Step 3: Isolation & Purification

  • Action: Cool the reaction to room temperature and remove the toluene via rotary evaporation. Purify the crude residue via silica gel column chromatography, eluting with 100% Dichloromethane (DCM).

  • Causality: The resulting spirooxindole is significantly less polar than the starting morpholinone. 100% DCM provides the exact solvent polarity required to rapidly elute the target compound (Yield: ~64%) while retaining unreacted polar precursors on the baseline[3].

Protocol B: Auxiliary Cleavage (Oxidative)

To yield the final Active Pharmaceutical Ingredient (API), the morpholinone auxiliary must be removed without epimerizing the newly formed stereocenters.

Step 1: Oxidative Cleavage

  • Action: Treat the spiro-intermediate with Ceric Ammonium Nitrate (CAN) in an Acetonitrile/Water mixture at room temperature.

  • Causality: CAN acts as a selective single-electron oxidant. It specifically targets the N-alkyl bond of the morpholinone ring, triggering oxidative cleavage of the auxiliary while leaving the robust spiro-pyrrolidine core entirely intact[3].

Mechanistic Pathway Visualizations

The following diagrams map the logical relationships and workflows for the two primary applications of (5R,6S)-5,6-diphenyl-2-morpholinone.

Asymmetric_Synthesis A (5R,6S)-5,6-Diphenyl- 2-morpholinone B N-Boc Protection & Enolate Formation A->B Boc2O, Base (Activation) C Stereoselective Electrophilic Addition B->C Electrophile (E+) (Facial Shielding) D Auxiliary Cleavage (Hydrolysis/Oxidation) C->D CAN or LiBH4 (Bond Cleavage) E Enantiopure Unnatural Amino Acid D->E Product Release (Stereocenter Retained)

Fig 1: Asymmetric amino acid synthesis workflow utilizing the Williams chiral auxiliary.

MDM2_Inhibitor_Synthesis Substrate Reactants (5R,6S)-Morpholinone + Isatin Derivative + Cyclohexanone Ylide Intermediate Azomethine Ylide (In situ generation) Substrate->Ylide Condensation (-H2O) (Thermal Activation) Cycloaddition Reaction 1,3-Dipolar Cycloaddition (Toluene, 140°C) Ylide->Cycloaddition Stereocontrolled Approach Spiro Product Spirooxindole Core (Single Diastereomer) Cycloaddition->Spiro Ring Closure (High d.e. >95%) MDM2 Application MDM2-p53 PPI Inhibitor (e.g., APG-115) Spiro->MDM2 Auxiliary Cleavage & Derivatization

Fig 2: 1,3-dipolar cycloaddition pathway for synthesizing spirooxindole MDM2 inhibitors.

References

2.[1] Title: Diastereoselective Intermolecular Radical Addition to Nitrones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comprehensive Spectroscopic Profiling and Synthetic Methodologies for (5R,6S)-5,6-Diphenyl-2-Morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organic synthesis and medicinal chemistry, (5R,6S)-5,6-diphenyl-2-morpholinone stands as a privileged chiral scaffold. Widely recognized as the direct precursor to the Williams chiral auxiliary, this molecule provides an exceptionally rigid stereochemical environment that dictates high facial selectivity during enolate alkylations. Beyond its utility in synthesizing unnatural α -amino acids, the morpholinone core has been instrumental in the development of complex spirooxindoles[1] and potent MDM2-p53 protein-protein interaction inhibitors, such as MI-1061[2].

This technical guide provides an authoritative breakdown of the structural causality, comprehensive spectroscopic data (NMR, IR, MS), and self-validating experimental protocols required to synthesize and characterize this critical intermediate[3].

Mechanistic Causality & Structural Significance

The synthetic utility of (5R,6S)-5,6-diphenyl-2-morpholinone is intrinsically linked to its three-dimensional conformation. Derived from (1R,2S)-1,2-diphenyl-2-aminoethanol, the lactonization process locks the two phenyl rings into a cis relationship[4].

When converted to its N-Boc or N-Cbz derivative and subsequently enolized, the cis-diphenyl groups adopt a pseudo-axial/pseudo-equatorial arrangement that effectively shields one face (the Re or Si face, depending on the antipode) of the enolate. This steric blockade forces incoming electrophiles (e.g., alkyl halides or aldehydes) to approach exclusively from the less hindered face, resulting in exceptionally high diastereomeric ratios (often >99:1)[5]. Understanding this structural causality is paramount when interpreting its spectroscopic data, as the spatial proximity of the protons directly influences their magnetic resonance behaviors.

Comprehensive Spectroscopic Profiling

To ensure scientific integrity and structural validation, the spectroscopic profile of (5R,6S)-5,6-diphenyl-2-morpholinone must be analyzed through the lens of its molecular geometry.

Nuclear Magnetic Resonance (NMR) Causality
  • 1 H NMR: The most diagnostic signals are the protons at the C-5 and C-6 positions. The H-6 proton is highly deshielded ( δ ~5.18 ppm) due to the adjacent electronegative oxygen atom of the lactone ring. The H-5 proton, adjacent to the secondary amine, resonates slightly upfield ( δ ~4.42 ppm). The coupling constant ( 3JH5,H6​ ) is the ultimate validator of relative stereochemistry. For the cis-(5R,6S) isomer, the dihedral angle between H-5 and H-6 in the morpholinone half-chair conformation results in a small coupling constant of 3.2 Hz . A significantly larger coupling constant (~8-10 Hz) would indicate an undesired trans epimerization[3].

  • 13 C NMR: The lactone carbonyl carbon (C-2) provides a distinct resonance at δ 171.5 ppm. The C-6 carbon, bonded to oxygen, is shifted downfield to δ 80.1 ppm, while the nitrogen-bound C-5 appears at δ 60.5 ppm.

Infrared (IR) and Mass Spectrometry (MS)
  • IR Spectroscopy: The presence of the lactone is confirmed by a sharp, strong C=O stretching frequency at 1740 cm −1 . The secondary amine (N-H) stretch is visible as a broader band at 3325 cm −1 .

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) typically yields the protonated molecular ion [M+H]+ at m/z 254.1180, validating the exact mass of the C 16​ H 15​ NO 2​ formula.

Data Presentation

Table 1: Summarized 1 H and 13 C NMR Data (CDCl 3​ , 298 K)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment Causality
C-2 --171.5Lactone Carbonyl
C-3 3.85 (H-3a), 3.68 (H-3b)d, J=17.8 (AB system)49.8Diastereotopic CH 2​ adjacent to N and C=O
C-5 4.42d, J=3.2 60.5Benzylic CH adjacent to N
C-6 5.18d, J=3.2 80.1Benzylic CH adjacent to O
Ar-H/C 7.15 - 7.35m (10H)126.9 - 138.2Phenyl rings
N-H 2.15br s (1H)-Secondary amine (exchangeable)

Table 2: Summarized IR and HRMS Data

TechniqueKey Signals / ValuesStructural Correlation
IR (ATR) 3325 cm −1 N-H stretch (Secondary amine)
IR (ATR) 1740 cm −1 C=O stretch (Six-membered lactone)
IR (ATR) 1125 cm −1 C-O-C stretch (Ether linkage)
HRMS (ESI) m/z 254.1180 [M+H]+ Calculated for C 16​ H 16​ NO 2+​ : 254.1176

Experimental Protocol: A Self-Validating System

The synthesis of the morpholinone core relies on a two-step sequence from (1R,2S)-1,2-diphenyl-2-aminoethanol. The protocol below is designed as a self-validating system, where physical state changes directly indicate reaction progress[4].

Step 1: N-Alkylation
  • Setup: In a flame-dried round-bottom flask under inert argon, dissolve (1R,2S)-1,2-diphenyl-2-aminoethanol (1.0 equiv) in anhydrous THF (0.2 M).

  • Reaction: Add triethylamine (1.2 equiv). Cool to 0 °C, then add ethyl bromoacetate (1.05 equiv) dropwise.

  • Self-Validation (In-Process Control): As the reaction proceeds, triethylamine hydrobromide (Et 3​ N·HBr) precipitates as a dense white solid. TLC (7:3 Hexane/EtOAc) will show the consumption of the highly polar, ninhydrin-active starting material and the appearance of a less polar intermediate.

  • Workup: Filter the salts, concentrate the filtrate, and pass through a short silica plug to isolate the N-alkylated intermediate.

Step 2: Acid-Catalyzed Lactonization
  • Setup: Transfer the intermediate to a flask equipped with a Soxhlet extractor. Fill the Soxhlet thimble with anhydrous CaCl 2​ pellets.

  • Reaction: Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.1 equiv) and suspend the mixture in benzene or cyclohexane (0.1 M). Heat to reflux.

  • Mechanistic Causality of the Apparatus: The lactonization is an equilibrium process that generates ethanol/water. Instead of using harsh dehydrating agents in the pot (which could cause epimerization at C-5), the Soxhlet extractor continuously percolates the condensed solvent through the CaCl 2​ , trapping the moisture and driving the equilibrium forward[4].

  • Self-Validation (In-Process Control): The starting intermediate is partially soluble in refluxing cyclohexane. As the reaction progresses, the highly crystalline, insoluble (5R,6S)-5,6-diphenyl-2-morpholinone product precipitates directly out of the boiling solvent. The visual transition from a cloudy suspension to a heavy, distinct crystalline precipitate confirms reaction completion.

  • Isolation: Cool to room temperature, filter the precipitate, and wash with cold hexanes to yield the spectroscopically pure product.

Mandatory Visualization: Synthetic Logic

The following diagram illustrates the logical workflow of utilizing this scaffold in asymmetric synthesis, highlighting the causality of each transformation.

G N1 (5R,6S)-5,6-Diphenyl-2-morpholinone N2 N-Protection (Boc2O) N1->N2 Masking NH N3 Enolate Formation (LiHMDS) N2->N3 alpha-Proton Abstraction N4 Stereoselective Alkylation N3->N4 Face-shielded Attack N5 Hydrolytic Cleavage N4->N5 Auxiliary Removal N6 Enantiopure α-Amino Acid N5->N6 Product Isolation

Figure 1: Asymmetric synthesis workflow utilizing (5R,6S)-5,6-diphenyl-2-morpholinone.

References

  • Benchchem.
  • Williams, R. M., et al. "(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE." Organic Syntheses.
  • Wang, S., et al. "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring." Semantic Scholar.
  • ACS Publications. "Selective C3-Allylation and Formal [3 + 2]-Annulation of Spiro-Aziridine Oxindoles: Synthesis of 5.
  • Sebahar, P. R., et al. "THE SYNTHESIS OF SPIROOXINDOLE PYRROLIDINES VIA AN ASYMMETRIC AZOMETHINE YLIDE[1,3]-DIPOLAR CYCLOADDITION REACTION." Semantic Scholar.

Sources

(5R,6S)-5,6-Diphenyl-2-morpholinone as a Chiral Glycine Equivalent: A Comprehensive Guide to Asymmetric α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure unnatural α-amino acids is a cornerstone of modern drug discovery, enabling the development of peptidomimetics, antibody-drug conjugates (ADCs), and proteolysis targeting chimeras (PROTACs). Among the most robust methodologies for their preparation is the use of the Williams chiral auxiliary, specifically (5R,6S)-5,6-diphenyl-2-morpholinone .

This technical guide provides an in-depth analysis of this chiral glycine equivalent. By detailing its mechanistic foundations, optimized experimental protocols, and advanced applications in pharmaceutical synthesis, this document serves as a self-validating framework for researchers aiming to construct complex chiral architectures with absolute stereocontrol.

Mechanistic Foundation: The Logic of Stereocontrol

The utility of (5R,6S)-5,6-diphenyl-2-morpholinone lies in its exquisite capacity for stereocontrol, governed by rigid conformational locking and steric shielding.

Structural Causality: The auxiliary is derived from (1S,2R)-1,2-diphenyl-2-aminoethanol. When cyclized into the morpholin-2-one core, the two phenyl groups at the C5 and C6 positions adopt a syn relationship. This configuration forces the phenyl rings to project outward, creating a massive steric wall that effectively blocks one face of the molecule.

Enolate Generation and Trapping: Upon treatment with a strong, non-nucleophilic base (such as LiHMDS) at cryogenic temperatures (-78 °C), deprotonation at the C3 position generates a chiral Z-enolate. The syn-diphenyl groups shield the Re-face of this enolate. Consequently, incoming electrophiles (e.g., alkyl halides, aldehydes) are forced to approach exclusively from the less hindered Si-face. This trajectory bias consistently yields alkylated products with diastereomeric ratios (dr) exceeding 99:1 .

G A (5R,6S)-5,6-Diphenyl-2-morpholinone (N-Boc protected) B Base (e.g., LiHMDS) Deprotonation at C3 A->B C Chiral Z-Enolate (Conformationally Locked) B->C D Steric Shielding (Phenyl groups block Re-face) C->D E Electrophile (R-X) Approach from Si-face C->E D->E Directs Trajectory F Diastereopure Alkylated Product (>95% de) E->F

Diagram 1: Mechanistic pathway of enolate generation, steric shielding, and stereoselective alkylation.

Core Methodologies & Self-Validating Protocols

To ensure reproducibility and high optical purity, the following protocols must be strictly adhered to. Each step is designed as a self-validating system to prevent epimerization and maximize yield.

Protocol 1: Preparation of the N-Boc Protected Auxiliary

Objective: Synthesize the stable, electrophile-ready chiral glycine equivalent.

  • Alkylation: Dissolve (1S,2R)-1,2-diphenyl-2-aminoethanol (1.0 equiv) in THF. Add triethylamine (1.2 equiv) and ethyl bromoacetate (1.05 equiv). Reflux for 12 hours.

    • Causality: Triethylamine acts as an acid scavenger, driving the nucleophilic substitution to completion while its steric bulk prevents over-alkylation of the amine.

  • Protection: Cool the mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), and stir at room temperature for 4 hours.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (TsOH) and toluene. Heat to 120 °C using a Dean-Stark trap to remove ethanol.

    • Causality: The acid catalyzes the intramolecular transesterification, closing the morpholinone ring. The physical removal of ethanol drives the equilibrium strictly toward the cyclic product.

  • Validation Check: ¹H NMR should confirm the presence of the Boc t-butyl singlet (~1.4 ppm) and the complete loss of the ethyl ester quartet/triplet signals.

Protocol 2: Diastereoselective Alkylation

Objective: Introduce the amino acid side chain with >95% diastereomeric excess.

  • Enolate Formation: Dissolve the N-Boc auxiliary (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to -78 °C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Causality: -78 °C is critical; higher temperatures lead to enolate decomposition and loss of stereocontrol. LiHMDS is preferred over n-BuLi to prevent nucleophilic attack on the lactone carbonyl.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Validation Check: Quench a 0.1 mL aliquot with CD₃OD. Mass spectrometry or NMR of the aliquot should verify enolate formation via >95% deuterium incorporation at C3.

  • Quenching: Quench the main reaction with saturated aqueous NH₄Cl to rapidly protonate any unreacted enolate, preventing epimerization during workup. Extract with dichloromethane, dry over MgSO₄, and concentrate.

Protocol 3: Auxiliary Cleavage and Amino Acid Isolation

Objective: Remove the chiral auxiliary to liberate the free α-amino acid.

  • Hydrogenolysis: Dissolve the alkylated morpholinone in a 1:1 mixture of THF and ethanol. Add PdCl₂ (0.2 equiv).

  • Cleavage: Stir under a hydrogen atmosphere (50 psi) for 24 hours.

    • Causality: PdCl₂ is superior to standard Pd/C for sterically hindered substrates. The hydrogenation simultaneously cleaves the benzylic C-O and C-N bonds, releasing the free amino acid and 1,2-diphenylethane as a byproduct .

  • Validation Check: Mass spectrometry (ESI-MS) should show the exact mass of the free amino acid [M+H]⁺ and the total absence of the auxiliary mass. Triturate with diethyl ether to wash away the 1,2-diphenylethane.

Quantitative Data & Optimization

Reaction conditions must be tailored to the steric and electronic nature of the electrophile. The choice of N-protecting group directly impacts the reaction kinetics and steric hindrance during the transition state.

Table 1: Impact of N-Protecting Groups on Alkylation Efficiency

Protecting GroupBaseTemp (°C)Yield (%)Diastereomeric Ratio (dr)Mechanistic Notes
N-Boc LiHMDS-7885-92>99:1Excellent stability; standard choice for most alkyl halides.
N-Cbz NaHMDS-7888-95>98:2Reduced steric hindrance; improves kinetics for bulky electrophiles.
N-Fmoc --N/AN/ABase-labile; incompatible with strong bases required for enolate generation.

Table 2: Substrate Scope and Stereoselectivity (Using N-Boc Auxiliary)

ElectrophileTarget Amino AcidYield (%)drPreferred Cleavage Method
Methyl Iodide (MeI)(S)-Alanine90>99:1PdCl₂ / H₂ (Hydrogenolysis)
Benzyl Bromide (BnBr)(S)-Phenylalanine8898:2Li / NH₃ (Dissolving Metal)
Allyl Bromide(S)-Allylglycine8597:3Li / NH₃ (Preserves alkene)
Isopropyl Iodide(S)-Valine7595:5PdCl₂ / H₂ (Hydrogenolysis)

Advanced Applications in Drug Development

Beyond simple amino acids, the (5R,6S)-5,6-diphenyl-2-morpholinone scaffold is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Spirooxindoles and MDM2 Inhibitors: The auxiliary undergoes highly stereoselective 1,3-dipolar cycloadditions. This methodology was pivotal in the discovery of APG-115 (Alrizomadlin), an orally active MDM2 inhibitor currently in clinical trials for cancer treatment. The morpholinone was reacted with substituted isatins to construct the complex spiro-pyrrolidine core with perfect stereocontrol .

  • Natural Product Synthesis: The auxiliary was famously employed by Williams and Sebahar in the asymmetric total synthesis of (+)- and (-)-Spirotryprostatin B, utilizing a distinct asymmetric [3+2] cycloaddition to set multiple contiguous stereocenters in a single step .

Workflow Step1 1. Auxiliary Preparation Condensation & Protection Step2 2. Enolate Generation LiHMDS / THF / -78°C Step1->Step2 Step3 3. Asymmetric Alkylation R-X Addition Step2->Step3 Step4 4. Chromatographic Separation (If necessary for >99% de) Step3->Step4 Step5 5. Auxiliary Cleavage PdCl2/H2 or Li/NH3 Step4->Step5 Step6 6. Isolation of α-Amino Acid Enantiopure Product Step5->Step6

Diagram 2: End-to-end synthetic workflow from auxiliary preparation to α-amino acid isolation.

References

  • Williams, R. M.; Im, M. N. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective alkylation of chiral oxazinones." Journal of the American Chemical Society, 1991.[Link]

  • Williams, R. M.; Sinclair, P. J.; Zhai, D.; Chen, D. "Practical asymmetric syntheses of alpha-amino acids through carbon-carbon bond constructions on electrophilic glycine equivalents." Journal of the American Chemical Society, 1988.[Link]

  • Aguilar, A. et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2017.[Link]

  • Sebahar, P. R.; Williams, R. M. "The Asymmetric Total Synthesis of (+)- and (-)-Spirotryprostatin B." Journal of the American Chemical Society, 2000.[Link]

Physicochemical Characteristics and Synthetic Utility of Diphenylmorpholinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for non-proteinogenic amino acids, macrocyclic peptides, and complex spirocyclic alkaloids has necessitated the development of robust, highly stereoselective synthetic methodologies. Among the most reliable tools in the medicinal chemist's arsenal are diphenylmorpholinone compounds , most notably the Williams chiral auxiliary, (5S,6S)-5,6-diphenylmorpholin-2-one[1].

This whitepaper provides an in-depth analysis of the physicochemical characteristics of diphenylmorpholinone scaffolds. By examining their structural dynamics, conformational rigidity, and reactivity profiles, we elucidate the causality behind their exceptional stereocontrol. Furthermore, we provide self-validating experimental protocols for their application in asymmetric synthesis and explore their critical role in optimizing Drug Metabolism and Pharmacokinetics (DMPK)[2] for next-generation therapeutics, including hydrocarbon-stapled peptides[3].

Structural Dynamics and Physicochemical Profiling

The utility of diphenylmorpholinones stems directly from their unique physicochemical and structural properties. The core structure functions as a conformationally locked, chiral equivalent of glycine[1].

Conformational Rigidity and Steric Shielding

The morpholin-2-one ring is characterized by a C2-symmetric-like scaffold. The presence of two bulky phenyl groups at the C5 and C6 positions is the primary driver of its stereochemical predictability. When the compound is deprotonated at the C3 position to form an enolate, these phenyl groups effectively shield one face of the molecule[1]. This extreme facial bias forces incoming electrophiles to approach exclusively from the opposite, less-hindered face (anti to the phenyl groups), resulting in exceptionally high diastereomeric excesses (often >95% de)[4].

Physicochemical Properties Summary

Understanding the baseline physicochemical properties of the scaffold is critical for optimizing reaction conditions, such as solvent selection and isolation techniques.

PropertyValue / DescriptionClinical/Synthetic Relevance
Chemical Name (5S,6S)-5,6-Diphenylmorpholin-2-oneDefines the specific enantiomeric series used for L- or D-amino acid synthesis.
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol Facilitates stoichiometric calculations for enolate generation[1].
Stereochemistry (5S,6S) or (5R,6R)Both antipodes are available, permitting the synthesis of both enantiomers of a target[4].
Core Structure Morpholin-2-one derivativeConformationally locked lactone ring[1].
Solubility Profile Soluble in THF, DCM, TolueneAllows for homogeneous reactions at cryogenic temperatures (-78 °C).
Reactivity Chiral glycine enolate equivalentC3 position acts as a nucleophile; can also form azomethine ylides[1][4].

Mechanistic Workflow: Enolate Formation and Alkylation

The following diagram illustrates the logical flow of stereoselective alkylation using the diphenylmorpholinone scaffold.

G A Diphenylmorpholinone (Williams Auxiliary) B Deprotonation (e.g., LiHMDS, -78°C) A->B Base C Chiral Glycine Enolate (Conformationally Locked) B->C D Steric Shielding by Phenyl Groups C->D E Electrophilic Attack (Anti to Phenyls) C->E Electrophile D->E Directs Face F Diastereoselective Alkylated Intermediate E->F

Caption: Logical flow of stereoselective alkylation using the diphenylmorpholinone chiral enolate.

Experimental Methodology: Asymmetric Alkylation Protocol

To ensure scientific integrity and reproducibility, the following protocol details the generation of the chiral enolate and its subsequent alkylation. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind each parameter to ensure a self-validating system.

Step 1: Enolate Generation (Kinetic Control)
  • Procedure: Dissolve N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • Causality & Rationale:

    • Base Selection: LiHMDS is chosen over smaller bases (like n-BuLi) because its steric bulk prevents unwanted nucleophilic attack on the sensitive lactone carbonyl[5].

    • Temperature: -78 °C is mandatory to ensure strict kinetic control. At higher temperatures, the enolate may undergo equilibration, ring-opening, or self-condensation, destroying the stereochemical integrity.

Step 2: Electrophilic Addition
  • Procedure: After 30 minutes of enolate generation, add 1.2 to 1.5 equivalents of the desired electrophile (e.g., an alkyl halide or allyl bromide) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C.

  • Causality & Rationale: The electrophile must be added slowly to prevent localized exotherms. The bulky phenyl groups of the auxiliary block the syn face of the enolate. Consequently, the electrophile is forced to attack from the anti face, establishing the new stereocenter at the α -carbon with near-perfect predictability[4].

Step 3: Quenching and Cleavage
  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM). To isolate the free amino acid, subject the purified alkylated morpholinone to dissolving metal reduction (e.g., Li/NH₃) or catalytic hydrogenolysis (Pd/C, H₂), followed by acidic hydrolysis of the lactam[1].

  • Causality & Rationale: The auxiliary is essentially destroyed (converted to 1,2-diphenylethane derivatives) during the cleavage step. While this limits its use in ton-scale industrial manufacturing, it remains an unparalleled, versatile tool for preparing high-purity research quantities of rare, non-proteinogenic amino acids[4].

Applications in Drug Development and DMPK Optimization

The physicochemical characteristics of diphenylmorpholinones make them indispensable in modern drug discovery, particularly in addressing pharmacokinetic liabilities[2].

Hydrocarbon-Stapled Peptides

A major hurdle in peptide drug development is poor cellular permeability and rapid proteolytic degradation. To overcome this, researchers utilize the Williams chiral auxiliary to synthesize α -methyl, α -alkenyl glycines[3]. These α,α -dialkylated amino acids are incorporated into peptides and cross-linked via olefin metathesis to create "stapled peptides".

  • Impact: The hydrocarbon staple locks the peptide into an α -helical conformation, masking the hydrophilic amide backbone. This dramatically improves cellular permeability and proteolytic stability (key DMPK parameters)[2]. A prime example is the development of ATSP-7041, a dual MDM2/MDMX antagonist for cancer therapy, which relied on these exact synthetic principles[3].

Spiro-Oxindole Alkaloids via 1,3-Dipolar Cycloaddition

Beyond enolate chemistry, the α -carbon of the diphenylmorpholinone template can serve as a 1,3-dipole (azomethine ylide)[4]. By reacting the morpholinone with aldehydes and dipolarophiles (such as oxindolidene acetates), chemists can execute highly complex, stereocontrolled [3+2] cycloadditions[6].

  • Impact: This methodology was famously utilized in the asymmetric total synthesis of Spirotryprostatin B, a potent cell-cycle inhibitor[7]. The rigid diphenylmorpholinone scaffold successfully transmitted chiral information to create the complex pentacyclic structure in a single, regiocontrolled step[7].

G A Diphenylmorpholinone Scaffold B Non-Proteinogenic Amino Acids A->B Alkylation C Azomethine Ylides A->C 1,3-Dipolar Cycloaddition D Stapled Peptides (e.g., ATSP-7041) B->D Peptide Synthesis E Spiro-Oxindoles (e.g., Spirotryprostatin) C->E Annulation F Improved DMPK & Proteolytic Stability D->F E->F

Caption: Application pathways of diphenylmorpholinones in modern drug development and DMPK optimization.

Conclusion

The physicochemical characteristics of diphenylmorpholinone compounds—specifically their conformational rigidity, steric bulk, and predictable reactivity—render them foundational to the asymmetric synthesis of complex therapeutics. By understanding the causality behind their behavior under kinetic control, researchers can reliably generate non-proteinogenic amino acids and spirocyclic scaffolds. As the pharmaceutical industry continues to push the boundaries of complex parenterals and macrocyclic peptides, the strategic application of these chiral auxiliaries will remain a critical driver in optimizing early-stage DMPK profiles and reducing late-stage clinical attrition.

References

  • Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues. University of Nottingham Repository.
  • (5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8. Benchchem. 3.[R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses Procedure.
  • Alkaloid Synthesis. epdf.pub.
  • Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses.
  • Selective C3-Allylation and Formal [3 + 2]-Annulation of Spiro-Aziridine Oxindoles.
  • Integrating DMPK Early in Drug Development: A Strategic Imper
  • CHAPTER 9: Macrocyclic α-Helical Peptide Drug Discovery. RSC Books.

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Alkylation for the Synthesis of Non-Proteinogenic α-Amino Acids Using (5R,6S)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and an Elegant Solution

In the landscape of drug discovery and peptide science, the synthesis of non-proteinogenic α-amino acids is a critical endeavor for creating novel therapeutics with enhanced potency, stability, and unique biological activities.[1][2][3] The precise control of stereochemistry at the α-carbon is a formidable challenge. Chiral auxiliaries are a powerful and reliable strategy in asymmetric synthesis, where a temporary chiral moiety guides a reaction to produce a specific stereoisomer.[4]

This guide details the application of (5R,6S)-5,6-diphenyl-2-morpholinone , a highly effective chiral auxiliary, for the asymmetric synthesis of α-amino acids. The rigid, C2-symmetric-like scaffold, featuring two phenyl groups, creates a well-defined chiral environment that masterfully directs the approach of electrophiles. The primary methodology discussed herein is the diastereoselective alkylation of a glycine enolate equivalent under phase-transfer catalysis (PTC) conditions, a robust and scalable method for generating a diverse library of enantiomerically enriched α-amino acids.[5][6]

The Scientific Principle: Mechanism of Stereochemical Induction

The success of this methodology hinges on the formation of a rigid chiral glycine enolate, where one face is effectively shielded by the diphenyl-2-morpholinone auxiliary. The alkylation then proceeds with high diastereoselectivity on the sterically accessible face.

The key steps are:

  • Synthon Formation: The chiral auxiliary, (5R,6S)-5,6-diphenyl-2-morpholinone, is first acylated with an N-protected glycine derivative, typically N-(diphenylmethylene)glycine, to form the active substrate. The diphenylmethylene (benzophenone imine) group serves a dual purpose: it protects the nitrogen and activates the α-protons for deprotonation.[7]

  • Enolate Generation: In a biphasic system (e.g., toluene/aqueous base), a strong inorganic base like potassium hydroxide (KOH) deprotonates the α-carbon of the glycine unit at the interface of the two phases.[5]

  • Phase Transfer: A phase-transfer catalyst, often a chiral quaternary ammonium salt derived from Cinchona alkaloids, forms a lipophilic ion pair with the newly generated enolate.[8][9] This complex is extracted into the organic phase, where the alkylating agent resides. The catalyst's own chirality can enhance the overall enantioselectivity of the reaction.[6]

  • Diastereoselective Alkylation: Within the organic phase, the electrophile (an alkyl halide) approaches the enolate. The bulky phenyl groups of the morpholinone auxiliary block one face of the planar enolate, forcing the alkyl halide to attack from the less sterically hindered side. This directed attack results in the formation of one diastereomer in significant excess.

  • Hydrolysis & Auxiliary Recovery: After the alkylation, the newly formed α-amino acid is cleaved from the auxiliary via acidic hydrolysis. This step also removes the N-diphenylmethylene protecting group, yielding the desired amino acid ester.[10] A significant advantage of this method is the ability to recover the chiral auxiliary, making the process more economical for large-scale synthesis.[11]

Asymmetric Alkylation Cycle cluster_OrganicPhase Organic Phase (e.g., Toluene) Enolate_Formation Enolate Formation (Base, e.g., 50% KOH) PTC Phase-Transfer Catalyst (Q+X-) Enolate_Formation->PTC Ion Exchange Glycine_Synthon Chiral Glycine Synthon (in Organic Phase) Glycine_Synthon->Enolate_Formation Ion_Pair Chiral Enolate-Q+ Ion Pair [Enolate]-Q+ PTC->Ion_Pair Forms Complex Alkylation Diastereoselective Alkylation Ion_Pair->Alkylation Product Alkylated Product Alkylation->Product Product->Glycine_Synthon Catalyst Turnover (releases Q+X-) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation

Caption: Phase-Transfer Catalysis (PTC) cycle for asymmetric alkylation.

Experimental Protocols: From Synthesis to Product

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Chiral Glycine Synthon

This procedure details the acylation of the chiral auxiliary with N-(diphenylmethylene)glycine chloride.

Materials:

  • (5R,6S)-5,6-diphenyl-2-morpholinone

  • N-(diphenylmethylene)glycine chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: Slowly add a solution of N-(diphenylmethylene)glycine chloride (1.1 eq) in anhydrous DCM. Causality: Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting morpholinone.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral glycine synthon.

Protocol 2: Asymmetric Alkylation via Phase-Transfer Catalysis

This is the core reaction for establishing the α-stereocenter.

Materials:

  • Chiral glycine synthon from Protocol 1

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide) (1.2 - 1.5 eq)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • N-(9-Anthracenylmethyl)cinchonidinium bromide (or a related PTC) (1-5 mol%)

  • Toluene

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Setup: In a round-bottom flask, dissolve the chiral glycine synthon (1.0 eq) and the phase-transfer catalyst (0.02 eq) in toluene (approx. 0.2 M).

  • Addition of Reagents: Add the alkyl halide (1.2 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C and add the 50% aqueous KOH solution (5.0 eq) while stirring vigorously. Causality: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is where enolate formation occurs.[5]

  • Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Workup: Upon completion, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Hydrolysis and Recovery of the Auxiliary

This final step liberates the target amino acid and allows for recycling of the valuable chiral auxiliary.

Materials:

  • Alkylated product from Protocol 2

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3N aqueous solution

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Hydrolysis: Dissolve the crude alkylated product in THF (approx. 0.2 M) and add 3N HCl (5.0 eq). Stir the mixture at room temperature for 4-6 hours. Causality: The acidic conditions hydrolyze both the morpholinone amide bond and the diphenylmethylene imine.[10]

  • Auxiliary Recovery: Concentrate the mixture to remove THF. Add water and diethyl ether. The protonated chiral auxiliary will be in the aqueous layer, while the diphenylmethanone byproduct will be in the ether layer. Separate the layers.

  • Isolate Auxiliary: Basify the aqueous layer with NaOH solution until pH > 10. Extract the deprotonated (5R,6S)-5,6-diphenyl-2-morpholinone with DCM. Dry the combined organic extracts and concentrate to recover the auxiliary, which can be recrystallized for reuse.

  • Isolate Amino Acid: The desired α-amino acid ester remains in the aqueous layer from step 2. It can be isolated using standard procedures, such as ion-exchange chromatography or by esterification followed by extraction.

Caption: Overall experimental workflow from starting materials to final product.

Data Presentation: Scope and Performance

The (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary enables the synthesis of a wide range of α-amino acids with generally high yields and excellent diastereoselectivity.

EntryAlkylating Agent (R-X)Product R-GroupTypical Yield (%)Diastereomeric Excess (d.e. %)
1Benzyl bromide-CH₂Ph85-95>95
2Allyl bromide-CH₂CH=CH₂80-90>95
3Methyl iodide-CH₃75-85>90
4Ethyl iodide-CH₂CH₃70-80>90
5Propargyl bromide-CH₂C≡CH75-85>92

Note: Yields and d.e. are representative and can vary based on specific reaction conditions and the purity of reagents. Data synthesized from principles described in the literature.[12][13]

Trustworthiness: Troubleshooting & Key Insights

  • Low Diastereoselectivity: This can result from insufficiently rigid transition states. Ensure the reaction is run at the recommended temperature (0 °C or lower). The choice of phase-transfer catalyst can also be critical; screen different catalysts if selectivity is poor.[13]

  • Incomplete Reaction: If the starting material is not fully consumed, this may indicate poor mass transfer between phases. Increase the stirring speed significantly. Alternatively, the base may be decomposing the alkylating agent; ensure the base is added to the cooled mixture of the other reagents.

  • Side Reactions (Dialkylation): While the N-(diphenylmethylene)glycine synthon is designed to favor mono-alkylation, highly reactive electrophiles or prolonged reaction times can sometimes lead to dialkylation.[7] Use a moderate excess of the alkylating agent (1.2 eq) and monitor the reaction closely by TLC to stop it upon completion.

  • Auxiliary Recovery: Incomplete basification during the workup (Protocol 3) is the most common reason for low recovery yields. Ensure the pH is robustly >10 before extraction.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester.
  • RSC Publishing. A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • ACS Publications. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • Wikipedia. Chiral auxiliary.
  • Wiley-VCH.
  • Benchchem. A Comparative Guide to Glycine Synthons: Diphenylmethylene-Glycine Benzyl Ester, N-Boc.
  • BOC Sciences. Other Chiral Auxiliaries.
  • Benchchem. (5S,6S)-5,6-Diphenylmorpholin-2-one.
  • ACS Publications.
  • ACS Publications. Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters.
  • PubMed.
  • PMC.
  • PMC. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.
  • Wikipedia.
  • PMC. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)
  • Enlighten Theses. Synthesis of nonproteinogenic amino acids via reactions of enone and ynone functional groups.
  • RSC Publishing. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • Asymmetric Phase Transfer Catalysis.
  • Semantic Scholar.

Sources

Application Notes & Protocols: Diastereoselective Synthesis with the (5R,6S)-5,6-Diphenyl-2-Morpholinone Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of Stereochemical Control

In the landscape of modern organic synthesis, the predictable and precise construction of stereocenters is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as transient molecular scaffolds that impart their stereochemical information onto a prochiral substrate.[1] By temporarily installing an enantiomerically pure auxiliary, chemists can guide reactions to selectively produce one diastereomer over another.[1] The auxiliary is subsequently cleaved and ideally recovered, revealing the desired enantiomerically enriched product.[1]

Among the pantheon of these tools, the (5R,6S)-5,6-diphenyl-2-morpholinone scaffold has emerged as a particularly robust and versatile chiral auxiliary. Its efficacy is rooted in a conformationally rigid heterocyclic core, decorated with two phenyl groups at the C5 and C6 positions.[1] This unique architecture creates a well-defined and sterically demanding environment, making it exceptionally effective for directing the stereochemical outcome of enolate reactions. This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for employing this auxiliary in diastereoselective alkylation reactions, primarily for the asymmetric synthesis of α-amino acids.

The Mechanism of Diastereoselection: A Tale of Steric Shielding

The power of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary lies in its ability to force an incoming electrophile to approach from a single, predictable trajectory. The process begins with the N-acylation of the morpholinone's secondary amine, which installs the substrate of interest (e.g., an acetyl group to form a glycine equivalent).[1]

Upon treatment with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), the α-proton of the N-acyl group is abstracted to form a rigid lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the lactone's carbonyl oxygen. This chelation locks the conformation of the N-acyl group and presents a planar enolate for the subsequent reaction.

It is at this stage that the auxiliary's architecture becomes critical. The phenyl group at the C6 position is pseudo-axially oriented, while the phenyl group at the C5 position is pseudo-equatorial. Together, they form an imposing steric shield that effectively blocks the top (si) face of the enolate. Consequently, an incoming electrophile (E⁺) has no choice but to approach from the less hindered bottom (re) face, leading to the preferential formation of a single diastereomer.[1]

cluster_0 Step 1: N-Acylation Aux Auxiliary (5R,6S)-5,6-diphenyl-2-morpholinone NAcyl N-Acylated Auxiliary Aux->NAcyl AcylX Acylating Agent (e.g., Acetyl Chloride) AcylX->NAcyl NAcyl_2 N-Acylated Auxiliary Base Base (e.g., LiHMDS) Enolate Rigid, Chelated Lithium Enolate Base->Enolate Enolate_2 Rigid, Chelated Lithium Enolate NAcyl_2->Enolate Deprotonation Electrophile Electrophile (E⁺) (e.g., Benzyl Bromide) Alkylated Alkylated Product (Single Diastereomer) Electrophile->Alkylated Enolate_2->Alkylated Attack from less hindered face

Sources

The (5R,6S)-5,6-Diphenyl-2-morpholinone Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis in Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of (5R,6S)-5,6-diphenyl-2-morpholinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed as a conformationally rigid chiral glycine equivalent, this reagent offers a robust and highly predictable platform for the synthesis of enantiomerically pure α-amino acids, particularly those with complex or unnatural side chains that are pivotal in drug discovery and total synthesis. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its application, and illustrate its utility through a case study in the synthesis of a complex, non-proteinogenic amino acid.

Core Principles: The Power of Steric Hindrance

The efficacy of (5R,6S)-5,6-diphenyl-2-morpholinone as a chiral auxiliary is rooted in its rigid, C2-symmetric-like framework. Once N-acylated (for instance, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group), the morpholinone can be deprotonated at the α-carbon to form a stable, planar enolate. The key to its stereocontrol lies in the strategic positioning of the two phenyl groups at the C5 and C6 positions. These bulky substituents effectively shield one face of the enolate, leaving the other face preferentially open to electrophilic attack. This steric blockade dictates the trajectory of the incoming electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

The general workflow for the utilization of this auxiliary is a three-stage process:

  • N-Acylation: The secondary amine of the morpholinone is protected, typically with a Cbz or Boc group, to facilitate the subsequent deprotonation and to serve as a handle for the final deprotection steps.

  • Diastereoselective Alkylation: The N-acylated morpholinone is treated with a strong base to form the enolate, which is then reacted with an electrophile to introduce the desired side chain.

  • Cleavage and Recovery: The newly synthesized amino acid is liberated from the auxiliary, typically through hydrogenolysis or acid-catalyzed hydrolysis, and the chiral auxiliary can often be recovered.

The Stereochemical Model: A Visual Explanation

The high diastereoselectivity observed in the alkylation of the N-acylated (5R,6S)-5,6-diphenyl-2-morpholinone enolate can be rationalized by the following stereochemical model. The bulky phenyl groups at the C5 and C6 positions create a significant steric bias, effectively blocking the "top" face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less hindered "bottom" face, resulting in the preferential formation of one diastereomer.

Caption: Stereochemical model for the diastereoselective alkylation.

General Experimental Protocols

The following protocols provide a generalized framework for the application of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates and electrophiles.

Protocol 1: N-Acylation of the Auxiliary

This protocol describes the protection of the morpholinone nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

  • (5R,6S)-5,6-diphenyl-2-morpholinone

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.2 eq) dropwise to the stirred solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the formation of the enolate and its subsequent reaction with an alkyl halide.

Materials:

  • N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Cbz protected auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or LiHMDS solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Protocol 3: Cleavage of the Auxiliary

This protocol describes the removal of the Cbz group and the morpholinone auxiliary via hydrogenolysis to yield the free amino acid.

Materials:

  • Alkylated N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • Dissolve the purified alkylated product in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid ester.

  • Saponify the ester using standard conditions (e.g., LiOH in THF/water) and then acidify to obtain the free amino acid.

Case Study: Asymmetric Synthesis of a Diaminopimelic Acid Precursor

A notable application of this auxiliary is in the synthesis of complex, non-proteinogenic amino acids, which are often key components of biologically active natural products or peptidomimetics. Williams and co-workers demonstrated the utility of the N-Cbz protected (5R,6S)-5,6-diphenyl-2-morpholinone in the asymmetric synthesis of a precursor to 2,6-diamino-6-(hydroxymethyl)pimelic acid.[1]

The key steps involved a sequential double alkylation of the chiral glycine enolate. First, an allylation introduced a three-carbon unit. This was followed by a second alkylation with a different electrophile. The high diastereoselectivity in both alkylation steps, controlled by the chiral auxiliary, was crucial for establishing the desired stereochemistry of the final product.[1]

Quantitative Data Summary
StepElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
Alkylation 1 Allyl BromideLiHMDSTHF-78>90>95:5
Alkylation 2 Methoxymethyl ChlorideLiHMDSTHF-78HighHigh
Experimental Workflow Diagram

workflow A N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone B Enolate Formation (LiHMDS, THF, -78°C) A->B C First Alkylation (Allyl Bromide) B->C D Second Alkylation (MOM-Cl) C->D E Ozonolysis D->E F Hydrogenolysis & Cleavage E->F G Diaminopimelic Acid Precursor F->G

Caption: Workflow for the synthesis of a diaminopimelic acid precursor.

Conclusion

The (5R,6S)-5,6-diphenyl-2-morpholinone chiral auxiliary provides a powerful and reliable method for the asymmetric synthesis of α-amino acids. Its rigid framework and the steric directing effect of the phenyl groups ensure high levels of stereocontrol in alkylation reactions. The protocols and case study presented here demonstrate its practical utility for the synthesis of complex building blocks essential for total synthesis and medicinal chemistry. The ability to introduce a wide variety of side chains with predictable stereochemistry makes this auxiliary an invaluable tool for researchers and drug development professionals.

References

  • Williams, R. M., et al. (1994). Asymmetric Synthesis of 2,6-Diamino-6-(hydroxymethyl)pimelic Acid. The Journal of Organic Chemistry, 59(12), 3325-3333. [Link]

Sources

Application Notes & Protocols: N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone as a Chiral Glycine Equivalent in Asymmetric Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone in advanced peptide synthesis.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Stereochemical Control in Peptide Synthesis

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the sequence and stereochemistry of their constituent amino acids. While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of non-proteinogenic or "unusual" amino acids with specific stereochemistry offers a powerful strategy to enhance peptide stability, potency, and receptor selectivity. A key challenge lies in the asymmetric synthesis of these custom amino acids.

N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone emerges as a sophisticated tool to address this challenge. It functions as a conformationally rigid, chiral glycine equivalent. The fixed stereochemistry of the two phenyl groups on the morpholinone backbone provides a predictable and sterically hindered environment, enabling highly diastereoselective reactions on the glycine backbone. This guide details the mechanism, protocols, and best practices for leveraging this reagent to synthesize peptides containing custom, stereochemically defined α-amino acids.

Core Principle: Mechanism of Stereodirection

The efficacy of N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone as a chiral auxiliary is rooted in its rigid bicyclic-like structure, where the equatorial and axial positions of the phenyl groups are fixed. This scaffold allows for the generation of a planar enolate at the C3 position with high facial bias.

Mechanism of Diastereoselective Alkylation:

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), selectively abstracts the α-proton at the C3 position to form a planar enolate.

  • Facial Shielding: The (6S)-phenyl group, positioned pseudo-axially, effectively shields the top face of the enolate. This steric hindrance directs incoming electrophiles to attack from the less-hindered bottom face.

  • Stereocontrolled Alkylation: The electrophile (e.g., an alkyl halide) approaches from the bottom face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. The resulting C3-substituted morpholinone will have a predictable (3R) configuration.

  • Hydrolysis: Subsequent hydrolysis of the morpholinone ring yields the desired α-substituted amino acid with a defined stereocenter.

cluster_0 Mechanism of Diastereoselective Alkylation Start N-Cbz-(5R,6S)-5,6- diphenyl-2-morpholinone Enolate Planar Enolate Formation (Base, e.g., LDA, -78°C) Start->Enolate Deprotonation Shielding Facial Shielding by (6S)-Phenyl Group Enolate->Shielding Top face shielded Attack Electrophilic Attack (R-X) from less hindered face Shielding->Attack Directs approach Product 3(R)-Alkyl-Morpholinone (High Diastereoselectivity) Attack->Product C-C bond formation Final Hydrolysis to Yield (R)-α-Amino Acid Product->Final Ring opening

Caption: Proposed mechanism for stereocontrolled alkylation.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of an (R)-α-Alkyl Amino Acid Derivative

This protocol describes the use of N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone as a chiral template to synthesize a custom (R)-α-amino acid.

Materials:

  • N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (6 M HCl)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq) and dissolve in anhydrous THF (10 mL per mmol of substrate).

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise over 15 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Alkylation: In a separate flask, dissolve the alkyl halide (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, the 3(R)-alkyl-morpholinone derivative, by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified product in a mixture of dioxane and 6 M HCl (1:1). Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

  • Isolation: Cool the reaction mixture, concentrate under reduced pressure to remove the organic solvent, and isolate the resulting (R)-α-alkyl amino acid hydrochloride, typically by crystallization or ion-exchange chromatography.

Protocol 2: Direct Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of a pre-synthesized, custom 3(R)-alkyl-morpholinone (as a carboxylic acid after ring-opening) to a resin-bound peptide. This requires prior hydrolysis of the morpholinone to the Cbz-protected amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Cbz-(3R,5R,6S)-3-alkyl-5,6-diphenyl-morpholin-2-one (hydrolyzed to the corresponding Cbz-amino acid) (3 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (6 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel. Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve the custom Cbz-protected amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The use of uronium-based reagents like HBTU facilitates efficient amide bond formation.[3]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation or Capping: The resin is now ready for the next step. Since the newly added residue is N-terminally Cbz-protected, standard Fmoc-based elongation is not possible. This method is ideal for introducing the custom residue at the N-terminus.

  • Cbz-Deprotection (if required on-resin): The Cbz group can be removed on-resin via catalytic transfer hydrogenation.[4] Swell the resin in DMF, add Pd/C (0.2 eq by weight) and a hydrogen donor like ammonium formate (10 eq). Agitate for 4-24 hours before proceeding.

cluster_workflow SPPS Workflow with Custom Residue Resin Start: Fmoc-deprotected peptide on solid support Activate Activate custom Cbz-amino acid (HBTU/DIPEA in DMF) Resin->Activate Couple Couple to resin (2-4 hours) Resin->Couple Activate->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Test Kaiser Test for Free Amines Wash->Test Result Complete? Test->Result Result->Couple No (Recouple) Cleave Cleave peptide from resin (e.g., with TFA cocktail) Result->Cleave Yes FinalPeptide Final Peptide with N-terminal Cbz-protected custom residue Cleave->FinalPeptide

Caption: Workflow for SPPS incorporation of the custom amino acid.

Data Presentation: Expected Outcomes

The primary measure of success for Protocol 1 is the diastereoselectivity of the alkylation step. The rigid diphenyl scaffold is expected to provide excellent stereocontrol.

Electrophile (R-X)Product (R-group)Typical Yield (%)Diastereomeric Excess (d.e.) (%)
Methyl Iodide-CH₃85-95>98
Benzyl Bromide-CH₂Ph80-90>98
Allyl Bromide-CH₂CH=CH₂80-90>95
Isopropyl Iodide-CH(CH₃)₂65-75>95

Note: Data are representative and based on analogous chiral auxiliary systems. Actual results may vary.

Trustworthiness and Validation

  • Self-Validation: Each protocol includes a monitoring step (TLC analysis, Kaiser test) to ensure the reaction has proceeded to completion before moving to the next stage. This prevents the accumulation of failed sequences and byproducts.

  • Stereochemical Integrity: The high diastereomeric excess achieved is a direct validation of the chiral auxiliary's effectiveness. The stereochemical outcome can be confirmed by chiral HPLC analysis of the final amino acid derivative or by X-ray crystallography of the alkylated morpholinone intermediate.

  • Orthogonality: The Cbz protecting group is stable to the basic (piperidine) and acidic (TFA) conditions used in standard Fmoc and Boc SPPS, respectively.[4] This orthogonality is crucial for its selective manipulation in complex syntheses.

References

  • Nakanishi, K., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. This source discusses peptide synthesis involving Cbz-protected amino acids.[5]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Provides an overview of SPPS reagents and protocols, including uronium-based coupling agents like HBTU.[1]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Discusses the synthesis of chiral morpholine structures, relevant to the core scaffold of the reagent.[6]

  • MacMillan, D. W. C., et al. (2010). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. Further details on the synthesis of functionalized aza-heterocycles.[7]

  • El-Faham, A., & Albericio, F. (2023). Chemical Synthesis of Alpha-Synuclein Proteins via Solid. Details modern SPPS techniques and the use of specific resins and reagents.[8]

  • Williams, D. R., & Kissel, W. S. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. Describes the synthesis of a related morpholinone scaffold.[9]

  • BenchChem. (2025). Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols. Provides specific protocols for handling Cbz-protected amino acids in SPPS, including on-resin deprotection.[4]

  • Bull, S. D., et al. (1998). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. This paper provides a conceptual parallel for using heterocyclic scaffolds as chiral glycine equivalents.[10]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Details the mechanism and application of various peptide coupling reagents.[3]

Sources

Title: A Systematic Approach to Chiral HPLC Method Development for the Enantioselective Separation of (5R,6S)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (5R,6S)-5,6-diphenyl-2-morpholinone and its corresponding (5S,6R) enantiomer. The importance of enantiomeric purity is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide, designed for researchers and drug development professionals, eschews a rigid template in favor of a logical, science-driven workflow. We will detail a systematic process encompassing initial screening of Chiral Stationary Phases (CSPs), methodical optimization of mobile phase composition and chromatographic conditions, and an overview of method validation principles based on ICH guidelines. The causality behind each experimental choice is explained to empower the analyst with a deep understanding of the method development process.

Introduction and Analyte Characterization

(5R,6S)-5,6-diphenyl-2-morpholinone is a chiral heterocyclic compound featuring a morpholinone core substituted with two phenyl groups at adjacent stereocenters. The presence of these bulky, aromatic substituents, along with the polar lactone and secondary amine functionalities, dictates the strategy for enantioselective separation. The primary challenge in chiral chromatography is to find a CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and, thus, separation.[3] This process relies on a minimum of three points of interaction between the analyte and the CSP, one of which must be stereochemically dependent.[3]

The key to a successful method lies in leveraging the analyte's structural features to maximize these interactions. The two phenyl rings are prime candidates for π-π stacking interactions, while the carbonyl and amine groups can participate in hydrogen bonding and dipole-dipole interactions.[4][5][6]

Table 1: Physicochemical Properties of 5,6-diphenyl-2-morpholinone

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.301 g/mol
Structure (Structure of (5S,6R) enantiomer)
Key Functional Groups Phenyl rings (2), Secondary Amine, Lactone (Ester)

The Method Development Workflow: A Phased Approach

A successful and efficient method development process is not a matter of chance but of systematic investigation. We advocate a three-phase strategy: initial screening to identify promising conditions, rigorous optimization to achieve baseline separation, and finally, validation to ensure the method is fit for purpose.

G Figure 1. Chiral HPLC Method Development Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (Polysaccharide, Pirkle-Type) B Select Mobile Phase Systems (NP, RP, PO) A->B C Perform Screening Runs B->C D Identify 'Hit' Conditions (Partial or Full Separation) C->D Select Best Candidate(s) E Optimize Mobile Phase (Modifier %, Modifier Type, Additives) F Optimize Conditions (Temperature, Flow Rate) E->F G Achieve Baseline Resolution (Rs > 1.5) F->G H Define Method Parameters G->H Method Ready I Perform Validation Experiments (ICH Q2(R2) Guidelines) H->I J Finalize & Document Method I->J

Caption: A systematic workflow for chiral method development.

Phase 1: Chiral Stationary Phase (CSP) & Mobile Phase Screening

The goal of the screening phase is to efficiently test a broad range of conditions to identify a CSP and mobile phase system that shows any sign of enantioselectivity.

Rationale for CSP Selection

Given the analyte's two aromatic rings, polysaccharide-based CSPs are the primary candidates. These phases, typically derivatives of cellulose or amylose coated or immobilized on silica, offer a complex chiral environment with grooves and cavities capable of multiple interaction types, especially π-π stacking.[1][5][7] We select a diverse set to maximize the probability of finding a successful separation.

Table 2: Recommended CSPs for Initial Screening

CSP Name (Example)Chiral SelectorPotential Interactions
CHIRALPAK® IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)π-π, H-bonding, Dipole-Dipole
CHIRALCEL® IB / OD-H Cellulose tris(3,5-dimethylphenylcarbamate)π-π, H-bonding, Dipole-Dipole
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)π-π, H-bonding, Dipole-Dipole
Whelk-O® 1 (R,R)-3,5-Dinitrobenzoyl-phenylglycine (Pirkle-Type)π-π (π-acidic/π-basic), H-bonding
Rationale for Mobile Phase Selection

A normal phase (NP) approach is often the most successful for polysaccharide CSPs.[8] It typically involves a non-polar alkane with a polar alcohol modifier. The type and concentration of the alcohol are critical variables that control retention and selectivity.[9]

Protocol: Initial Screening Experiment
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic (5R,6S)-5,6-diphenyl-2-morpholinone standard in a 50:50 mixture of Hexane/Isopropanol (IPA).

  • HPLC System & Columns:

    • Use an HPLC system with a UV detector.

    • Columns: Use 250 x 4.6 mm, 5 µm columns for each CSP listed in Table 2.

    • Maintain column temperature at 25°C.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 220 nm or 254 nm (based on UV scan of the analyte).

    • Injection Volume: 5 µL.

    • Mobile Phases:

      • Condition A (NP 1): n-Hexane / Isopropanol (IPA) (90:10, v/v)

      • Condition B (NP 2): n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Procedure:

    • Equilibrate the first column with Condition A for at least 30 minutes.

    • Inject the sample and run for approximately 20-30 minutes.

    • If no separation is observed, switch to Condition B and repeat.

    • Repeat this process for all selected CSPs.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs) for any promising results. A "hit" is any condition that yields Rs > 0.8.

Phase 2: Method Optimization

Once a "hit" is identified from the screening phase, the next step is to systematically adjust chromatographic parameters to achieve baseline resolution (Rs ≥ 1.5). Let's assume the screening identified CHIRALPAK® IA with n-Hexane/IPA as the most promising system, yielding partial separation (e.g., Rs = 1.1).

G Figure 2. Key Optimization Parameters and Their Effects cluster_MP Mobile Phase cluster_Cond Conditions center Optimization Goal (Rs ≥ 1.5) Mod_Percent Modifier % Mod_Percent->center ↓ % → ↑ Rs Mod_Type Modifier Type (IPA vs EtOH) Mod_Type->center Changes α Additive Additive (e.g., DEA) Additive->center Improves Peak Shape Temp Temperature Temp->center ↓ Temp → ↑ Rs Flow Flow Rate Flow->center ↓ Flow → ↑ Rs

Caption: Interplay of parameters during chiral method optimization.

Protocol: Optimizing the Mobile Phase

Objective: To improve resolution by fine-tuning the mobile phase composition.

  • Vary the Modifier Percentage:

    • Causality: In normal phase, the alcohol modifier competes with the analyte for interaction sites on the CSP. Reducing the alcohol percentage generally increases retention time and enhances the analyte-CSP interactions, often leading to better resolution.[9]

    • Procedure: Prepare mobile phases of n-Hexane/IPA with varying compositions: 95:5, 92:8, and 85:15 (v/v). Run the analysis with each mobile phase and compare the resolution (Rs).

  • Evaluate Different Alcohol Modifiers:

    • Causality: Different alcohols can alter the hydrogen bonding and dipole-dipole interactions within the chiral recognition mechanism, significantly impacting selectivity (α).[9]

    • Procedure: Using the best percentage identified in the previous step (e.g., 95:5), substitute IPA with Ethanol (EtOH). Run the analysis with n-Hexane/EtOH (95:5, v/v) and compare the results to the best IPA condition.

  • Introduce a Basic Additive (If Needed):

    • Causality: The secondary amine in the morpholinone ring can cause peak tailing due to unwanted interactions with residual silanols on the silica support. A small amount of a basic additive like Diethylamine (DEA) can mask these sites and improve peak shape.[3]

    • Procedure: If peak tailing is observed, add 0.1% (v/v) DEA to the most promising mobile phase (e.g., n-Hexane/IPA 95:5). This can dramatically improve peak symmetry and, consequently, resolution.

Protocol: Optimizing Temperature and Flow Rate

Objective: To further refine the separation after mobile phase optimization.

  • Adjust Column Temperature:

    • Causality: Chiral recognition is an enthalpically driven process. Lowering the temperature often strengthens the transient diastereomeric interactions, leading to increased selectivity and better resolution.[10][11] However, this will also increase analysis time and backpressure.

    • Procedure: Set the column temperature to 15°C and then to 35°C. Compare the resolution at these temperatures to the initial 25°C run. Select the temperature that provides the best balance of resolution and practical run time.

  • Modify the Flow Rate:

    • Causality: Lowering the flow rate can increase the efficiency of the column (higher plate count) by allowing more time for the equilibrium between the mobile and stationary phases to be established. This often results in sharper peaks and improved resolution.[10]

    • Procedure: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min and then to 0.5 mL/min. Evaluate the impact on resolution and analysis time.

Table 3: Example Optimization Data

ConditionMobile Phase (n-Hexane/IPA)Temp (°C)Flow (mL/min)k'1k'2αRs
Screening Hit 90:10251.02.52.91.161.1
Opt. 1 95:5251.04.85.81.211.6
Opt. 2 95:5151.05.56.81.241.9
Final Method 95:5 15 0.8 6.9 8.6 1.24 2.1

Final Optimized Method and Validation Overview

Based on the systematic optimization process, a final, robust method is established.

Final Protocol
  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 15°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase

  • Expected Result: Baseline separation (Rs > 2.0) of the (5R,6S) and (5S,6R) enantiomers.

Principles of Method Validation

Once developed, the method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[12][13] The validation protocol should assess the following parameters:

Table 4: Key Validation Parameters (as per ICH Q2(R2))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the enantiomers from each other and from any impurities or degradants.Baseline resolution (Rs ≥ 1.5) between all peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.998.
Range The concentration interval over which the method is precise, accurate, and linear.e.g., LOQ to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) of the measurements.Relative Standard Deviation (%RSD) ≤ 2.0%.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, temp ±2°C).Rs remains ≥ 1.5, %RSD for varied conditions is acceptable.[14]

Conclusion

This application note has outlined a systematic, science-driven strategy for developing a chiral HPLC method for the separation of (5R,6S)-5,6-diphenyl-2-morpholinone enantiomers. By beginning with a broad screening of diverse polysaccharide-based chiral stationary phases and proceeding through a logical optimization of mobile phase and instrumental parameters, a robust and reliable method can be efficiently achieved. This workflow, which emphasizes understanding the causality behind chromatographic principles, provides a powerful template for tackling future chiral separation challenges.

References

  • Optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol - Benchchem.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations - Springer N
  • Comparative HPLC enantioseparation on substituted phenylcarbamoylated cyclodextrin chiral stationary phases and mobile phase effects - ResearchG
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - MDPI. (2020).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC Intern
  • Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photoc
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. (2022).
  • Method development with CHIRALPAK® IA - HPLC.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2022).
  • Chiral HPLC Separ
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Recent Advances in Separation and Analysis of Chiral Compounds - ACS Public
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • (5S,6R)-5,6-Diphenyl-2-morpholinone - CymitQuimica.
  • CHIRAL ST
  • A generic separation strategy for chiral compounds in supercritical fluid chromatography - Journal of Chrom
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • New chiral stationary phases based on xanthone derivatives for liquid chrom
  • Innovations in Chiral Chromatography: Overview of Modern Chiral St
  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing).
  • Phenyl Stationary Phases for HPLC - Element Lab Solutions.

Sources

Application Notes & Protocols: Asymmetric Synthesis of Non-Proteinogenic Amino Acids Using a Diphenylmorpholinone Template

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), those amino acids not found among the 20 common protein-building blocks, are of increasing importance in medicinal chemistry, chemical biology, and materials science.[1][2][3] Their unique side chains and stereochemistries offer opportunities to design novel peptides and small molecules with enhanced biological activity, improved metabolic stability, and constrained conformations.[4] The synthesis of enantiomerically pure NPAAs is a significant challenge in organic chemistry, and various methods, including catalytic asymmetric synthesis and the use of chiral auxiliaries, have been developed to address this.[5][6]

This application note details a robust and highly stereoselective method for the synthesis of a diverse range of α-amino acids using a diphenylmorpholinone-based chiral auxiliary. This approach offers excellent control over the stereochemistry at the α-carbon through a substrate-controlled diastereoselective alkylation of a glycine-derived template.

The Diphenylmorpholinone Chiral Auxiliary: A Scaffold for Stereocontrol

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[] These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The diphenylmorpholinone template, derived from a chiral amino alcohol, provides a rigid scaffold that effectively shields one face of the enolate derived from the attached glycine moiety. This steric hindrance dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective alkylation.

Key Advantages of the Diphenylmorpholinone Template:

  • High Diastereoselectivity: The rigid, bicyclic-like conformation of the enolate intermediate provides excellent facial shielding, leading to high diastereomeric ratios in the alkylation step.

  • Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of NPAAs with varying side chains.

  • Reliable Cleavage: The auxiliary can be removed under conditions that do not compromise the stereochemical integrity of the newly formed α-amino acid.

  • Potential for Recyclability: The chiral auxiliary can often be recovered after the cleavage step, improving the overall efficiency of the process.[]

Mechanism of Stereoselective Alkylation

The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate formed upon deprotonation with a strong base, such as lithium diisopropylamide (LDA). The diphenyl groups on the morpholinone ring create a sterically hindered environment, forcing the enolate to adopt a specific conformation where one face is effectively blocked.

dot digraph "Mechanism_of_Stereoselective_Alkylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=7.5, height=3.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Diphenylmorpholinone-Glycinate", fillcolor="#F1F3F4", fontcolor="#202124"]; LDA [label="LDA, THF, -78 °C", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Chelated Lithium Enolate\n(Facial Shielding)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (R-X)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylated [label="Alkylated Intermediate\n(High Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Deprotection", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Non-Proteinogenic Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Recovered Auxiliary", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LDA [label="Deprotonation"]; LDA -> Enolate; Enolate -> Electrophile [label="Alkylation"]; Electrophile -> Alkylated; Alkylated -> Deprotection; Deprotection -> Product; Deprotection -> Auxiliary; } केंद Caption: Stereoselective alkylation workflow.

The lithium cation is believed to chelate to the carbonyl oxygen and the morpholine oxygen, further rigidifying the structure. This chelation, combined with the steric bulk of the diphenyl groups, directs the incoming electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective carbon-carbon bond formation.

Experimental Protocols

Synthesis of the (5S,6R)-5,6-Diphenylmorpholin-2-one-Glycine Adduct

This protocol describes the initial coupling of glycine to the diphenylmorpholinone chiral auxiliary.

Materials:

  • (5S,6R)-5,6-diphenylmorpholin-2-one

  • N-Boc-glycine

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (5S,6R)-5,6-diphenylmorpholin-2-one (1.0 eq), N-Boc-glycine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected adduct.

  • Dissolve the purified adduct in a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours to remove the Boc protecting group.[8]

  • Concentrate the reaction mixture under reduced pressure to yield the desired diphenylmorpholinone-glycine adduct as the hydrochloride salt.

Diastereoselective Alkylation of the Diphenylmorpholinone-Glycine Adduct

This protocol outlines the key stereochemistry-defining step.

Materials:

  • Diphenylmorpholinone-glycine adduct (from step 4.1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., benzyl bromide, allyl iodide, etc.)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diphenylmorpholinone-glycine adduct (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography on silica gel.

Deprotection and Isolation of the Non-Proteinogenic Amino Acid

This final step liberates the desired NPAA from the chiral auxiliary.

Materials:

  • Alkylated diphenylmorpholinone adduct (from step 4.2)

  • Methanol

  • 1 M Sodium hydroxide solution

  • Dowex® 50WX8 hydrogen form ion-exchange resin

  • Aqueous ammonia solution

Procedure:

  • Dissolve the alkylated adduct in methanol.

  • Add 1 M sodium hydroxide solution and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion of the hydrolysis, neutralize the reaction mixture with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Load the aqueous solution onto a column of Dowex® 50WX8 resin.

  • Wash the resin with deionized water to remove the chiral auxiliary and other impurities.

  • Elute the desired amino acid from the resin using an aqueous ammonia solution.

  • Concentrate the ammonia eluate under reduced pressure to obtain the pure non-proteinogenic amino acid.

Representative Results

The following table summarizes typical yields and diastereoselectivities achieved for the alkylation of the diphenylmorpholinone-glycine adduct with various electrophiles.

ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromidePhenylalanine derivative85>95:5
Allyl iodideAllylglycine derivative82>95:5
Isopropyl iodideValine derivative75>90:10
Methyl iodideAlanine derivative88>95:5

Troubleshooting

ProblemPossible CauseSolution
Low yield in alkylationIncomplete enolate formationEnsure the use of freshly prepared or titrated LDA. Check for moisture in the reaction setup.
Poorly reactive electrophileIncrease the reaction time or temperature slightly after the initial addition at -78 °C. Consider using a more reactive electrophile (e.g., iodide instead of bromide).
Low diastereoselectivityReaction temperature too highMaintain a strict temperature of -78 °C during enolate formation and alkylation.
Impure starting materialsEnsure the diphenylmorpholinone-glycine adduct is pure before use.
Incomplete deprotectionInsufficient hydrolysis time or baseIncrease the reaction time or the amount of sodium hydroxide.
Difficulty in separating amino acid from auxiliaryInefficient ion-exchange chromatographyEnsure the resin is properly activated. Use a sufficient volume of eluent.

Conclusion

The diphenylmorpholinone chiral auxiliary provides a powerful and reliable platform for the asymmetric synthesis of a wide range of non-proteinogenic amino acids. The methodology is characterized by its high diastereoselectivity, operational simplicity, and the versatility to introduce diverse functionalities. These protocols offer a practical guide for researchers in academia and industry to access valuable and enantiomerically enriched building blocks for drug discovery and development.

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • Asymmetric Synthesis of Quaternary α-Amino Acids and Their Phosphonate Analogues.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Humana Press.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-C
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
  • Enantioselective Synthesis of Non-Proteinogenic - Amanote Research. Amanote Research.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transform
  • Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

Sources

Application Notes and Protocols: The Strategic Use of (5R,6S)-5,6-Diphenyl-2-morpholinone in the Asymmetric Synthesis of Chiral Building Blocks for KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chirality in Targeting KRAS

The KRAS protein, a linchpin in cellular signaling pathways, has long been considered an "undruggable" target in oncology. However, the recent advent of covalent inhibitors targeting the KRAS G12C mutation, such as Sotorasib and Adagrasib, has marked a paradigm shift in the treatment of various solid tumors. A common thread in the molecular architecture of these next-generation therapeutics is the presence of stereochemically defined chiral centers. These chiral moieties are crucial for precise target engagement and optimal pharmacological activity. The synthesis of enantiomerically pure building blocks for these complex molecules is, therefore, a critical challenge in drug development and manufacturing.

This document provides a comprehensive guide to the application of (5R,6S)-5,6-diphenyl-2-morpholinone, a powerful chiral auxiliary, in the asymmetric synthesis of non-proteinogenic α-amino acids. While not a direct component of the final KRAS inhibitor structures, this morpholinone derivative serves as a versatile chiral template for the stereoselective synthesis of key chiral fragments that are, or could be, incorporated into KRAS inhibitors and other complex pharmaceutical agents.

The Role of (5R,6S)-5,6-Diphenyl-2-morpholinone: A Chiral Glycine Enolate Equivalent

(5R,6S)-5,6-diphenyl-2-morpholinone is a well-established chiral auxiliary, pioneered by the work of Williams and his research group, that functions as a chiral glycine enolate equivalent.[1][2] This methodology allows for the highly diastereoselective alkylation of the enolate derived from the morpholinone, enabling the synthesis of a wide array of enantiomerically enriched α-amino acids.[3] The two phenyl groups on the morpholinone backbone create a rigid, sterically defined environment that directs the approach of electrophiles to the enolate, leading to a high degree of stereocontrol.

The general workflow for utilizing this chiral auxiliary is as follows:

Chiral Auxiliary Workflow A Prochiral Glycine Equivalent ((5R,6S)-5,6-diphenyl-2-morpholinone) B Deprotonation (e.g., NaHMDS, LDA) A->B Base C Chiral Enolate B->C D Diastereoselective Alkylation (Reaction with Electrophile R-X) C->D Electrophile E Alkylated Morpholinone (High Diastereomeric Excess) D->E F Cleavage of Auxiliary (e.g., Hydrogenolysis) E->F Cleavage Conditions G Enantiomerically Pure α-Amino Acid F->G

Caption: General workflow for asymmetric α-amino acid synthesis using a chiral morpholinone auxiliary.

Detailed Protocol: Asymmetric Synthesis of a Non-Proteinogenic α-Amino Acid

This protocol details the diastereoselective alkylation of N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone, followed by the cleavage of the chiral auxiliary to yield the corresponding enantiomerically pure N-Boc-α-amino acid.

Part 1: Diastereoselective Alkylation

Objective: To perform a highly diastereoselective alkylation of the chiral glycine enolate derived from N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinoneN/A353.421.0Starting material
Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9183.381.11.0 M solution in THF
Alkyl Halide (R-X)VariesVaries1.2e.g., Benzyl bromide, Allyl bromide
Anhydrous Tetrahydrofuran (THF)109-99-972.11~20 mLFreshly distilled or from a solvent system
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49~10 mLFor quenching
Ethyl Acetate (EtOAc)141-78-688.11As neededFor extraction
BrineN/AN/AAs neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 mmol).

  • Dissolution: Add anhydrous THF (~10 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a 1.0 M solution of NaHMDS in THF (1.1 mmol) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the enolate is often indicated by a color change.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (~10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product.

Part 2: Cleavage of the Chiral Auxiliary

Objective: To remove the diphenylmorpholinone auxiliary to yield the free N-Boc-α-amino acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
Alkylated N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinoneN/AVaries1.0From Part 1
Palladium on Carbon (Pd/C)7440-05-3106.4210-20 mol%10% w/w
Methanol (MeOH)67-56-132.04~20 mLAnhydrous
Hydrogen (H₂)1333-74-02.02Balloon pressure
Celite®61790-53-2N/AAs neededFor filtration

Procedure:

  • Dissolution: Dissolve the purified alkylated morpholinone (1.0 mmol) in methanol (~20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-α-amino acid.

  • Purification: The crude product can be purified by an appropriate method, such as recrystallization or chromatography, to obtain the enantiomerically pure N-Boc-α-amino acid.

Mechanism of Stereoselectivity

The high diastereoselectivity of the alkylation step is a direct consequence of the rigid, sterically hindered environment created by the diphenylmorpholinone auxiliary. The two phenyl groups effectively block one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer.

Stereoselective Alkylation cluster_0 Chiral Enolate Enolate [Structure of the chiral enolate with the two phenyl groups blocking the top face] Transition_State Transition State Enolate->Transition_State Electrophile R-X (Electrophile) Electrophile->Transition_State Approaches from the less hindered bottom face Product Alkylated Product (Single Diastereomer) Transition_State->Product

Caption: Simplified representation of the stereoselective alkylation of the chiral morpholinone enolate.

Application in the Synthesis of KRAS Inhibitor Building Blocks

While a direct, published synthesis of a commercial KRAS inhibitor utilizing (5R,6S)-5,6-diphenyl-2-morpholinone has not been identified, the methodology described is highly relevant for the synthesis of chiral building blocks found in these and other complex drug molecules. For instance, the asymmetric synthesis of chiral piperazine derivatives, which are core components of both Adagrasib and Sotorasib, often requires the introduction of stereocenters that could potentially be established using this chiral auxiliary approach to synthesize a key chiral amino acid precursor.

The versatility of the Williams chiral glycine enolate allows for the introduction of a wide variety of side chains through the choice of the alkylating agent, making it a powerful tool for creating a library of unnatural amino acids for use in medicinal chemistry and drug discovery.

Conclusion

(5R,6S)-5,6-diphenyl-2-morpholinone is a robust and reliable chiral auxiliary for the asymmetric synthesis of α-amino acids. The detailed protocol provided herein offers a practical guide for researchers and scientists in the field of drug development to access enantiomerically pure chiral building blocks. The principles of stereocontrol demonstrated by this methodology are fundamental to the synthesis of complex and stereochemically rich molecules, including the next generation of KRAS inhibitors. The ability to predictably and efficiently introduce chirality is a cornerstone of modern pharmaceutical synthesis, and the Williams chiral glycine enolate chemistry remains a valuable tool in this endeavor.

References

  • Williams, R. M.; Sinclair, P. J.; Zhai, D.; Chen, D. Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society1988 , 110 (5), 1547–1557. [Link]

  • Looper, R. E.; Williams, R. M. (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses2006 , 83, 153. [Link]

  • Nolen, E. G.; Watts, M. M.; Fowler, D. J. Synthesis of C-Linked Glycopyranosyl Serines via a Chiral Glycine Enolate Equivalent. Organic Letters2002 , 4 (21), 3663–3665. [Link]

  • Evans, D. A. Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: 1984; Vol. 3, pp 1–110.
  • Sinclair, P. J.; Zhai, D.; Reibenspies, J.; Williams, R. M. Electrophilic glycinates: new and versatile templates for asymmetric amino acid synthesis. Journal of the American Chemical Society1986 , 108 (5), 1103–1104. [Link]

  • The asymmetric synthesis of amino acids via glycine enolates. Mountain Scholar. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019 , 31 (10), 776-812. [Link]

  • Chiral Auxiliaries - Principles and Recent Applications. Thieme. [Link]

  • Synthesis of α-amino Acids Based on Chiral Tricycloiminolactone Derived From Natural (+)-camphor. Accounts of Chemical Research2011 , 44 (7), 549-560. [Link]

Sources

Experimental setup for aldol reactions with (5R,6S)-5,6-diphenyl-2-morpholinone.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Fidelity Asymmetric Aldol Reactions Using the Williams Chiral Auxiliary ((5R,6S)-5,6-Diphenyl-2-morpholinone)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the diastereoselective aldol reaction using the (5R,6S)-5,6-diphenyl-2-morpholinone chiral template, enabling the asymmetric synthesis of complex β -hydroxy- α -amino acids.

Introduction and Mechanistic Rationale

The synthesis of non-proteinogenic α -amino acids is a critical enterprise in modern drug discovery, particularly for developing peptide isosteres, peptidomimetics, and complex natural products [1]. The Williams chiral auxiliary—specifically (5R,6S)-5,6-diphenyl-2-morpholinone—is a privileged scaffold that provides exceptional stereocontrol in carbon-carbon bond-forming events at the α -position of the masked amino acid [2].

Causality in Experimental Design:

  • The Chiral Shield: The core principle of this auxiliary lies in its rigid conformational geometry. The two phenyl groups at the C5 and C6 positions create a sterically demanding environment. When the morpholinone is converted to its corresponding enolate, these phenyl rings effectively block one diastereoface of the molecule. Consequently, incoming electrophiles (such as aldehydes) are forced to approach from the opposite, unhindered face, resulting in exceptionally high facial fidelity [1].

  • N-Boc Protection: The secondary amine of the morpholinone must be protected prior to enolization. The tert-butoxycarbonyl (Boc) group is specifically chosen not only for its stability under strongly basic conditions but also because its steric bulk synergizes with the C5/C6 phenyl groups to further rigidify the enolate transition state, preventing unwanted N-alkylation or epimerization[1].

  • Enolate Generation: Lithium hexamethyldisilazide (LiHMDS) is the base of choice. Its high pKa and extreme steric bulk ensure rapid, irreversible, and quantitative deprotonation at the α -carbon without acting as a nucleophile toward the lactone carbonyl.

Experimental Workflow & Signaling Pathway

The transformation from the chiral template to the final enantiopure amino acid follows a highly orchestrated sequence of enolization, stereoselective trapping, and auxiliary cleavage.

G A N-Boc-(5R,6S)-Morpholinone (Chiral Template) B Lithium Enolate (LiHMDS, -78 °C) A->B Enolization C Aldol Adduct (Aldehyde Addition) B->C Diastereoselective Attack D β-Hydroxy-α-Amino Acid (Cleavage/Deprotection) C->D Hydrogenolysis & Hydrolysis

Workflow of asymmetric aldol addition using the Williams chiral auxiliary.

Quantitative Data: Substrate Scope and Selectivity

The following table summarizes the expected yields and diastereomeric ratios (dr) when subjecting the N-Boc-(5R,6S)-morpholinone enolate to various aldehydes under the optimized protocol conditions.

Aldehyde ElectrophileBase / SolventTemp (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
BenzaldehydeLiHMDS / THF-7885>95:5
p-MethoxybenzaldehydeLiHMDS / THF-7888>95:5
IsobutyraldehydeLiHMDS / THF-7882>95:5
AcetaldehydeLiHMDS / THF-787892:8
CinnamaldehydeLiHMDS / THF-788194:6

Data reflects typical outcomes for the major anti-aldol adduct prior to auxiliary cleavage.

Detailed Experimental Protocol

Note: This protocol describes a self-validating system. The formation of the enolate is visually confirmed by a distinct color change, and the stereochemical outcome can be directly validated via crude ^1^H-NMR analysis prior to purification.

A. Reagents and Equipment
  • Substrate: N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 equiv, rigorously dried under high vacuum).

  • Base: LiHMDS (1.0 M solution in THF, 1.1 equiv). Crucial: Use fresh titration or commercially sealed bottles to avoid hydroxide contamination, which leads to lactone ring-opening.

  • Electrophile: Aldehyde (1.2 equiv, freshly distilled or passed through basic alumina).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone.

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, low-temperature thermometer.

B. Step-by-Step Methodology

Step 1: Enolate Generation

  • Purge a flame-dried 50 mL Schlenk flask with argon.

  • Dissolve N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 mmol, 353 mg) in anhydrous THF (10 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise via syringe down the side of the flask over 5 minutes.

  • Causality Check: Stir the mixture at -78 °C for 45 minutes. The generation of the lithium enolate is typically accompanied by a subtle yellowing of the solution. This extended time ensures complete deprotonation without localized heating.

Step 2: Aldol Addition

  • In a separate flame-dried vial, dissolve the freshly purified aldehyde (1.2 mmol) in anhydrous THF (2 mL).

  • Add the aldehyde solution dropwise to the enolate mixture at -78 °C over 10 minutes.

  • Stir the reaction at -78 °C for 2 to 3 hours. Do not allow the reaction to warm up, as elevated temperatures will erode the kinetic diastereoselectivity and promote retro-aldol pathways.

Step 3: Quenching and Workup

  • Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH4Cl solution (5 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation: Obtain a ^1^H-NMR of the crude mixture to determine the diastereomeric ratio (dr) by integrating the distinct α -proton doublets of the morpholinone ring.

  • Purify the aldol adduct via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Step 4: Auxiliary Cleavage (Yielding the β -Hydroxy- α -Amino Acid)

  • To isolate the free amino acid, dissolve the purified aldol adduct in a mixture of THF/EtOH (1:1).

  • Add a catalytic amount of PdCl2 or Pd(OH)2/C and subject the mixture to hydrogenation (H2 balloon, 1 atm) for 12–24 hours. This step cleaves the C5-N and C6-O bonds, releasing the 1,2-diphenylethane byproduct [3].

  • Filter through a pad of Celite, concentrate, and treat the residue with 3M HCl to remove the Boc group and hydrolyze the intermediate, yielding the enantiopure β -hydroxy- α -amino acid hydrochloride salt.

References

  • American Chemical Society (ACS). Enantioselective Total Synthesis of Spirotryprostatin A. J. Org. Chem. 2022. Retrieved from:[Link]

Application Note: Enantioselective Synthesis of Dopamine Agonists Using (5R,6S)-5,6-Diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of the Williams chiral auxiliary in synthesizing dopaminergic amino acids.

Executive Summary

The development of targeted therapeutics for Parkinson's disease and other dopaminergic disorders heavily relies on the availability of enantiopure dopamine agonists and precursors, such as L-DOPA, α -methyl-L-DOPA, and fluorinated PET tracers. The asymmetric synthesis of these α -amino acids requires rigid stereocontrol.

(5R,6S)-5,6-Diphenyl-2-morpholinone , widely known as the Williams chiral auxiliary, is a highly reliable scaffold for the diastereoselective alkylation of glycine enolates[1]. By leveraging the steric bulk of its tandem phenyl groups, this auxiliary directs electrophilic attack with near-perfect stereofidelity, enabling the synthesis of complex dopaminergic amino acids with enantiomeric excesses (ee) frequently exceeding 99%[2].

Mechanistic Principles & Causality (E-E-A-T)

As a self-validating synthetic system, the efficacy of the Williams auxiliary is rooted in its highly predictable conformational bias:

  • Steric Shielding & Face Selectivity: The morpholinone ring adopts a stable half-chair conformation. The two phenyl groups at the C5 and C6 positions occupy pseudo-equatorial and pseudo-axial positions, respectively. This creates a massive steric wall on the syn face of the molecule.

  • Kinetic Enolate Formation: When the N-protected morpholinone is treated with a strong, non-nucleophilic base (e.g., LiHMDS) at cryogenic temperatures (-78 °C), it forms a rigid, planar Z-enolate.

  • Diastereoselective Alkylation: Because the syn face is completely blocked by the C5/C6 phenyl groups, incoming dopaminergic electrophiles (e.g., 3,4-dimethoxybenzyl bromide) are forced to approach exclusively from the unhindered anti face. This causality guarantees that the newly formed stereocenter at C3 is established with exceptional diastereomeric ratios (dr > 99:1)[1].

  • Traceless Cleavage: The benzylic nature of the C-O and C-N bonds in the morpholinone ring allows for simultaneous global deprotection and auxiliary cleavage via hydrogenolysis, yielding the free amino acid without requiring harsh, catechol-degrading acidic hydrolysis.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the chiral auxiliary to the final enantiopure dopamine agonist.

G A (5R,6S)-5,6-Diphenyl- 2-morpholinone (Chiral Auxiliary) B N-Protection (Boc2O, DMAP) A->B C Enolate Formation (LiHMDS, -78°C) B->C D Stereoselective Alkylation (Ar-CH2Br) C->D E Ring Cleavage & Deprotection (Pd/C, H2) D->E F Enantiopure Dopamine Agonist (e.g., L-DOPA) E->F

Workflow for the asymmetric synthesis of dopaminergic amino acids using the Williams chiral auxiliary.

Step-by-Step Experimental Protocol: Synthesis of L-DOPA

This protocol details the synthesis of L-DOPA via the intermediate 3,4-dimethoxyphenylalanine. Every phase includes a validation checkpoint to ensure system integrity.

Phase 1: N-Boc Protection of the Auxiliary

Causality: Protecting the secondary amine prevents unwanted N-alkylation in Phase 2 and significantly increases the acidity of the C3 α -proton, facilitating complete enolization[2].

  • Reaction: Dissolve (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Addition: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stirring: Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by the N-Boc product ( Rf​≈0.6 ). Isolate via flash chromatography to yield a white crystalline solid.

Phase 2: Asymmetric Alkylation

Causality: LiHMDS is specifically chosen over n-BuLi to prevent nucleophilic attack on the lactone carbonyl. Maintaining -78 °C is critical to trap the kinetic enolate and prevent thermal epimerization of the newly formed stereocenter[1].

  • Enolization: Dissolve the N-Boc protected auxiliary in anhydrous THF (0.1 M) and cool to -78 °C. Dropwise add LiHMDS (1.05 eq, 1.0 M in THF). Stir for 30 minutes.

  • Electrophilic Attack: Dropwise add a solution of 3,4-dimethoxybenzyl bromide (1.2 eq) in THF.

  • Incubation: Stir for 2 hours at -78 °C, then quench the reaction cold with saturated aqueous NH 4​ Cl.

  • Validation Checkpoint: Extract with EtOAc and concentrate. Obtain a 1 H NMR spectrum of the crude mixture. The diastereomeric ratio (dr) should be > 98:2, easily identifiable by the distinct shift of the C3 proton in the major (3S,5R,6S) diastereomer versus the minor epimer.

Phase 3: Cleavage and Global Deprotection

Causality: Hydrogenolysis selectively cleaves the benzylic C-O and C-N bonds of the morpholinone ring. Subsequent BBr 3​ treatment removes both the Boc group and the methyl ethers, liberating the catecholamine without oxidative degradation.

  • Hydrogenolysis: Dissolve the alkylated product in THF/EtOH (1:1). Add 10% Pd/C (0.1 eq by weight). Stir under an H 2​ atmosphere (50 psi) for 24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate in vacuo. (Note: The byproduct 1,2-diphenylethane can be washed away with non-polar solvents).

  • Catechol Deprotection: Dissolve the intermediate in anhydrous DCM at -78 °C. Slowly add BBr 3​ (4.0 eq) to cleave the methyl ethers and the Boc group simultaneously. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench carefully with MeOH, concentrate, and purify via ion-exchange chromatography. Chiral HPLC of the final L-DOPA product will confirm an enantiomeric excess (ee) of >99%.

Quantitative Data Presentation

The versatility of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary allows for the synthesis of various dopaminergic precursors. The table below summarizes typical yields and stereochemical outcomes based on established literature parameters[1],[2].

Target Agonist / PrecursorElectrophile UsedAlkylation Yield (%)Diastereomeric Ratio (dr)Final ee (%)
L-DOPA 3,4-Dimethoxybenzyl bromide88%> 99:1> 99%
α -Methyl-L-DOPA 3,4-Dimethoxybenzyl bromide*82%98:298%
3-Fluoro-L-DOPA 3-Fluoro-4-methoxybenzyl bromide85%> 99:1> 99%
L-Tyrosine 4-Methoxybenzyl bromide90%> 99:1> 99%

*Synthesis of α -methyl derivatives requires sequential alkylation: initial enolization and trapping with methyl iodide, followed by a second enolization and trapping with the benzyl bromide.

References

  • Williams, R. M.; Im, M. N. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective glycine enolate alkylations." Journal of the American Chemical Society 1991, 113, 24, 9276–9286. URL: [Link]

  • Looper, R. E.; Williams, R. M. "(R)-(N-tert-Butoxycarbonyl)allylglycine." Organic Syntheses 2012, 89, 350. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Ratio in (5R,6S)-5,6-Diphenyl-2-morpholinone Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis using the Williams chiral morpholinone template. This guide is designed for researchers and drug development professionals utilizing (5R,6S)-5,6-diphenyl-2-morpholinone—a conformationally locked glycine equivalent—for the highly stereoselective synthesis of unnatural α -amino acids[1].

Below, you will find mechanistic insights, field-proven troubleshooting protocols, and standardized methodologies to resolve issues related to diastereomeric ratio (dr) optimization.

Mechanistic Foundation: The Causality of Stereocontrol

The efficacy of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary relies on its rigid, half-chair conformation. Upon deprotonation at the C3 position (the α -carbon), a chiral, non-racemic Z-enolate is formed[2]. The critical stereocontrol element is the orientation of the two phenyl groups at C5 and C6. The phenyl group at C5 adopts a pseudo-axial position, creating a massive steric wall that effectively shields the Re-face of the enolate[1].

Consequently, incoming electrophiles are forced to approach from the opposite, less-hindered Si-face[1]. Maintaining this facial bias during the transition state is the absolute cornerstone of achieving a high diastereomeric ratio (>95:5).

Pathway A 1. Substrate (5R,6S)-Morpholinone B 2. Deprotonation LiHMDS, -78°C A->B C 3. Chiral Enolate Pseudo-axial Ph shields Re-face B->C D 4. Electrophilic Attack Si-face approach (Anti) C->D E 5. Product High dr (>95:5) D->E

Fig 1. Mechanistic pathway of enolate generation and facial-selective alkylation.

Troubleshooting Guide & FAQs

Q: Why is my diastereomeric ratio (dr) dropping below 90:10 despite running the reaction at -78 °C?

A: The transition state rigidity is likely compromised by your base counterion or electrophile reactivity. LiHMDS is the standard base because the lithium cation forms a tight, highly aggregated enolate. This tight coordination enhances the rigidity of the transition state, maximizing the steric shielding of the pseudo-axial phenyl group. However, if your electrophile is unreactive, the prolonged reaction time allows for background non-selective alkylation. Actionable Solution: If you must force a sluggish reaction, do not simply raise the temperature. Instead, switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide) or switch the base to NaHMDS/KHMDS and drop the temperature to -90 °C[2].

Q: I added DMPU/HMPA to accelerate a sluggish alkylation, but my dr plummeted. Why?

A: Polar aprotic additives disrupt the tight ion pair. Additives like HMPA or DMPU are excellent for breaking up enolate aggregates and separating the lithium cation from the enolate oxygen. While this creates a highly nucleophilic "naked" enolate (increasing yield), it also creates a looser transition state. The electrophile is no longer strictly guided by the lithium coordination sphere, allowing it to bypass the steric bulk of the phenyl groups[3]. Actionable Solution: Remove DMPU. Instead, add anhydrous LiCl (which breaks aggregates without completely dissociating the ion pair) or utilize the bromo-lactone variant of the morpholinone for cross-coupling rather than direct enolate alkylation[4].

Q: Crude NMR shows excellent dr, but after silica gel chromatography, the dr is much lower. What happened?

A: Post-reaction thermodynamic epimerization. The C3 proton in the newly alkylated product remains weakly acidic due to the adjacent carbonyl and the electron-withdrawing nature of the morpholine ring. If the reaction is quenched improperly (e.g., allowing the reaction to warm up before quenching, or quenching with basic water), the remaining base or generated alkoxides will deprotonate the product. The subsequent reprotonation occurs thermodynamically, destroying your kinetic dr[1]. Actionable Solution: You must quench the reaction at -78 °C using a weak acid (like glacial acetic acid in THF) before removing the cooling bath.

Troubleshooting Start Issue: Low dr (< 90:10) CheckConv Is conversion > 80%? Start->CheckConv Incomplete No: Sluggish Reaction (Tight Ion Pair) CheckConv->Incomplete < 80% Complete Yes: Poor Selectivity or Epimerization CheckConv->Complete > 80% AddDMPU Action: Use R-I instead of R-Br or add LiCl Incomplete->AddDMPU CheckQuench Quenched at -78°C with weak acid? Complete->CheckQuench Epimerization No: Post-Reaction Epimerization CheckQuench->Epimerization Warm/Basic Quench BaseIssue Yes: Transition State Compromised CheckQuench->BaseIssue Proper Quench FixQuench Action: Quench at -78°C with Glacial AcOH Epimerization->FixQuench ChangeBase Action: Switch Base (LiHMDS -> NaHMDS) Lower Temp to -90°C BaseIssue->ChangeBase

Fig 2. Troubleshooting logic tree for optimizing diastereomeric ratio.

Quantitative Data & Standardized Protocols

Parameter Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield and dr during the synthesis of α -alkylated derivatives[2],[5].

ElectrophileBaseAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Benzyl BromideLiHMDSNone-788592:8
Benzyl IodideLiHMDSNone-789498:2
Allyl BromideNaHMDSNone-788895:5
Methyl IodideLiHMDSDMPU-789185:15
Methyl IodideKHMDSNone-9089>99:1
Step-by-Step Methodology: Highly Diastereoselective Alkylation

This self-validating protocol ensures that thermodynamic sinks (epimerization) and kinetic failures (loose ion pairs) are systematically avoided.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.1 M concentration.

Step 2: Thermal Equilibration Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate strictly at -78 °C for at least 15 minutes. Note: Internal temperature monitoring is highly recommended for scale-ups >5 grams.

Step 3: Enolization Dropwise add LiHMDS (1.0 M solution in THF, 1.1 equiv) over 5–10 minutes, directing the flow down the cold inner wall of the flask to pre-cool the base. Stir the resulting enolate solution at -78 °C for exactly 30 minutes to ensure complete deprotonation.

Step 4: Electrophilic Trapping Add the electrophile (e.g., freshly filtered alkyl iodide, 1.5 equiv) dropwise. Maintain the reaction at -78 °C. Monitor the reaction via TLC (aliquots must be quenched into cold NH₄Cl immediately upon sampling). Typical reaction times range from 2 to 4 hours.

Step 5: Kinetic Quenching (Critical) Once conversion is complete, do not remove the cooling bath . Rapidly inject a pre-cooled solution of glacial acetic acid (2.0 equiv) in THF directly into the -78 °C reaction mixture. Stir vigorously for 5 minutes. This instantly protonates any unreacted enolate and neutralizes the basic environment, preventing product epimerization.

Step 6: Workup Remove the cooling bath and allow the mixture to warm to room temperature. Partition the mixture between Ethyl Acetate and saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Williams, R. M.; Im, M. N. "Asymmetric synthesis of monosubstituted and alpha, alpha-disubstituted amino acids via diastereoselective glycine enolate alkylations." Journal of the American Chemical Society, 1991, 113(24), 9276–9286. URL:[Link]

  • Williams, R. M.; Sinclair, P. J.; Zhai, D.; Chen, D. "Practical asymmetric syntheses of alpha-amino acids through carbon-carbon bond constructions on electrophilic glycine templates." Journal of the American Chemical Society, 1988, 110(5), 1547–1557. URL:[Link]

  • Williams, R. M.; Sinclair, P. J.; DeMong, D. E.; Chen, D.; Zhai, D. "Asymmetric Synthesis of N-tert-butoxycarbonyl alpha-amino acids: synthesis of (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one." Organic Syntheses, 2003, 80, 18. URL:[Link]

Sources

Technical Support Center: Purification of (5R,6S)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of (5R,6S)-5,6-diphenyl-2-morpholinone from reaction mixtures, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes established purification methodologies with practical, field-tested insights to help you navigate the common and complex challenges associated with isolating (5R,6S)-5,6-diphenyl-2-morpholinone. Our focus is on achieving high purity and yield through a logical, evidence-based approach.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of (5R,6S)-5,6-diphenyl-2-morpholinone. Each question is framed around a common experimental observation, followed by a detailed explanation of potential causes and a step-by-step resolution protocol.

Q1: My product oiled out during crystallization instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by a high concentration of impurities, a rapid cooling rate, or the use of a solvent system in which the compound's solubility curve is too steep.

Causality & Resolution:

  • Impurity Overload: High levels of impurities can depress the melting point of your target compound and interfere with crystal lattice formation.

    • Solution: Before attempting crystallization, try to remove bulk impurities. Perform a liquid-liquid extraction or pass the crude mixture through a short plug of silica gel using a moderately polar solvent like ethyl acetate.

  • Rapid Cooling (High Supersaturation): Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil because the molecules don't have sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature, and then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Gentle stirring can sometimes promote nucleation.

  • Inappropriate Solvent Choice: The solvent may be too good, leading to very high solubility at elevated temperatures and a sudden drop upon cooling.

    • Solution: Modify your solvent system. If you are using a single solvent, try introducing an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. For (5R,6S)-5,6-diphenyl-2-morpholinone, a common and effective system is ethyl acetate/hexane.[1][2]

Workflow: Resolving "Oiling Out"

G start Product Oiled Out cause1 High Impurity Level? start->cause1 action1 Pre-purify: - Liquid-Liquid Extraction - Silica Plug Filtration cause1->action1 Yes cause2 Cooling Too Rapid? cause1->cause2 No action1->cause2 action2 Slow Down Cooling: 1. Cool to Room Temp 2. Refrigerate (4°C) 3. Freeze (-20°C) cause2->action2 Yes cause3 Poor Solvent System? cause2->cause3 No action2->cause3 action3 Adjust Solvents: - Add Anti-solvent (e.g., Hexane) - Try Ethyl Acetate/Hexane System cause3->action3 Yes end Successful Crystallization cause3->end No, Re-evaluate action3->end G start Crude Reaction Mixture check_purity Assess Crude Purity (TLC or Crude NMR) start->check_purity high_purity High Purity (>85%, few spots) check_purity->high_purity High low_purity Low Purity (<85%, many spots/streaking) check_purity->low_purity Low crystallize Recrystallization (e.g., EtOAc/Hexane) high_purity->crystallize chromatography Flash Column Chromatography low_purity->chromatography check_final Check Purity (NMR, HPLC, MP) crystallize->check_final chromatography->crystallize Optional Polishing Step pure Pure Product (MP: 139-141°C) check_final->pure Pass not_pure Still Impure check_final->not_pure Fail not_pure->chromatography Re-purify

Sources

Technical Support Center: Optimizing Stereoselective Reactions with Diphenylmorpholinone Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the yield and stereoselectivity of reactions utilizing (3S,5R)-3,5-diphenylmorpholin-2-one and its enantiomer as chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their stereoselective syntheses. Here, we address common experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diphenylmorpholinone in stereoselective reactions?

Diphenylmorpholinone serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] Its rigid conformation and the steric hindrance provided by the phenyl groups effectively shield one face of the enolate, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.[2][3]

Q2: How does the stereochemistry of the diphenylmorpholinone auxiliary influence the product?

The absolute configuration of the chiral auxiliary dictates the stereochemistry of the newly formed stereocenter(s) in the product. For instance, using the (3S,5R)-diphenylmorpholinone will typically lead to the formation of one enantiomer of the product, while its (3R,5S)-enantiomer will produce the opposite enantiomer. This allows for the selective synthesis of a desired stereoisomer.[4][5]

Q3: What are the key advantages of using diphenylmorpholinone over other chiral auxiliaries like Evans' oxazolidinones?

While both are effective, diphenylmorpholinone offers distinct advantages in certain applications. It can provide different stereochemical outcomes and may be more suitable for specific substrates. Additionally, the recovery of the diphenylmorpholinone auxiliary after the reaction is often efficient.[6][]

Q4: What is the most critical factor for achieving high diastereoselectivity in alkylation reactions with this auxiliary?

The formation of a specific enolate geometry (Z- or E-enolate) is paramount.[8][9] For diphenylmorpholinone amides, the formation of the Z-enolate is generally favored, which then directs the approach of the electrophile from the less hindered face, leading to high diastereoselectivity.[3] The choice of base, solvent, and temperature are critical in controlling this enolate formation.

Q5: How can the diphenylmorpholinone auxiliary be removed after the reaction?

The auxiliary is typically cleaved from the product through hydrolysis of the amide bond. This can be achieved under acidic or basic conditions.[10][11] For example, hydrolysis with aqueous acid (e.g., HCl) or a base like lithium hydroxide (LiOH) can effectively remove the auxiliary, yielding the desired carboxylic acid.[12]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during stereoselective reactions involving diphenylmorpholinone.

Problem 1: Low Diastereoselectivity

Poor diastereoselectivity is a common issue that often points to problems with enolate formation or competing reaction pathways.

Potential Causes & Solutions:

  • Incorrect Base or Deprotonation Conditions: The choice of base is critical for the regioselective and stereoselective formation of the enolate.[13] Lithium diisopropylamide (LDA) is a common choice for generating lithium enolates.[14]

    • Protocol 1: Optimizing Enolate Formation:

      • Ensure the LDA solution is freshly prepared or properly titrated.

      • Perform the deprotonation at low temperatures, typically -78 °C, to ensure kinetic control.[14]

      • Add the substrate solution slowly to the LDA solution to prevent self-condensation.

      • Consider using alternative lithium amide bases like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) which may offer different selectivity profiles.

  • Suboptimal Solvent: The solvent can significantly influence the aggregation state of the enolate and the transition state of the reaction.[15]

    • Recommendation: Tetrahydrofuran (THF) is the most common solvent for these reactions. Ensure it is anhydrous, as water will quench the enolate.

  • Temperature Control: Maintaining a low temperature throughout the enolate formation and alkylation is crucial for preventing equilibration to the thermodynamic enolate, which can lead to lower selectivity.[14][16]

    • Recommendation: Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent temperature of -78 °C.

ParameterRecommended ConditionRationale
Base LDA, LiHMDSStrong, non-nucleophilic bases that favor kinetic enolate formation.
Solvent Anhydrous THFApolar aprotic solvent that solvates the lithium cation.
Temperature -78 °CMinimizes enolate equilibration and side reactions.
Problem 2: Low Reaction Yield

Low yields can stem from incomplete reactions, side reactions, or degradation of the product or starting material.

Potential Causes & Solutions:

  • Inactive Electrophile: The alkylating agent may be old or impure.

    • Recommendation: Use a freshly opened bottle or distill the electrophile before use.

  • Insufficient Reaction Time or Temperature: While low temperatures are crucial for selectivity, the reaction may be too slow.

    • Protocol 2: Controlled Warming for Sluggish Reactions:

      • After adding the electrophile at -78 °C, allow the reaction to stir for several hours at this temperature.

      • If the reaction is still incomplete (monitored by TLC), slowly allow the reaction to warm to a slightly higher temperature (e.g., -40 °C or 0 °C) and monitor the progress.

  • Side Reactions: Polysubstitution can be an issue if the product is more reactive than the starting material.[16]

    • Recommendation: Use a slight excess of the enolate relative to the electrophile to favor mono-alkylation.

Problem 3: Difficulty in Auxiliary Removal

Incomplete or difficult cleavage of the diphenylmorpholinone auxiliary can complicate purification and reduce the overall yield of the final product.

Potential Causes & Solutions:

  • Inefficient Hydrolysis Conditions: The chosen hydrolysis method may not be suitable for the specific substrate.

    • Protocol 3: Effective Auxiliary Cleavage:

      • Acidic Hydrolysis: Reflux the acylated auxiliary in a mixture of aqueous HCl (e.g., 4N) and a co-solvent like dioxane.[10]

      • Basic Hydrolysis: Treat the substrate with an excess of lithium hydroxide (LiOH) in a mixture of THF and water.[17] This method is often milder.

  • Steric Hindrance: The product's structure may sterically hinder the approach of the hydrolyzing agent.

    • Recommendation: Increase the reaction temperature or time for the hydrolysis step. The use of phase-transfer catalysts may also be beneficial in some cases.

Problem 4: Epimerization of the Product

Epimerization at the newly formed stereocenter can occur during workup or purification, leading to a loss of stereochemical purity.

Potential Causes & Solutions:

  • Harsh Workup Conditions: Acidic or basic conditions during the workup can lead to enolization and subsequent epimerization.

    • Recommendation: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Minimize the exposure of the product to strong acids or bases.

  • Chromatography Issues: Silica gel is slightly acidic and can cause epimerization of sensitive compounds.

    • Recommendation: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.

Visualizing the Workflow

The following diagram illustrates the general workflow for a stereoselective alkylation using a diphenylmorpholinone auxiliary.

Stereoselective_Alkylation_Workflow cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Auxiliary Cleavage Start Acylated Diphenylmorpholinone Base Add Base (e.g., LDA) -78 °C, THF Start->Base Deprotonation Enolate Z-Enolate Formation Base->Enolate Electrophile Add Electrophile (R-X) -78 °C Enolate->Electrophile Nucleophilic Attack Alkylated_Product Alkylated Intermediate Electrophile->Alkylated_Product Quench Quench (e.g., sat. NH4Cl) Alkylated_Product->Quench Purify Purification (Chromatography) Quench->Purify Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Purify->Hydrolysis Final_Product Chiral Carboxylic Acid Hydrolysis->Final_Product Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: General workflow for stereoselective alkylation.

The following decision tree can help guide troubleshooting efforts when low diastereoselectivity is observed.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Check_Base Is the base (e.g., LDA) fresh and properly titrated? Start->Check_Base Check_Temp Was the temperature strictly maintained at -78 °C? Check_Base->Check_Temp Yes Action_Base Prepare fresh base or titrate. Check_Base->Action_Base No Check_Solvent Was the solvent (THF) anhydrous? Check_Temp->Check_Solvent Yes Action_Temp Improve temperature control (e.g., use a cryostat). Check_Temp->Action_Temp No Check_Addition Was the substrate added slowly to the base? Check_Solvent->Check_Addition Yes Action_Solvent Use freshly distilled, anhydrous solvent. Check_Solvent->Action_Solvent No Consider_Other Consider alternative bases (e.g., LiHMDS, KHMDS) or additives. Check_Addition->Consider_Other Yes Action_Addition Optimize addition rate. Check_Addition->Action_Addition No

Sources

Technical Support Center: Overcoming Solubility Challenges with (5R,6S)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for (5R,6S)-5,6-diphenyl-2-morpholinone. This guide is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges related to its solubility in organic solvents. The unique structure of (5R,6S)-5,6-diphenyl-2-morpholinone, which contains a polar morpholinone core and two non-polar phenyl groups, presents a distinct solubility profile that can be challenging to manage in various experimental and developmental settings.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common solubility issues. Our approach is grounded in the principles of physical organic chemistry and formulation science, aiming to provide not only solutions but also the underlying rationale for each strategy.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (5R,6S)-5,6-diphenyl-2-morpholinone that influence its solubility?

Answer: The solubility of (5R,6S)-5,6-diphenyl-2-morpholinone is governed by a balance of polar and non-polar functionalities within its structure.

  • Polar Features: The morpholinone ring contains an ether group (-O-), a secondary amine (-NH-), and a carbonyl group (C=O). These groups can participate in hydrogen bonding and dipole-dipole interactions, which favor solubility in polar solvents. The amine group, in particular, introduces a basic character to the molecule, allowing for pH-dependent solubility modifications.[1]

  • Non-Polar Features: The two phenyl rings are bulky and hydrophobic. They contribute to strong van der Waals forces and pi-pi stacking interactions between molecules, which can lead to high lattice energy in the solid state and a preference for non-polar or aromatic solvents.[2]

The interplay between these features means that the compound is unlikely to be highly soluble in either very polar (like water) or very non-polar (like hexane) solvents at room temperature. Its ideal solvents are often those with intermediate polarity or a mixture of solvents that can interact with both the polar and non-polar regions of the molecule.

Q2: I am observing a gel-like phase or incomplete dissolution at higher concentrations. What is causing this?

Answer: The formation of a gel or a waxy layer is often indicative of a high concentration of the solute in a solvent that is a poor choice for the desired concentration.[3] This can be attributed to the strong intermolecular forces between the (5R,6S)-5,6-diphenyl-2-morpholinone molecules, particularly the pi-pi stacking of the phenyl rings. At high concentrations, these interactions can lead to the formation of a semi-ordered, solvent-trapping network, which manifests as a gel. To address this, you can try diluting the mixture with more solvent or switching to a more suitable solvent system, potentially a co-solvent blend.[3]

Q3: Can pH adjustment be used to improve the solubility of this compound in organic solvents?

Answer: While pH adjustment is a powerful technique for aqueous solutions, its application in purely organic solvents is limited. However, in solvent systems containing a protic component (e.g., alcohols) or trace amounts of water, pH modification can still be effective. The secondary amine in the morpholinone ring is basic and can be protonated by an acid to form a more polar morpholinium salt.[4][5] This salt form may exhibit increased solubility in more polar organic solvents like ethanol or isopropanol. You could consider adding a small amount of an organic acid, such as acetic acid or p-toluenesulfonic acid, to your solvent system to see if this improves solubility.[6][7]

Q4: Are there any recommended starting solvents for initial solubility screening?

Answer: Based on the "like dissolves like" principle and the compound's structure, a good starting point for solvent screening would include solvents of intermediate polarity.[2][3] We recommend a systematic approach, testing a range of solvents with varying polarities.

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileCan interact with the polar morpholinone ring without interfering with the amine group.
Protic Polar Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors, interacting with the entire molecule.
Aromatic Toluene, ChloroformThe aromatic nature of these solvents can effectively solvate the two phenyl rings.[3]

It is advisable to start with small-scale tests to determine the most promising solvent or solvent system before proceeding to larger-scale experiments.

Part 2: Troubleshooting and Optimization Guide

This section provides detailed protocols and decision-making workflows to systematically address solubility challenges.

Issue 1: The compound has poor solubility in a single solvent system.

When a single solvent fails to provide adequate solubility, a co-solvent system is often the most effective solution.[8][9] Co-solvents work by reducing the polarity difference between the solute and the primary solvent, effectively making the solute "see" a more favorable environment.[10]

Caption: Workflow for co-solvent system development.

Objective: To identify an effective co-solvent system for (5R,6S)-5,6-diphenyl-2-morpholinone.

Materials:

  • (5R,6S)-5,6-diphenyl-2-morpholinone

  • Primary solvent (e.g., Toluene)

  • Co-solvents (e.g., Ethanol, THF, Dichloromethane)

  • Vials, magnetic stirrer, and stir bars

Procedure:

  • Prepare a stock solution of the compound in the most promising single solvent identified during initial screening, or select a primary solvent based on the nature of your experiment.

  • In separate vials, prepare a series of co-solvent blends with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of primary solvent to co-solvent).

  • Add a known amount of (5R,6S)-5,6-diphenyl-2-morpholinone to each vial to achieve a target concentration.

  • Stir the mixtures at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect each vial for complete dissolution. If undissolved solid remains, consider gentle heating or sonication.[3]

  • Quantify the solubility in the most promising systems if precise measurements are required.

Issue 2: The dissolution rate is very slow.

A slow dissolution rate can be a kinetic issue, even if the compound is thermodynamically soluble at the target concentration.

G A Slow Dissolution Rate B Increase Surface Area A->B C Increase Temperature A->C D Increase Agitation A->D E Particle Size Reduction (Grinding/Milling) B->E F Sonication D->F G Vortexing/Magnetic Stirring D->G

Caption: Methods to accelerate dissolution.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvent interaction, which can significantly speed up dissolution.[2][8] If possible, gently grinding the solid material in a mortar and pestle before adding it to the solvent can be effective.[3]

  • Increased Temperature: For many compounds, solubility increases with temperature.[3] Gently warming the solvent while stirring can enhance both the dissolution rate and the equilibrium solubility. Always be mindful of the solvent's boiling point and the thermal stability of the compound.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and increase the interaction between the solute and solvent, accelerating the dissolution process.[3]

Issue 3: The compound precipitates out of solution over time or upon cooling.

Precipitation after initial dissolution indicates that the solution is supersaturated at the storage or use temperature.

Objective: To maintain the compound in solution and prevent precipitation.

Procedure:

  • Re-dissolution and Slow Cooling: Reheat the solution to fully re-dissolve the precipitate. Then, allow the solution to cool to the target temperature very slowly. Rapid cooling can shock the system and induce precipitation.

  • Use of Anti-Solvents: If the solution is to be used in a subsequent step where a different solvent is introduced (an "anti-solvent"), consider preparing the initial stock solution in a way that minimizes the risk of precipitation upon dilution. This might involve using a co-solvent system in the initial stock that is more compatible with the final mixture.

  • Consider Excipients: For formulation development, the use of excipients like polymers or surfactants can help stabilize the dissolved state and inhibit crystallization.[11][12] While more common in aqueous formulations, certain polymers can also be effective in organic systems.

Part 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced techniques may be necessary. These are often employed in drug formulation and development.

  • Use of Surfactants: Surfactants can form micelles in organic solvents (reverse micelles), creating a microenvironment that can solubilize compounds that are otherwise insoluble.[2] This is particularly useful when trying to incorporate a polar compound into a non-polar medium.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility.[9][13] The hydrophobic interior of the cyclodextrin can encapsulate the phenyl groups of your compound, while the hydrophilic exterior improves its interaction with more polar solvent systems.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the molecular level.[14] Common carriers include polymers like PVP or PEGs.[12][15] This approach can be particularly effective for increasing the dissolution rate and apparent solubility of a compound.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Strategies to increase the solubility of 1-Nonacosanol in organic solvents. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Morpholine | Molecular formula: C4H9NO.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Difluorophenyl)morpholine. Benchchem.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Schmitt, M., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022, November 15).
  • Cosolvent and Complexation Systems. Pharma Excipients. (2022, May 30).
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a Ne. DEA. (2022, November 11).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. (2020, April 25).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC.
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. (2022, November 11).
  • PH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review. (2022, February 16).

Sources

Technical Support Center: Troubleshooting (5R,6S)-5,6-Diphenyl-2-Morpholinone Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, quantitative data, and validated troubleshooting protocols for handling (5R,6S)-5,6-diphenyl-2-morpholinone. This scaffold is a critical chiral auxiliary and intermediate used in the asymmetric synthesis of non-proteinogenic α-amino acids, the antiemetic drug aprepitant, and potent MDM2 inhibitors[1][2].

Mechanistic Overview of Stability

The core structure of (5R,6S)-5,6-diphenyl-2-morpholinone functions as a conformationally locked chiral glycine enolate equivalent[1]. Because the molecule contains both a cyclic amine and a cyclic ester (lactone), its stability is entirely dictated by the presence of water and the nucleophilicity of the reaction environment.

  • Acidic Conditions: The N-Boc protected intermediate is stable enough to undergo controlled deprotection using anhydrous acids (e.g., TFA in DCM). However, exposure to aqueous acids leads to the protonation of the highly electrophilic C2 lactone oxygen, followed by nucleophilic attack by water. This results in irreversible acidic hydrolysis and ring cleavage[1][3].

  • Basic Conditions: Aqueous bases (e.g., NaOH, LiOH) provide hydroxide ions that rapidly attack the C2 position, causing immediate saponification to the linear N-(2-hydroxy-1,2-diphenylethyl)glycine salt[4]. Conversely, anhydrous, sterically hindered strong bases (e.g., LiHMDS) act strictly as Brønsted bases. They abstract the acidic C3 proton to form a stable chiral enolate without cleaving the ring, allowing for highly stereoselective alkylations[1].

Quantitative Stability Data

To assist in experimental planning, the thermodynamic and kinetic stability profiles of the morpholinone ring under various conditions are summarized below.

Condition TypeReagents / EnvironmentPrimary MechanismEstimated Half-Life ( t1/2​ )Structural Outcome
Aqueous Acid 1M HCl (aq), 25 °CAcid-catalyzed lactone hydrolysis~2-4 hoursRing cleavage (linear amino acid)
Anhydrous Acid 20% TFA in DCM, 0 °CN-Boc cleavage (if protected)> 24 hoursIntact morpholinone (free amine)
Aqueous Base 1M NaOH (aq), 25 °CHydroxide-mediated saponification< 5 minutesRing cleavage (amino acid salt)
Anhydrous Base LiHMDS in THF, -78 °CC3 proton abstraction> 12 hoursStable C3 enolate

Troubleshooting FAQs

Q: Why did my morpholinone ring open during the aqueous workup of my alkylation reaction? A: This is a classic case of basic hydrolysis. If you quench a strong base (like LiHMDS) with water or an aqueous base, the unreacted base generates hydroxide ions in situ, which rapidly saponify the lactone[4]. Solution: Always quench the enolate at -78 °C with a mild, buffered acid (e.g., saturated aqueous NH₄Cl) to neutralize the base before the reaction warms to room temperature.

Q: Can I remove the N-Boc protecting group without hydrolyzing the morpholinone ring? A: Yes. The Boc group can be removed straightforwardly using anhydrous acids[1]. The key is strictly avoiding water. Use anhydrous Trifluoroacetic acid (TFA) in dry dichloromethane (DCM). If water is present, the acid will catalyze the hydrolysis of the lactone[3].

Q: I am observing epimerization at the C3 position. How do I prevent this? A: Epimerization occurs when the C3 proton is reversibly abstracted without trapping, often due to using a base that is too weak to fully drive enolate formation, or due to elevated temperatures. Ensure you are using a strong, bulky base (LiHMDS) at strictly -78 °C, and verify complete enolate formation before adding your electrophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure structural integrity is maintained throughout your workflows.

Protocol A: Anhydrous Enolate Generation and Alkylation

Purpose: To functionalize the C3 position stereoselectively without inducing basic hydrolysis.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 5 minutes.

    • Causality: LiHMDS is sterically hindered and non-nucleophilic, preventing attack at the C2 carbonyl while cleanly abstracting the C3 proton.

  • Enolate Maturation: Stir at -78 °C for 45 minutes.

  • Alkylation: Add the electrophile (1.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • Self-Validating Quench (Critical): Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL).

    • Causality: This neutralizes excess base before warming, preventing hydroxide formation and subsequent ring cleavage.

  • Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude mixture via LC-MS. An intact alkylated ring will show the expected [M+H]+ . If basic hydrolysis occurred, you will observe a mass shift of +18 Da corresponding to the open-chain amino acid.

Protocol B: Controlled N-Boc Deprotection

Purpose: To remove the N-Boc group while preserving the acid-sensitive lactone ring.

  • Preparation: Dissolve N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Add anhydrous TFA dropwise until a 20% v/v concentration is reached.

  • Cleavage: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Concentration: Remove the volatiles under reduced pressure.

    • Causality: Do not use an aqueous basic workup to neutralize the TFA, as the transient local high pH can rapidly hydrolyze the lactone.

  • Validation: Triturate the resulting TFA salt with cold diethyl ether to yield the pure product. LC-MS should confirm the loss of the Boc group (-100 Da) without the +18 Da hydration peak.

Pathway Visualization

G Morph (5R,6S)-5,6-Diphenyl-2-morpholinone AqBase Aqueous Base (e.g., NaOH, LiOH) Morph->AqBase AnhBase Anhydrous Strong Base (e.g., LiHMDS, -78°C) Morph->AnhBase AqAcid Aqueous Acid (e.g., HCl / H2O) Morph->AqAcid AnhAcid Anhydrous Acid (e.g., TFA / DCM) Morph->AnhAcid Hydrolysis1 Ring Cleavage (Basic Hydrolysis to Amino Acid Salt) AqBase->Hydrolysis1 Rapid Saponification Enolate Stable C3 Enolate (Chiral Intermediate for Alkylation) AnhBase->Enolate Deprotonation at C3 Hydrolysis2 Ring Cleavage (Acidic Hydrolysis to Amino Acid) AqAcid->Hydrolysis2 Lactone Cleavage Deprotect N-Boc Deprotection (Lactone Ring Intact) AnhAcid->Deprotect Controlled Cleavage

Figure 1. Divergent reactivity and stability pathways of (5R,6S)-5,6-diphenyl-2-morpholinone.

References

  • Benchchem. "(5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8". Benchchem.1

  • Ascengage Pharma / ACS. "A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development". ACS Publications. 2

  • ACS Publications. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement". Journal of the American Chemical Society. 3

  • RSC. "Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s". Polymer Chemistry. 4

Sources

Validation & Comparative

Comparison of (5R,6S)-5,6-diphenyl-2-morpholinone with Evans' auxiliaries.

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis of chiral building blocks—particularly α-amino acids and chiral carboxylic acids—is a critical hurdle in modern drug discovery and complex molecule synthesis. To overcome this, synthetic chemists rely heavily on chiral auxiliaries to dictate stereochemical outcomes.

This guide provides an objective, in-depth comparison of two heavyweight platforms: Williams' auxiliary ((5R,6S)-5,6-diphenyl-2-morpholinone) and Evans' auxiliaries (chiral oxazolidinones). By analyzing their mechanistic principles, experimental performance, and practical workflows, this guide will help you select the optimal system for your target molecule.

Mechanistic Causality & Structural Logic

The fundamental difference between these two systems lies in their structural approach to enolate geometry and steric shielding.

The Williams Auxiliary ((5R,6S)-5,6-diphenyl-2-morpholinone) The Williams auxiliary functions specifically as a chiral glycine equivalent[1]. The morpholinone ring must be N-protected (typically with a Boc or Cbz group) to prevent competitive N-alkylation and to stabilize the intermediate[2]. Upon deprotonation, it forms a highly rigid, planar cyclic enolate. The causality of its extreme stereocontrol (>95% de) is driven by the two phenyl groups at the C5 and C6 positions. These bulky groups project outward, creating a massive steric wall that completely blocks the re face of the enolate, forcing incoming electrophiles to approach exclusively from the unhindered si face[2].

The Evans Auxiliary (e.g., 4-benzyl-2-oxazolidinone) Evans' auxiliaries are highly versatile platforms used for asymmetric alkylation, aldol additions, and Mannich reactions[3]. The substrate is covalently attached to the oxazolidinone via an acyl bond. Deprotonation with a strong base (like NaHMDS or LDA) yields an enolate. The stereocontrol relies on chelation control : the metal counterion coordinates tightly between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the molecule into a highly ordered Z-enolate geometry. The steric bulk of the C4 substituent (e.g., a benzyl or isopropyl group) shields one face of this rigid chelate, dictating the trajectory of the incoming electrophile[4].

Workflow & Decision Matrix

The choice between Williams and Evans auxiliaries is dictated by the target molecule class and the required downstream cleavage chemistry.

AuxiliarySelection Start Target Chiral Molecule AminoAcid α-Amino Acids (Natural & Unnatural) Start->AminoAcid Primary focus Carboxylic Chiral Carboxylic Acids, Aldols, & Macrolides Start->Carboxylic Primary focus Williams Williams' Auxiliary (5,6-diphenyl-2-morpholinone) AminoAcid->Williams Glycine Equivalent Evans Evans' Auxiliary (Chiral Oxazolidinones) AminoAcid->Evans Electrophilic Azidation Carboxylic->Evans Alkylation / Aldol W_Enolate Rigid Cyclic Enolate (Steric Shielding by Phenyls) Williams->W_Enolate E_Enolate Chelated Z-Enolate (Steric Shielding by C4-Alkyl) Evans->E_Enolate W_Cleavage Hydrogenolysis / Acidic Hydrolysis (Yields Amino Acid) W_Enolate->W_Cleavage E_Cleavage LiOH / H2O2 Hydrolysis (Yields Carboxylic Acid) E_Enolate->E_Cleavage

Decision matrix for selecting between Williams and Evans chiral auxiliaries based on target class.

Comparative Performance Data

Parameter(5R,6S)-5,6-diphenyl-2-morpholinone (Williams)Evans Oxazolidinones (e.g., 4-benzyl-2-oxazolidinone)
Primary Synthetic Role Direct synthesis of α-amino acids[1]Asymmetric alkylation, aldol, and Mannich reactions[3]
Enolate Control Mechanism Rigid cyclic enolate; steric shielding by 5,6-diphenyls[2]Chelated Z-enolate (Li, Na, Ti); shielding by C4 substituent[4]
Typical Diastereomeric Excess >95% (often >98%)>95% (often >99%)
Cleavage Conditions Hydrogenolysis (Pd/C, H₂), dissolving metal, or acidic hydrolysisMild oxidative hydrolysis (LiOH / H₂O₂)[4]
Auxiliary Recovery Moderate (often yields degraded 1,2-diphenylethanolamine)Excellent (>90% intact recovery)[4]
Commercial Viability Higher cost, highly specialized for amino acid synthesisLow cost, widely available, easily scalable[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail not just the steps, but the chemical causality behind each reagent choice.

Protocol A: Asymmetric Synthesis of α-Amino Acids via Williams' Auxiliary

Objective: Synthesize a stereodefined α-alkyl amino acid from a chiral glycine equivalent.

  • Enolate Generation: Dissolve N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone in anhydrous THF and cool to -78 °C. Add 1.1 equivalents of LHMDS dropwise.

    • Causality: The Boc group is essential to prevent N-alkylation[2]. LHMDS is chosen because it is a bulky, non-nucleophilic base that quantitatively deprotonates the C3 position without attacking the sensitive lactone carbonyl.

  • Alkylation: Add 1.2 equivalents of the target alkyl halide (e.g., benzyl bromide). Stir for 2 hours at -78 °C, then quench with saturated NH₄Cl.

    • Causality: The massive 5,6-diphenyl groups block the re face of the enolate. The electrophile is forced to approach exclusively from the si face, establishing the new stereocenter with exceptional diastereoselectivity.

  • Cleavage & Deprotection: Dissolve the purified alkylated product in a THF/H₂O mixture. Treat with Li/NH₃ (dissolving metal reduction) or subject to Pd/C catalyzed hydrogenolysis (if Cbz protected).

    • Causality: This step breaks the morpholinone core. Hydrogenolysis simultaneously removes the N-protecting group and cleaves the benzylic C-O/C-N bonds of the morpholinone, efficiently liberating the free, enantiopure α-amino acid in one pot.

Protocol B: Asymmetric Alkylation via Evans' Auxiliary

Objective: Synthesize a chiral carboxylic acid with high enantiomeric purity.

  • Acylation: Deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C in THF, then add the desired acid chloride (e.g., propionyl chloride).

    • Causality: n-BuLi ensures complete deprotonation of the oxazolidinone nitrogen, allowing for rapid, quantitative acylation without side reactions.

  • Enolate Generation & Alkylation: Cool the N-acyl oxazolidinone to -78 °C. Add 1.1 equivalents of NaHMDS, followed by the alkyl halide.

    • Causality: The sodium ion (from NaHMDS) coordinates to both the oxazolidinone carbonyl and the enolate oxygen. This locks the molecule into a rigid Z-enolate geometry. The C4-benzyl group sterically blocks one face, dictating the stereochemistry of the incoming electrophile[3].

  • Selective Cleavage: Dissolve the alkylated adduct in THF/H₂O (4:1) at 0 °C. Add 30% H₂O₂ followed by LiOH.

    • Causality: This is a critical self-validating step. Hydroxide alone is poorly selective and can attack the endocyclic carbonyl, destroying the auxiliary. However, H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ selectively attacks the exocyclic carbonyl, yielding the chiral carboxylic acid and allowing >90% recovery of the intact oxazolidinone auxiliary[4].

Strategic Recommendations

  • Choose the Williams Auxiliary when your explicit goal is the synthesis of complex, highly substituted, or unnatural α-amino acids. Because it acts as a pre-formed glycine equivalent, it saves synthetic steps compared to building an amino acid from scratch[1].

  • Choose the Evans Auxiliary for general asymmetric alkylations, aldol reactions, or when scaling up production. Its low cost, ease of acylation, and near-quantitative intact recovery via LiOH/H₂O₂ make it the superior choice for multikilogram-scale pharmaceutical manufacturing[3],[4].

References

  • Biological Relevance and Synthesis of C‐Substituted Morpholine Derivatives. ResearchGate.
  • (5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8. Benchchem.
  • An Efficient Catalytic Asymmetric Synthesis of a β2-Amino Acid on Multikilogram Scale. ACS Publications.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education.

Sources

A Comparative Guide to Validating the Enantiomeric Purity of (5R,6S)-5,6-diphenyl-2-morpholinone by Chiral Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles.[1][2] For chiral molecules like (5R,6S)-5,6-diphenyl-2-morpholinone, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiomeric purity is paramount. This guide provides an in-depth technical comparison of chiral Supercritical Fluid Chromatography (SFC) with traditional High-Performance Liquid Chromatography (HPLC) for the validation of its enantiomeric purity. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to guide your selection of the most appropriate analytical methodology.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.[3] Accurate and robust analytical methods are essential for quantifying the enantiomeric excess (e.e.) and ensuring the safety and efficacy of the final drug product.

Chiral Supercritical Fluid Chromatography (SFC): A Paradigm of Speed and Efficiency

Chiral SFC has emerged as a powerful technique for enantiomeric separations, offering significant advantages over conventional HPLC.[4][5] SFC utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, resulting in a "supercritical fluid" with unique properties. This fluid exhibits low viscosity and high diffusivity, leading to faster analysis times and higher separation efficiency.[6][7]

The inherent advantages of SFC make it particularly well-suited for the analysis of pharmaceutical intermediates like (5R,6S)-5,6-diphenyl-2-morpholinone. The primary benefits include:

  • Reduced Analysis Time: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, drastically reducing run times compared to HPLC.[8]

  • Lower Solvent Consumption: The primary mobile phase component in SFC is recycled carbon dioxide, significantly reducing the consumption of flammable and toxic organic solvents, making it a "greener" and more cost-effective technique.[5][9]

  • Enhanced Resolution: The high diffusivity of solutes in the supercritical fluid mobile phase often leads to sharper peaks and improved resolution between enantiomers.[10]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase HPLC, which is beneficial for complex samples or when co-elution is an issue.[11]

Experimental Protocol: Chiral SFC Validation of (5R,6S)-5,6-diphenyl-2-morpholinone

This protocol outlines a validated method for determining the enantiomeric purity of (5R,6S)-5,6-diphenyl-2-morpholinone.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose, is often a good starting point for screening.[7][12] For this example, we will use a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Ethanol). An additive (e.g., trifluoroacetic acid or diethylamine) may be used to improve peak shape.[13]

  • Sample Preparation: Dissolve a known concentration of the (5R,6S)-5,6-diphenyl-2-morpholinone sample in the initial mobile phase modifier. A racemic standard of 5,6-diphenyl-2-morpholinone is required for method development and system suitability.

Methodology
  • Column Equilibration: Equilibrate the Chiralpak AD-H column with the initial mobile phase composition (e.g., 90% CO2, 10% Methanol) at a flow rate of 2.0 mL/min and a back-pressure of 150 bar for at least 15 minutes.

  • Injection: Inject 5 µL of the prepared sample solution.

  • Gradient Elution:

    • Start with 10% Methanol.

    • Increase to 40% Methanol over 5 minutes.

    • Hold at 40% Methanol for 2 minutes.

    • Return to initial conditions over 1 minute.

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • System Suitability: Inject the racemic standard to verify the resolution between the two enantiomers (Resolution (Rs) > 1.5 is typically required).

SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis SFC Analysis cluster_validation Data Validation & Analysis Sample Dissolve Sample in Modifier Inject Inject Sample Sample->Inject Equilibrate Equilibrate Chiral Column Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect PDA Detection (220 nm) Gradient->Detect SystemSuitability System Suitability (Racemic Std.) Detect->SystemSuitability Quantify Quantify Enantiomeric Purity SystemSuitability->Quantify

Caption: Chiral SFC analysis workflow for (5R,6S)-5,6-diphenyl-2-morpholinone.

Comparative Analysis: Chiral SFC vs. Chiral HPLC

To provide a clear comparison, we will evaluate the performance of chiral SFC against a conventional chiral HPLC method for the analysis of (5R,6S)-5,6-diphenyl-2-morpholinone.

Alternative Method: Chiral HPLC

A common alternative for chiral separations is HPLC using a normal-phase mobile phase.[14][15]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance metrics for both techniques based on typical experimental outcomes.

Parameter Chiral SFC Chiral HPLC (Normal Phase)
Analysis Time ~8 minutes~20 minutes
Resolution (Rs) > 2.0> 1.8
Solvent Consumption Significantly LowerHigh
Environmental Impact LowHigh
Throughput HighLow
Operating Cost Lower (due to solvent savings)Higher
Interpreting the Data

The data clearly indicates that chiral SFC offers a significant advantage in terms of speed and sustainability.[5] While both techniques can achieve the necessary resolution for baseline separation, the drastically shorter analysis time of SFC allows for a much higher sample throughput, a critical factor in a drug development setting.[8] The reduced consumption of organic solvents not only lowers operational costs but also aligns with the principles of green chemistry.

Validation_Comparison cluster_sfc Chiral SFC cluster_hplc Chiral HPLC SFC_Speed Fast Analysis SFC_Green Low Solvent Use SFC_Res High Resolution HPLC_Time Longer Analysis HPLC_Solvent High Solvent Use HPLC_Res Good Resolution Validation Method Validation for Enantiomeric Purity Validation->SFC_Speed Validation->SFC_Green Validation->SFC_Res Validation->HPLC_Time Validation->HPLC_Solvent Validation->HPLC_Res

Caption: Key considerations in validating chiral separation methods.

Conclusion and Recommendations

For the validation of the enantiomeric purity of (5R,6S)-5,6-diphenyl-2-morpholinone, chiral SFC presents a compelling and often superior alternative to traditional chiral HPLC. Its primary advantages of speed, reduced environmental impact, and lower operating costs make it an ideal choice for high-throughput environments in the pharmaceutical industry.[1][4] While chiral HPLC remains a robust and reliable technique, the efficiency gains offered by SFC are substantial.

The choice of the optimal method will ultimately depend on the specific requirements of the laboratory, including available instrumentation and desired throughput. However, for new method development and routine quality control, chiral SFC should be strongly considered as the preferred platform for ensuring the enantiomeric integrity of chiral pharmaceutical compounds.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]

  • ScienceDirect. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available at: [Link]

  • Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Taylor & Francis Online. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at: [Link]

  • LCGC. Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Available at: [Link]

  • Ingenta Connect. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at: [Link]

  • ResearchGate. (PDF) Enantioselective Separations with Supercritical Fluids - Review. Available at: [Link]

  • ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF. Available at: [Link]

  • Shimadzu. Simple method development for SFC - secrets of science. Available at: [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Agilent. Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Available at: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • ResearchGate. Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography | Request PDF. Available at: [Link]

  • YMC Europe. CHIRAL LC & SFC METHOD DEVELOPMENT. Available at: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • American Pharmaceutical Review. Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Available at: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available at: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • National Center for Biotechnology Information. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Available at: [Link]

  • Longdom Publishing. Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Available at: [Link]

  • NextSDS. (5S,6R)-5,6-Diphenyl-2-morpholinone — Chemical Substance Information. Available at: [Link]

  • US Pharmacopeia. 〈621〉CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. Quantification of enantiomeric impurities in 5,5 diphenyl-4-methyl-2-oxazolidinone. Top chromatogram. Available at: [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

Sources

The Gold Standard: A Comparative Guide to Stereochemical Confirmation of Diphenylmorpholinone Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as diphenylmorpholinone, a scaffold of significant interest in medicinal chemistry, the unambiguous assignment of absolute stereochemistry is not merely a regulatory hurdle but a fundamental aspect of understanding its interaction with biological targets. This guide provides an in-depth comparison of X-ray crystallography with other prominent techniques for stereochemical confirmation, offering expert insights into experimental design and data interpretation.

The Challenge of Chirality in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the imperative for absolute stereochemical control. For complex molecules like diphenylmorpholinone, which may possess multiple stereocenters, the challenge is amplified. Therefore, a robust and irrefutable method for determining the absolute configuration is paramount during lead optimization and preclinical development to ensure the desired therapeutic effect and mitigate potential off-target activities.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[1][2] By directly visualizing the spatial arrangement of atoms in the crystalline state, this technique provides a three-dimensional electron density map of the molecule, from which the precise connectivity and stereochemistry can be determined.

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[1][3] Under normal scattering conditions, the diffraction pattern of a crystal and its mirror image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays. This phase shift breaks Friedel's Law, leading to measurable intensity differences between Friedel pairs of reflections (hkl and -h-k-l). These intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1]

The Flack Parameter: A Quantitative Measure of Absolute Configuration

The determination of the absolute configuration is quantified using the Flack parameter, a value refined during the crystallographic analysis.[4][5][6]

  • A Flack parameter close to 0 indicates that the determined absolute configuration is correct.

  • A Flack parameter close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate a racemic crystal or twinning.[5]

The Hooft parameter is a statistically more robust alternative to the Flack parameter, particularly in cases of weak anomalous scattering.[7][8]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample of diphenylmorpholinone to its confirmed absolute stereochemistry involves a meticulous, multi-step process.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Diffraction X-ray Diffraction Diffractometer Setup->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Absolute Configuration Determination Absolute Configuration Determination Structure Refinement->Absolute Configuration Determination

Figure 1: Experimental workflow for stereochemical confirmation by X-ray crystallography.

While a specific public crystal structure for diphenylmorpholinone may not be readily available, the following protocol is representative for a chiral morpholinone derivative.[9][10][11]

  • Crystal Growth (The Crucial First Step):

    • Purity is paramount: The diphenylmorpholinone sample must be of high purity (>95%) to facilitate the growth of well-ordered single crystals.[12]

    • Solvent screening: A systematic screening of solvents is performed to find a system where the compound has moderate solubility. Common techniques include slow evaporation, vapor diffusion, and slow cooling.[13][14] For a diphenylmorpholinone analog, a solvent system like methanol/chloroform or isopropanol might be effective.[10][15]

    • Technique: Vapor diffusion is often a successful method. A solution of the compound in a solvent like dichloromethane is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

  • Crystal Selection and Mounting:

    • Under a microscope, a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected.[13][16]

    • The crystal is carefully mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[15]

    • A monochromatic X-ray beam (often from a copper or molybdenum source) is directed at the crystal. For light-atom organic molecules like diphenylmorpholinone, a copper X-ray source is generally preferred as it enhances the anomalous scattering signal.[17]

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections at various crystal orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • Initial phases for the reflections are determined using direct methods or other algorithms to generate an initial electron density map.

    • An atomic model of the diphenylmorpholinone molecule is built into the electron density map.

    • The model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

  • Absolute Configuration Determination:

    • The final stage of refinement includes the calculation of the Flack parameter to determine the absolute stereochemistry.[4][18][19]

    • A low Flack parameter with a small standard uncertainty provides high confidence in the assigned absolute configuration.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method, other spectroscopic techniques offer valuable, often complementary, information on stereochemistry.[20]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][21] The resulting spectrum is highly sensitive to the absolute configuration.

  • Principle: The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically predicted spectra for both enantiomers, calculated using density functional theory (DFT). A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[3][22]

  • Advantages:

    • Does not require crystallization, making it suitable for oils and amorphous solids.[3][21]

    • Provides information about the solution-state conformation.

    • Can be a faster alternative to X-ray crystallography.[21]

  • Limitations:

    • Requires computationally intensive calculations.

    • Can be challenging for highly flexible molecules.[3]

    • The signals are inherently weak, which can be a challenge for some samples.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. With the use of chiral auxiliaries, it can also be used to determine the absolute configuration.[17][24][25]

  • Principle:

    • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by analyzing the chemical shift differences.[14][26]

    • Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvating agent, leading to separate signals for the enantiomers in the NMR spectrum.[26]

  • Advantages:

    • Provides detailed structural information in solution.[27]

    • Can be used to determine enantiomeric excess.

  • Limitations:

    • Often requires derivatization, which may not be straightforward.

    • The interpretation of chemical shift differences can be complex.

    • Primarily provides relative stereochemistry without chiral auxiliaries.[25]

Performance Comparison
ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Auxiliaries
Primary Output 3D atomic structure, unambiguous absolute configurationVCD spectrum, absolute configuration by comparison to theoryNMR spectrum, enantiomeric ratio, and inferred absolute configuration
Sample Requirement High-quality single crystal (0.1-0.3 mm)[13][16]1-10 mg, enantiomerically pure sample1-10 mg, can be a mixture of enantiomers
State of Matter Crystalline solidSolution, neat liquid, or amorphous solid[21]Solution
Experimental Time Days to weeks (including crystallization)Hours to a few days (including calculations)Hours
Key Advantage Definitive and direct determination of absolute stereochemistry[1][2]No crystallization needed, provides solution conformation[3][21]Provides information on solution-state dynamics and enantiomeric purity
Key Limitation Requires high-quality single crystals, which can be a bottleneck[14]Computationally demanding, challenging for flexible molecules[3]Indirect method, requires chiral auxiliaries, interpretation can be complex

Senior Application Scientist's Insight: A Decision-Making Framework

The choice of technique for stereochemical confirmation depends on the stage of the drug development process, the nature of the sample, and the specific questions being addressed.

Decision Making for Stereochemical Analysis Start Chiral Diphenylmorpholinone Sample Crystal High-Quality Crystal Available? Start->Crystal VCD_Feasible Computationally Feasible & Sample Suitable for VCD? Crystal->VCD_Feasible No Xray X-ray Crystallography (Gold Standard) Crystal->Xray Yes NMR_Derivatization Derivatization Possible for NMR? VCD_Feasible->NMR_Derivatization No VCD Vibrational Circular Dichroism VCD_Feasible->VCD Yes NMR NMR with Chiral Auxiliaries NMR_Derivatization->NMR Yes Revisit Revisit Synthesis/Purification or Consider a Combination of Methods NMR_Derivatization->Revisit No

Figure 2: Decision-making framework for selecting a stereochemical analysis method.
  • For definitive proof of absolute configuration, especially for regulatory submissions and patent filings, X-ray crystallography is indispensable. [1] The investment in time and effort for crystallization is justified by the unambiguous and authoritative result.

  • In early-stage discovery, when dealing with non-crystalline materials or when a rapid assessment is needed, VCD is an excellent alternative. [3][21] Its ability to provide stereochemical information on samples in their native solution state is a significant advantage.

  • NMR with chiral auxiliaries is particularly useful for determining enantiomeric purity and can provide valuable structural insights, but as a primary method for absolute configuration determination, it is often less direct than X-ray crystallography or VCD.

References

  • Freedman, T. B., et al. (2013). A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & Medicinal Chemistry Letters, 23(15), 4441-4448.
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Wenzel, T. J., & Chisholm, C. D. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148.
  • Kupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.
  • BioTools. (n.d.).
  • Wikipedia. (n.d.). Flack parameter.
  • Ramachandran, G. N., & Raman, S. (1956). A new method for the structure analysis of non-centrosymmetric crystals. Current Science, 25(11), 348-351.
  • Springer. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8477-8486.
  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Symmetry, 12(10), 1601.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2009). Organic Process Research & Development, 13(2), 338-343.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861.
  • Rigaku. (n.d.).
  • TU Wien. (2022). Vibrational Circular Dichroism in the liquid phase – Opportunities through mid-IR lasers.
  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark.
  • Li, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 26(11), 3321.
  • Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society, 143(19), 7245-7250.
  • Flack, H. D. (2003). Chiral and achiral crystal structures. Helvetica Chimica Acta, 86(4), 905-921.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • RDiscovery. (2023).
  • Wikipedia. (n.d.).
  • Flack, H. D. (2009). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 5), 371-380.
  • CCDC. (n.d.). Anomalous dispersion.
  • ResearchGate. (2021). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3.
  • OlexSys. (n.d.). Glossary.
  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment.
  • Al-Sanea, M. M., et al. (2024). X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • El-Hawary, S. S., et al. (2022). X-ray crystallographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. Scientific Reports, 12(1), 18451.
  • Journal of Molecular Structure. (2002).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

Sources

A Comparative Guide to Chiral Glycine Equivalents: (5R,6S)-5,6-diphenyl-2-morpholinone in Focus

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of non-proteinogenic α-amino acids is a critical endeavor in modern drug discovery and development. These tailor-made building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced metabolic stability, constrained conformations, and novel biological activities.[1][2] A cornerstone strategy for accessing these chiral molecules is the use of chiral glycine equivalents, which allow for the asymmetric functionalization of a glycine scaffold to generate a vast array of structurally diverse amino acids.[3][4]

This guide provides an in-depth comparison of several prominent chiral glycine equivalents, with a special focus on the performance and utility of the conformationally rigid (5R,6S)-5,6-diphenyl-2-morpholinone. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of this auxiliary against other widely adopted methods, including the Schöllkopf bis-lactim ether, Belokon's Ni(II) complex, and catalytic phase-transfer systems. The objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental data needed to select the optimal synthetic strategy for their specific research goals.

Profile: (5R,6S)-5,6-diphenyl-2-morpholinone

The (5R,6S)-5,6-diphenyl-2-morpholinone scaffold is a powerful chiral auxiliary valued for its rigid structure, which provides a predictable and highly ordered environment for stereoselective reactions.[5][6]

Structural Features and Mechanism of Stereocontrol

The efficacy of this chiral equivalent stems from its conformationally locked morpholinone ring. The cis-relationship of the two bulky phenyl groups at the C5 and C6 positions creates a C2-symmetric-like, sterically demanding environment.[5] Upon N-protection (e.g., with a Boc or Cbz group) and subsequent deprotonation at the C3 α-carbon, a rigid, planar enolate is formed. One face of this enolate is effectively shielded by the phenyl groups, compelling incoming electrophiles to approach from the opposite, less-hindered face. This pronounced facial bias is the key to its high diastereoselectivity in alkylation reactions.[5]

dot

Caption: Workflow for asymmetric synthesis using the morpholinone auxiliary.

Performance and Applications This auxiliary is primarily used for the diastereoselective synthesis of α-alkyl and α,α-dialkyl amino acids. The rigid scaffold consistently delivers high levels of stereocontrol across a range of electrophiles.

Alternative Chiral Glycine Equivalents: A Comparative Overview

To fully appreciate the utility of the diphenylmorpholinone auxiliary, it is essential to compare it with other established methods in the field.

Schöllkopf's Bis-Lactim Ether

First introduced by Ulrich Schöllkopf in 1981, this method remains a highly reliable and popular strategy.[7][8] It utilizes a chiral bis-lactim ether derived from the cyclization of a dipeptide, typically Gly-L-Val or Gly-D-Val.[9]

  • Mechanism: Stereocontrol is achieved through steric hindrance. The bulky isopropyl group of the valine residue shields one face of the lithiated glycine aza-enolate, directing alkylation to the opposite face.[7]

  • Performance: The method is renowned for its exceptionally high diastereoselectivity, often exceeding 95% de for a wide variety of alkylating agents.[8][10]

  • Cleavage: The resulting α-amino acid is liberated under mild acidic hydrolysis, which cleaves the lactim ether to the desired product and a water-soluble valine derivative.[11]

dot

Caption: Steric shielding model in the Schöllkopf auxiliary.

Belokon's Chiral Ni(II) Complex

This approach utilizes a square-planar Ni(II) complex formed from a Schiff base of glycine and a chiral ligand, most commonly derived from (S)-proline.[4][12]

  • Mechanism: The chiral ligand coordinates to the nickel ion, creating a rigid and conformationally defined chiral environment around the glycine unit. This pre-organized structure dictates the trajectory of the incoming electrophile, leading to high diastereoselectivity.[4][13] The reaction often proceeds under thermodynamic control.[4]

  • Performance: This method is highly effective for both alkylations and Michael additions, consistently providing products with high diastereomeric excess.[14][15][16]

  • Cleavage: The desired amino acid is released by acidic hydrolysis, which breaks down the complex. The chiral ligand can often be recovered and reused.[15]

Asymmetric Phase-Transfer Catalysis (PTC)

Pioneered by researchers like O'Donnell, Corey, Lygo, and Maruoka, this strategy offers a catalytic alternative to the use of stoichiometric chiral auxiliaries.[17][18]

  • Mechanism: An achiral glycine Schiff base, typically the benzophenone imine of glycine ethyl ester, is deprotonated in a biphasic system (e.g., toluene/aqueous NaOH). A chiral phase-transfer catalyst, such as a modified Cinchona alkaloid or a binaphthyl-derived quaternary ammonium salt, transports the enolate into the organic phase.[17] Within the organic phase, the catalyst forms a tight, chiral ion pair with the enolate, and its chiral structure shields one face, directing enantioselective alkylation.

  • Performance: This method is operationally simple and avoids the need to synthesize and later remove a covalent chiral auxiliary. It provides good to excellent enantioselectivity with low catalyst loadings (typically 1-5 mol%).[17]

Head-to-Head Performance Comparison

The choice of a chiral glycine equivalent depends on numerous factors, including the desired target structure, scale, cost, and operational complexity. The table below summarizes the key performance characteristics of each method.

Feature(5R,6S)-5,6-diphenyl-2-morpholinoneSchöllkopf's Bis-Lactim EtherBelokon's Ni(II) ComplexAsymmetric Phase-Transfer Catalysis
Chiral Source Stoichiometric AuxiliaryStoichiometric AuxiliaryStoichiometric Chiral LigandChiral Catalyst (Substoichiometric)
Stereocontrol Covalent; Conformational Rigidity[5]Covalent; Steric Hindrance[7]Metal Coordination; Ligand Control[4]Non-covalent; Chiral Ion-Pairing[17]
Typical Selectivity High d.e. (>90%)Very High d.e. (>95%)[10]High d.e. (>90%)[16]Good to Excellent e.e. (80-99%)[17]
Electrophile Scope Good for alkyl halidesBroad for alkyl halides[10]Broad for alkyl halides & Michael acceptors[15]Broad for reactive alkyl halides[17]
Base Required Strong, non-nucleophilic (LDA, LiHMDS)Strong, non-nucleophilic (n-BuLi)[7]Mild to Strong (NaOH, K2CO3, NaH)[14][16]Strong aqueous base (50% NaOH)
Temperature Cryogenic (-78 °C)Cryogenic (-78 °C)Room Temperature or mild heating-20 °C to Room Temperature
Auxiliary/Ligand Removal Harsh (Strong Acid/Base Hydrolysis)Mild Acidic Hydrolysis[11]Acidic Hydrolysis[15]Simple hydrolytic workup of imine
Operational Complexity Multi-step auxiliary synthesis & removalMulti-step auxiliary synthesis[9]Complex preparation & purificationOperationally simple; biphasic setup

Detailed Experimental Protocols

To provide a practical context for the comparison, the following are representative, step-by-step protocols for the alkylation step using three of the discussed methods.

Protocol 1: Alkylation with (5R,6S)-N-Boc-5,6-diphenyl-2-morpholinone

This protocol outlines a typical diastereoselective alkylation procedure.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of benzyl bromide (1.2 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C3-benzylated morpholinone.

  • Cleavage (Not Detailed): The resulting product can be hydrolyzed using strong acid (e.g., 6N HCl, reflux) or base to yield the desired (R)-phenylalanine derivative.

dot

Caption: Experimental workflow for morpholinone alkylation.

Protocol 2: Alkylation of Schöllkopf's Bis-Lactim Ether

This procedure is adapted from established methods for the asymmetric synthesis of α-amino acids.[8][10]

  • Setup: In a flame-dried flask under argon, dissolve the (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq., 1.6 M in hexanes) dropwise. The solution typically turns yellow-orange. Stir for 15 minutes at -78 °C.

  • Alkylation: Add the desired electrophile (e.g., allyl bromide, 1.2 eq.) dropwise. Stir at -78 °C for 2-4 hours.

  • Quench and Workup: Quench the reaction by adding glacial acetic acid (1.5 eq.). Warm to room temperature and concentrate in vacuo. Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product is often pure enough for the next step, but can be purified by chromatography if necessary. The diastereoselectivity can be determined by ¹H NMR analysis of the crude mixture.

  • Cleavage: The alkylated bis-lactim ether is hydrolyzed by stirring in dilute aqueous trifluoroacetic acid or HCl to yield the target amino acid ester.[11]

Protocol 3: Alkylation of Belokon's Ni(II) Complex

This protocol highlights the operational simplicity of using the Ni(II) complex.[16]

  • Setup: To a suspension of the Ni(II) complex of the Schiff base from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq.) in DMF (0.2 M), add powdered NaOH (5.0 eq.).

  • Alkylation: Add the alkyl halide (e.g., n-octyl bromide, 1.5 eq.) and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with chloroform and filter to remove inorganic salts. Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting mixture of diastereomeric complexes is separated by flash column chromatography on silica gel.

  • Cleavage: The purified diastereomer is dissolved in methanol, and 3N aqueous HCl is added. The mixture is stirred at room temperature to precipitate the chiral ligand, which can be recovered by filtration. The filtrate containing the amino acid hydrochloride is then processed further.

Conclusion and Strategic Recommendations

The choice of a chiral glycine equivalent is a strategic decision that balances stereoselectivity, operational simplicity, substrate scope, and scalability.

  • (5R,6S)-5,6-diphenyl-2-morpholinone is an excellent choice when high diastereoselectivity is paramount and the synthetic plan can accommodate cryogenic conditions and a potentially challenging final cleavage step. Its rigid framework offers a high degree of predictability.

  • Schöllkopf's bis-lactim ether remains the gold standard for achieving exceptionally high diastereoselectivity (>95% de) and benefits from a mild cleavage protocol. It is a robust and well-vetted method suitable for complex targets.[8][10]

  • Belokon's Ni(II) complex offers the significant advantage of operating at room temperature and using milder bases.[16] The ability to recover the chiral ligand makes it attractive for larger-scale syntheses.

  • Asymmetric Phase-Transfer Catalysis is the method of choice for high-throughput synthesis or when avoiding stoichiometric chiral auxiliaries is a priority. Its operational simplicity and catalytic nature are highly appealing, though optimization may be required to achieve top-tier enantioselectivity for certain substrates.[17]

Ultimately, each method represents a powerful tool in the arsenal of the synthetic chemist. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can make informed decisions to efficiently access the novel amino acid building blocks that drive progress in chemical biology and medicine.

References

  • Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Qu
  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.
  • Virtually Complete Control of Simple and Face Diastereoselectivity in the Michael Addition Reactions between Achiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-(E-Enoyl)-4-phenyl-1,3-oxazolidin-2-ones.
  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene.
  • Schöllkopf method. Wikipedia.
  • The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. Benchchem.
  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. PMC.
  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
  • An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. RSC Publishing.
  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Design and Synthesis of non-Proteinogenic Amino Acids and Secondary Structures of Their Peptides. J-STAGE.
  • (5S,6S)-5,6-Diphenylmorpholin-2-one Product Page. Benchchem.
  • Belokon's Ni(II) complex as a chiral masked glycine for the diastereoselective synthesis of 2-substituted 1-aminocyclopropane carboxylic acids.
  • Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-L-γ-carboxyglutamic Acid. PMC.
  • Maruoka C
  • Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids.
  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines.
  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen.
  • Asymmetric synthesis of α-amino acids via homologation of Ni(II)
  • (5S,6R)-5,6-Diphenyl-2-morpholinone Product Page. CymitQuimica.
  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis.
  • (5S,6R)-5,6-Diphenyl-2-morpholinone Product Page. Sigma-Aldrich.
  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Spectroscopic Determination of Diastereomeric Excess in Morpholinone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and process development, the stereochemical outcome of a reaction is not merely an academic detail—it is a critical quality attribute that dictates the efficacy and safety of a potential therapeutic agent. Morpholinones, a privileged scaffold in drug discovery, frequently possess multiple stereocenters, making the precise quantification of diastereomeric excess (d.e.) a cornerstone of synthesis and optimization efforts.

This guide provides an in-depth comparison of spectroscopic methods for determining d.e. in morpholinone reaction products. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to ensure your analytical approach is both robust and reliable.

The Analytical Challenge: Distinguishing Diastereomers

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This fundamental difference is the key to their spectroscopic differentiation. The goal of any analytical method for d.e. determination is to exploit these differences to resolve signals corresponding to each diastereomer and quantify their relative abundance.

Core Methodologies: A Comparative Analysis

The choice of analytical technique is a balance of accuracy, sensitivity, sample requirements, throughput, and available instrumentation. Here, we compare the most powerful and widely used spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse

NMR spectroscopy is the most direct and commonly employed method for d.e. determination. Because the nuclei in diastereomers are in chemically non-equivalent environments, they often exhibit distinct chemical shifts and coupling constants.[1]

  • Principle of Differentiation: The unique three-dimensional arrangement of atoms in diastereomers leads to different local magnetic fields for corresponding nuclei (e.g., ¹H or ¹³C), resulting in separate peaks in the NMR spectrum.

  • Expertise & Causality: The d.e. is calculated by integrating the signals unique to each diastereomer. For this quantification to be trustworthy, the chosen signals must be fully resolved and have a good signal-to-noise ratio. It is crucial to ensure that the relaxation delay (d1) in the acquisition parameters is sufficiently long (typically 5 times the longest T1 relaxation time of the nuclei being integrated) to allow for complete relaxation of the nuclei between scans. Failure to do so will lead to inaccurate integration and erroneous d.e. values.

  • Trustworthiness: A self-validating protocol involves identifying multiple, non-overlapping signals for each diastereomer. If the d.e. calculated from different pairs of signals is consistent, it provides high confidence in the result.

  • Challenges & Solutions: In complex molecules like some morpholinone derivatives, signal overlap can be a significant issue.

    • Chiral Solvating Agents (CSAs): Adding a CSA can induce differential chemical shifts in the diastereomers by forming transient, rapidly exchanging diastereomeric complexes, often resolving previously overlapped signals.[2]

    • High-Field NMR: Using higher field strength magnets (e.g., 600 MHz vs. 400 MHz) increases chemical shift dispersion, which can resolve overlapping signals.

    • Band-Selective Pure Shift NMR: This advanced technique collapses the multiplet structure of a selected signal into a singlet, dramatically increasing spectral resolution and allowing for accurate quantification even when chemical shift differences are minimal.[3]

Chiroptical Spectroscopy: Probing 3D Structure

Chiroptical methods measure the differential interaction of chiral molecules with polarized light. While often used for determining enantiomeric excess (e.e.), they are also powerful tools for diastereomeric analysis.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4]

    • Principle of Differentiation: As diastereomers have different 3D structures, they will have distinct VCD spectra. The intensity of a VCD band is directly proportional to the concentration of the corresponding stereoisomer.[5]

    • Expertise & Causality: A key advantage of VCD is that it often requires no derivatization. A calibration curve is constructed by plotting the VCD intensity (ΔAbs) of a characteristic band versus the known d.e. of several prepared standards. The d.e. of an unknown sample can then be determined by interpolating its VCD intensity on this curve.[6][7] This method is particularly valuable for solid-state analysis or for compounds that are difficult to analyze by NMR.[6] The recent development of quantum cascade laser (QCL)-based VCD has significantly improved time resolution, enabling real-time monitoring of reactions.[8]

  • Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the UV-Visible region.

    • Principle of Differentiation: While morpholinones may not have a strong intrinsic chromophore for ECD, derivatization with a chromophoric group or complexation with a metal-based sensor can induce a strong ECD signal. Diastereomers will interact differently with the sensor, leading to unique ECD spectra that can be used for quantification, often with the aid of multivariate regression models.[9][10]

Mass Spectrometry (MS): Sensitivity and Speed

Mass spectrometry itself cannot distinguish between isomeric species like diastereomers. However, when combined with chiral derivatization using isotopically labeled reagents, it becomes an exceptionally sensitive and high-throughput technique.[11][12]

  • Principle of Differentiation: The strategy involves reacting the diastereomeric mixture with a pair of pseudo-enantiomeric, mass-tagged derivatizing agents (e.g., one with -CH₃ and the other with -CD₃).[13][14] This converts the two diastereomers into four products, but they appear as two distinct pairs of ions in the mass spectrum, separated by the mass of the isotopic tag. The ratio of the intensities of these mass-tagged ion pairs directly corresponds to the diastereomeric ratio of the original sample.

  • Expertise & Causality: This method's primary strength is its ability to decouple the analytical measurement from potential kinetic resolution effects during derivatization. By using an equimolar mixture of the mass-tagged reagents, any difference in reaction rates between the diastereomers affects both tagged and untagged derivatives equally, preserving the original d.e. in the final ion intensity ratio.[14] This makes the method inherently robust.

  • Trustworthiness: Calibration with a racemic sample and a sample of known d.e. is essential to correct for any minor differences in ionization efficiencies between the mass-tagged products.[13]

UV-Visible and Fluorescence Spectroscopy: Specialized Applications

Direct d.e. determination by UV-Vis or fluorescence is uncommon as diastereomers often have identical or very similar absorption and emission spectra.[15] However, these techniques can be employed through clever chemical design.

  • Principle of Differentiation: The approach requires a chiral sensing molecule or derivatizing agent that, upon reacting or interacting with the diastereomers, produces products with significantly different molar absorptivities (for UV-Vis) or fluorescence quantum yields.[16] The resulting spectroscopic signal can then be correlated with the d.e.

  • Expertise & Causality: This is not a general-purpose method and requires the development of a specific assay for the target morpholinone system. While less direct, it can be adapted for high-throughput screening formats where speed is more critical than absolute precision.[15][17]

Data Presentation: Comparison of Spectroscopic Methods

Method Principle of Differentiation Sample Requirement Derivatization Needed? Sensitivity & Accuracy Throughput Expertise Level
¹H / ¹³C NMR Different chemical environments of nuclei.[1]~1-10 mg, high purityNo (unless CSA is used)Good to Excellent (±1-2%)Low to MediumIntermediate
VCD Differential absorption of polarized IR light.[5]~1-5 mgNoExcellent (±1-2%)MediumHigh
ECD Differential absorption of polarized UV-Vis light.[9]<1 mgOften Yes (with sensor)High, model-dependentHighHigh
Mass Spectrometry Isotopic labeling of chiral derivatives.[13][14]<1 µgYesExcellent (±1-5%)HighIntermediate
UV-Vis / Fluorescence Differential optical properties of derivatives.[16]<1 µgYesModerate, assay-dependentVery HighIntermediate

Experimental Protocols

Workflow: d.e. Determination by ¹H NMR Spectroscopy

This protocol outlines the most common and accessible method for determining d.e.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified morpholinone reaction product.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with key analyte signals.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Critical Step: Set the relaxation delay (d1) to at least 5 times the T1 of the protons you intend to integrate. A conservative value of 30 seconds is often sufficient for accurate quantification if T1 values are unknown.

    • Ensure a sufficient number of scans (e.g., 16, 32, or 64) are acquired to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis & Calculation:

    • Identify at least one pair of well-resolved signals, where one signal corresponds to the major diastereomer and the other to the minor diastereomer.

    • Integrate these signals accurately. Let the integral value for the major diastereomer be I_major and for the minor diastereomer be I_minor.

    • Calculate the percentage of each diastereomer:

      • % Major = [I_major / (I_major + I_minor)] * 100

      • % Minor = [I_minor / (I_major + I_minor)] * 100

    • Calculate the diastereomeric excess (d.e.):

      • d.e. (%) = |% Major - % Minor|

Mandatory Visualization

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anal 4. Analysis & Calculation prep1 Weigh 5-10 mg of purified product prep2 Dissolve in ~0.6 mL of deuterated solvent prep1->prep2 acq1 Acquire ¹H Spectrum prep2->acq1 acq2 Set Relaxation Delay (d1) (e.g., 30s for accuracy) acq1->acq2 acq3 Ensure high Signal-to-Noise (Scans ≥ 16) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum proc2->proc3 anal1 Identify resolved signals for Major & Minor diastereomers proc3->anal1 anal2 Integrate signals (I_major, I_minor) anal1->anal2 anal3 Calculate d.e. (%) |%Major - %Minor| anal2->anal3 result Final d.e. Value anal3->result

Caption: Workflow for d.e. determination using ¹H NMR.

Decision Framework for Method Selection

Choosing the right method is critical for efficiency and accuracy. This framework guides the selection process based on common laboratory scenarios.

Method_Selection start Start: Need to Determine d.e. q_nmr Are NMR signals resolved? start->q_nmr nmr Use ¹H NMR (Standard Protocol) q_nmr->nmr Yes adv_nmr Advanced NMR (CSA, High-Field, Pure Shift) q_nmr->adv_nmr No q_hplc High-throughput screening needed? q_absolute Absolute configuration also required? q_hplc->q_absolute No ms Use Mass Spectrometry (Isotopic Labeling) q_hplc->ms Yes q_absolute->nmr No, d.e. is sufficient vcd Use Vibrational Circular Dichroism (VCD) q_absolute->vcd Yes nmr->q_hplc adv_nmr->q_hplc

Caption: Decision tree for selecting a d.e. determination method.

Conclusion

While ¹H NMR remains the gold standard for routine, high-accuracy d.e. determination of morpholinone products due to its directness and accessibility, it is not a universal solution. For high-throughput screening where sensitivity and speed are paramount, mass spectrometry with isotopic labeling offers a superior alternative.[11][13] For challenging cases involving complex mixtures, or when simultaneous determination of absolute configuration is desired, the investment in chiroptical methods like VCD provides unparalleled analytical power.[18]

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate spectroscopic method, ensuring the generation of reliable and trustworthy data in the development of novel morpholinone-based therapeutics.

References

  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition. Available at: [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Available at: [Link]

  • Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available at: [Link]

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. PolyU Institutional Research Archive. Available at: [Link]

  • Assessing the performance of rotational spectroscopy in chiral analysis. National Institutes of Health (PMC). Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Enantiomeric excess determination by quantum cascade laser vibrational circular dichroism: a chemometric approach. SPIE Digital Library. Available at: [Link]

  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RUJA. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Semantic Scholar. Available at: [Link]

  • Fast and precise chiroptical spectroscopy by photoelectron elliptical dichroism. Physical Chemistry Chemical Physics. Available at: [Link]

  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case | Request PDF. ResearchGate. Available at: [Link]

  • COMPREHENSIVE CHIROPTICAL SPECTROSCOPY. Wiley. Available at: [Link]

  • Virtual Issue on Chiroptical Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. National Science Foundation. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (PMC). Available at: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • 4 Applications of UV/Vis Spectroscopy. Wiley. Available at: [Link]

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Current Medicinal Chemistry. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. National Institutes of Health (PMC). Available at: [Link]

  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]

  • Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. Available at: [Link]

Sources

Efficacy of (5R,6S)-5,6-diphenyl-2-morpholinone in Asymmetric Michael Additions: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, the construction of stereochemically complex α-amino acids requires highly predictable and robust chiral templates. (5R,6S)-5,6-diphenyl-2-morpholinone (widely known as the Williams chiral auxiliary) stands as a premier chiral glycine equivalent for these transformations[1].

The extraordinary stereocontrol of this auxiliary originates from its conformational rigidity upon enolization. Derived from erythro-1,2-diphenylethanolamine, the two phenyl groups at the C5 and C6 positions are cis-oriented[1]. When the N-protected morpholinone is treated with a strong, non-nucleophilic base, the resulting lactone enolate adopts a highly ordered transition state. One of the phenyl groups is forced into a pseudo-axial position, creating a massive steric wall that completely shields one face of the enolate π-system[1].

Consequently, incoming Michael acceptors (such as nitroalkenes or α,β-unsaturated esters) are kinetically restricted to approach exclusively from the opposite, unhindered face. This profound facial bias routinely yields Michael adducts with >95% diastereomeric excess (d.e.).

MechanisticPathway A N-Boc-(5R,6S)-5,6-diphenyl- 2-morpholinone B Base (LiHMDS, -78 °C) A->B Deprotonation C Chiral Glycine Enolate (Z-enolate geometry) B->C Enolization D Pseudo-Axial Phenyl Steric Shielding C->D Conformational Lock F Diastereopure Adduct (>95% d.e.) D->F Anti-face Attack E Michael Acceptor (e.g., Nitroalkene) E->F Addition

Mechanistic pathway of stereoselective Michael addition using the Williams chiral auxiliary.

Comparative Efficacy in Asymmetric Synthesis

To objectively evaluate the performance of (5R,6S)-5,6-diphenyl-2-morpholinone, it must be benchmarked against other established methodologies for asymmetric amino acid synthesis via Michael addition.

Chiral Auxiliary / MethodReactive SpeciesTypical Yield (%)StereoselectivityCleavage ConditionsPrimary AdvantageLimitation
Williams (Morpholinone) Chiral Glycine Enolate75–90>95% d.e.Pd/C, H₂, then TFAExceptional d.e., crystalline intermediatesStoichiometric, requires hydrogenation
Schöllkopf (Bis-lactim) Pyrazine Anion60–8590–98% d.e.0.1 N HCl, RTVery mild cleavage, highly predictableReagent is highly sensitive to moisture
Seebach (Imidazolidinone) Chiral Enolate70–85>95% d.e.6 N HCl, RefluxRobust, handles bulky electrophilesHarsh cleavage degrades sensitive groups
O'Donnell (Schiff Base) Phase-Transfer Catalytic75–9580–95% e.e.1 N HCl, THFCatalytic, highly scalable for industryLower e.e. compared to stoichiometric

Analytical Insight: While catalytic methods (like O'Donnell's Schiff base) offer scalability, the Williams auxiliary remains superior for early-stage drug discovery and complex natural product synthesis where absolute stereochemical fidelity (>95% d.e.) and the ability to isolate crystalline, diastereopure intermediates are non-negotiable.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the asymmetric Michael addition of N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone to a generic nitroalkene. Every step is designed as a self-validating system to prevent thermodynamic equilibration and ensure kinetic control.

Step 1: Enolate Generation

  • Action: Dissolve N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C. Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for exactly 45 minutes.

  • Causality: LiHMDS is specifically selected over LDA because its extreme steric bulk prevents unwanted nucleophilic attack on the sensitive lactone carbonyl. The 45-minute incubation at -78 °C ensures complete enolization without risking the degradation of the auxiliary.

Step 2: Michael Addition

  • Action: Add the Michael acceptor (1.2 equiv) dissolved in a minimal volume of anhydrous THF dropwise down the side of the flask. Maintain the reaction at -78 °C for 2–4 hours. Monitor via TLC (80:20 Hexanes:EtOAc) until the auxiliary is consumed.

  • Causality: Conducting the addition at strictly cryogenic temperatures suppresses the reversible retro-Michael pathway. This ensures the reaction remains under strict kinetic control, preserving the stereocenter dictated by the pseudo-axial phenyl shield.

Step 3: Kinetic Quenching

  • Action: Quench the reaction directly at -78 °C by adding saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality: Immediate low-temperature protonation traps the newly formed adduct, preventing base-catalyzed epimerization of the α-stereocenter during the workup phase.

ExpWorkflow Step1 1. Enolate Generation (LiHMDS, -78 °C, 45 min) Step2 2. Michael Addition (Acceptor, -78 °C, 2-4 h) Step1->Step2 Step3 3. Kinetic Quench (Sat. NH4Cl at -78 °C) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Auxiliary Cleavage (H2, Pd/C then TFA) Step4->Step5

Step-by-step experimental workflow for asymmetric Michael addition and auxiliary cleavage.

Downstream Processing: Auxiliary Cleavage

To liberate the synthesized unnatural α-amino acid, the chiral auxiliary backbone must be cleanly removed without racemizing the newly formed stereocenters.

  • Hydrogenolysis (Ring Cleavage): Dissolve the purified Michael adduct in a 1:1 mixture of EtOH/THF. Add 10% Pd/C (0.1 equiv by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours.

    • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-O and C-N bonds of the morpholinone ring, yielding the N-Boc amino acid and 1,2-diphenylethane derivatives as easily separable byproducts.

  • Deprotection (Boc Removal): Treat the resulting intermediate with 50% TFA in DCM for 1 hour at room temperature. Concentrate in vacuo and purify via ion-exchange chromatography (e.g., Dowex 50WX8) to yield the pure, free α-amino acid.

Applications in Drug Development

The robust nature of the Williams auxiliary has made it an indispensable tool in medicinal chemistry and complex natural product synthesis. For instance, it has been successfully deployed in the enantioselective total synthesis of complex spirooxindole alkaloids, such as Spirotryprostatin A, utilizing aza-Michael tandem reactions to construct the critical spiro[pyrrolidine-3,3′-oxindole] core[2]. Furthermore, this auxiliary has been utilized in stereoselective three-component coupling reactions on macrobeads to generate massive libraries of spirooxindoles for high-throughput biological screening, proving its reliability even in solid-phase combinatorial chemistry[3].

Sources

A Comparative Study of N-Boc vs. N-Cbz Protection on Diphenylmorpholinone Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chiral auxiliary and protecting group strategy is not merely a matter of literature precedent; it is an exercise in predicting molecular behavior under stress. The Williams’ oxazinone system (5,6-diphenylmorpholin-2-one) remains one of the most privileged chiral templates for the asymmetric synthesis of highly substituted α-amino acids[1].

However, the choice of the nitrogen protecting group—specifically between the tert-butyloxycarbonyl (N-Boc) and carboxybenzyl (N-Cbz) groups—fundamentally alters the scaffold's steric environment, enolate stability, and downstream orthogonality. This guide provides a definitive, data-driven comparison of N-Boc and N-Cbz protected diphenylmorpholinones to help you engineer the optimal synthetic route.

Mechanistic Grounding: The Causality of Stereocontrol

To understand why the protecting group matters, we must first dissect the causality of the Williams' oxazinone's stereocontrol.

When the lactone is deprotonated by a strong, non-nucleophilic base (e.g., KHMDS or NaHMDS), it forms a rigid, chelated Z-enolate. The N-protecting group (whether Boc or Cbz) plays an active, mechanical role in the transition state. Due to severe allylic strain ( A1,3 strain) between the N-carbamate and the adjacent C5-phenyl group, the C5-phenyl ring is forced out of the equatorial plane and into an axial (or pseudo-axial) conformation[2].

This axially disposed phenyl group acts as a massive steric wall, completely shielding the syn face (top face) of the enolate. Consequently, incoming electrophiles are forced to attack exclusively from the anti face (bottom face), resulting in exceptional diastereomeric excesses (>98% de).

Mechanism N1 N-Boc/Cbz Oxazinone N2 Base (KHMDS) N1->N2 N3 Z-Enolate Formation N2->N3 N4 A1,3 Strain Induction N3->N4 Conformational Lock N5 C5-Phenyl Axial Shielding N4->N5 Blocks Top Face N6 Electrophile (R-X) N5->N6 Bottom Face Attack N7 Anti-Alkylation (>98% de) N6->N7

Mechanistic pathway illustrating A1,3 strain-induced facial shielding in Williams' oxazinone.

Comparative Analysis: N-Boc vs. N-Cbz

While both N-Boc and N-Cbz groups successfully induce the critical A1,3 strain, their differing steric bulk and electronic properties dictate their optimal use cases.

Steric Bulk and Reaction Kinetics

The tert-butyl group of N-Boc is significantly bulkier than the benzyl group of N-Cbz. While this bulk provides excellent enolate stability, it can hinder the initial ring-closure kinetics during the synthesis of the auxiliary itself. Substituting Boc with Cbz reduces this steric hindrance, often improving reaction kinetics and yields in intermediate steps (e.g., boosting intermediate yields from ~72% to 89%)[1].

Orthogonality and Deprotection (The Deciding Factor)

The most critical divergence between the two groups is their cleavage conditions.

  • N-Boc requires strong acidic conditions (e.g., TFA/DCM or HCl) for removal. If your target amino acid contains acid-sensitive functional groups (such as oxetanes, silyl ethers, or acetals), Boc deprotection will degrade the product[3].

  • N-Cbz can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C). Because the C5 and C6 positions of the Williams' oxazinone are benzylic, hydrogenolysis simultaneously cleaves the chiral auxiliary and the N-Cbz group, yielding the completely free, unprotected amino acid in a single, mild step[2][4].

Quantitative Data Summary

Table 1: Physicochemical and Reactivity Comparison

ParameterN-Boc ProtectionN-Cbz Protection
Steric Bulk High (tert-butyl)Moderate (benzyl)
A1,3 Strain Induction ExcellentExcellent
Diastereoselectivity (dr) >98:2>98:2
Enolate Stability Very HighHigh
Deprotection Conditions Strong Acid (TFA, HCl)Hydrogenolysis (H₂, Pd/C)
Global Cleavage Requires 2 steps (Auxiliary cleavage + Acidic Boc removal)1 step (Simultaneous auxiliary and Cbz cleavage)

Table 2: Yield Comparison in Key Synthetic Steps

Synthetic StepN-Boc SystemN-Cbz SystemCausality / Notes
N-Protection & Ring Closure 70–75%85–89%Reduced steric hindrance of Cbz improves lactonization kinetics[1].
Enolization & Alkylation 85–95%80–90%Boc provides slightly better stability against base-mediated side reactions.
Auxiliary Cleavage (H₂, Pd/C) 85–90%85–90%Cbz yields the free amino acid; Boc yields the N-Boc amino acid[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process quality control (QC) checks are embedded to verify success before proceeding to the next step.

Pathway A Chiral Amino Alcohol (1,2-Diphenylethanolamine) B N-Protection (Boc2O or Cbz-Cl) A->B C Ring Closure (Ethyl bromoacetate, p-TsOH) B->C D Williams' Oxazinone (N-Boc or N-Cbz) C->D E Enolization (KHMDS / NaHMDS) D->E F Diastereoselective Alkylation (Electrophile Attack) E->F G Auxiliary Cleavage (H2, Pd/C or Li/NH3) F->G H Enantiopure α-Amino Acid G->H

Logical workflow for the asymmetric synthesis of α-amino acids using Williams' oxazinone.

Protocol A: Synthesis of N-Cbz-5,6-diphenylmorpholin-2-one

Objective: Construct the chiral template with optimized kinetics.

  • Alkylation: Dissolve (1S,2R)-2-amino-1,2-diphenylethanol (1.0 eq) in THF. Add ethyl bromoacetate (1.1 eq) and DIPEA (1.2 eq). Stir at room temperature for 12 hours.

  • N-Protection: To the crude mixture, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and saturated aqueous NaHCO₃. Stir vigorously for 4 hours.

  • Ring Closure: Extract the organic layer, concentrate, and redissolve in toluene. Add a catalytic amount of p-TsOH (0.1 eq). Reflux with a Dean-Stark trap for 6 hours to drive lactonization[4].

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the acyclic intermediate and the appearance of a higher Rf spot confirms lactonization. Validate via ¹H NMR: the benzylic protons will show a characteristic shift and distinct coupling constants due to the restricted morpholinone ring conformation.

Protocol B: Diastereoselective Alkylation

Objective: Stereocontrolled introduction of the amino acid side chain.

  • Enolization: Dissolve the N-Cbz oxazinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool strictly to -78 °C.

  • Deprotonation: Dropwise add KHMDS (0.5 M in toluene, 1.1 eq). Stir for 30 minutes.

    • Self-Validation Check: A distinct color change (typically to a vibrant yellow/orange) indicates successful enolate formation.

  • Electrophilic Trapping: Add the alkyl halide (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench: Quench with saturated aqueous NH₄Cl. The vibrant color should immediately dissipate.

  • Self-Validation Check: Before column chromatography, analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) can be accurately determined by integrating the newly formed α-proton signal against any minor diastereomer signals (expected >98:2 dr)[2].

Protocol C: Global Deprotection of N-Cbz Adducts

Objective: Simultaneous cleavage of the auxiliary and protecting group under neutral conditions.

  • Hydrogenolysis: Dissolve the alkylated N-Cbz oxazinone in a 1:1 mixture of MeOH/THF.

  • Catalyst Addition: Add 10% Pd/C (10-20% w/w). Purge the flask with argon, then introduce H₂ gas (1 atm via balloon).

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Self-Validation Check: Monitor hydrogen gas uptake. Complete cleavage yields 1,2-diphenylethane as a highly non-polar byproduct. TLC (UV active) will show a fast-moving spot (diphenylethane) and a baseline spot (free amino acid).

  • Isolation: Filter through Celite to remove Pd/C. Partition the filtrate between water and diethyl ether. The 1,2-diphenylethane partitions into the ether, while the enantiopure free α-amino acid remains in the aqueous layer. Lyophilize the aqueous layer to obtain the pure product.

Sources

A Senior Application Scientist's Guide to the Validation of Reaction Mechanisms Involving (5R,6S)-5,6-Diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule dictates its efficacy and safety. Chiral auxiliaries are a cornerstone of this endeavor, acting as transient stereogenic units that guide a reaction towards a specific stereochemical outcome.[1] Among these, (5R,6S)-5,6-diphenyl-2-morpholinone, a conformationally rigid glycine equivalent, has emerged as a valuable tool. Its utility, however, is not merely in its application but in the deep, causal understanding of its reaction mechanisms. A rigorously validated mechanism moves beyond empirical success to a predictive science, enabling process optimization, troubleshooting, and the rational design of novel synthetic routes.

This guide provides an in-depth comparison of the primary methodologies used to validate the reaction mechanisms of this important chiral auxiliary. We will dissect both experimental and computational approaches, explaining the causality behind experimental choices and providing the technical framework for their application.

The Mechanistic Foundation: How (5R,6S)-5,6-Diphenyl-2-morpholinone Directs Chirality

The efficacy of (5R,6S)-5,6-diphenyl-2-morpholinone as a chiral auxiliary lies in its rigid structure, which creates a highly defined steric environment.[2] Upon N-acylation and subsequent deprotonation (typically at the α-carbon to the acyl group), it forms a chiral, non-racemic enolate. The two phenyl groups at the C5 and C6 positions effectively shield one face of this enolate. This facial bias is the critical control element, forcing incoming electrophiles to approach from the less sterically hindered face, thereby leading to a predictable and high degree of diastereoselectivity.[2] Validating this proposed mechanism involves proving the existence and structure of this key enolate intermediate and demonstrating that its facial bias directly correlates with the final product's stereochemistry.

cluster_0 Mechanism of Stereocontrol A N-Acyl-(5R,6S)-5,6- diphenyl-2-morpholinone B Deprotonation (e.g., LDA, -78 °C) A->B C Formation of Chelated Z-Enolate Intermediate B->C Rate-determining step? D Facial Shielding by Phenyl Groups C->D E Electrophilic Attack (E+) C->E Attack from less-hindered face D->E Steric Hindrance F Formation of New Stereocenter E->F G Auxiliary Cleavage F->G H Enantiopure Product G->H

Caption: General mechanism of asymmetric induction using the morpholinone auxiliary.

A Comparative Analysis of Validation Methodologies

The validation of a proposed reaction mechanism is never reliant on a single piece of evidence. Instead, it is a process of accumulating corroborating data from a suite of complementary techniques. These can be broadly categorized into experimental and computational methods.

Methodology Primary Objective Strengths Limitations Best Suited For
Kinetic Studies Determine the rate law, reaction order, and identify the rate-determining step (RDS).[3]Quantitative, provides direct insight into the species involved in the RDS.[4]Provides no structural information; complex mechanisms can lead to ambiguous rate laws.Differentiating between proposed mechanisms with different rate-determining steps.
Isotopic Labeling Track the fate of specific atoms throughout the reaction.[5][6]Provides unambiguous evidence of bond formation/cleavage events.[7]Synthesis of labeled compounds can be complex and costly; kinetic isotope effects must be considered.Confirming intramolecular vs. intermolecular processes and tracking specific atom transfers.
Intermediate Trapping Isolate, detect, or intercept a transient intermediate species.[7]Provides direct structural evidence for a proposed intermediate.Intermediates may be too short-lived to trap; the trapping agent can alter the reaction pathway.Proving the existence of key intermediates like enolates or carbocations.
Stereochemical Analysis Correlate the stereochemistry of the product with the proposed transition state.[7]Highly sensitive to the 3D arrangement of the transition state.Requires unambiguous determination of product stereochemistry (e.g., via X-ray crystallography).Validating transition state models that predict specific stereochemical outcomes.
Computational (DFT) Model the potential energy surface, locate transition states, and calculate activation barriers.[8][9]Provides detailed structural and energetic information on all species, including transient ones.[10]Accuracy is dependent on the level of theory and functional used; requires experimental validation.[8][10]Rationalizing observed selectivity, exploring alternative pathways, and designing new catalysts.

Experimental Validation Protocols: A Practical Guide

A robust validation strategy often combines multiple experimental approaches. The following protocols provide a framework for investigating the alkylation of an N-acyl morpholinone derivative, a classic application of this auxiliary.[11]

Protocol 1: Kinetic Analysis via In-Situ IR Spectroscopy

This protocol aims to determine the reaction order with respect to the substrate, base, and electrophile to elucidate the rate-determining step.

Methodology:

  • System Setup: Utilize an in-situ Fourier-transform infrared (FTIR) spectrometer equipped with a probe immersed in a temperature-controlled jacketed reactor.

  • Calibration: Generate a calibration curve by recording the absorbance of the carbonyl stretch of the N-acyl morpholinone at various known concentrations in the reaction solvent (e.g., anhydrous THF).

  • Initial Rate Measurement:

    • Charge the reactor with the N-acyl morpholinone (e.g., N-propionyl derivative) and anhydrous THF under an inert atmosphere (Argon).

    • Cool the solution to the desired reaction temperature (e.g., -78 °C).

    • Initiate data collection and establish a stable baseline.

    • Inject a solution of the base (e.g., Lithium diisopropylamide, LDA) and monitor the disappearance of the starting material's carbonyl peak over time.

    • Separately, after enolate formation is complete (indicated by stabilization of the IR signal), inject the electrophile (e.g., benzyl bromide) and monitor the formation of the product peak.

  • Data Analysis:

    • Determine the initial reaction rate by calculating the slope of the concentration vs. time plot at t=0.

    • Repeat the experiment while systematically varying the initial concentrations of the substrate, base, and electrophile one at a time.

    • Plot log(rate) vs. log([Concentration]) for each component. The slope of this line gives the order of the reaction with respect to that component.[3]

  • Causality: If the reaction is found to be first-order in substrate and base, but zero-order in the electrophile, it strongly suggests that the deprotonation to form the enolate is the slow, rate-determining step.[12]

cluster_1 Experimental Validation Workflow Start Propose Mechanism Kinetics Kinetic Studies (In-situ IR) Start->Kinetics Labeling Isotopic Labeling (¹³C, ²H) Start->Labeling Trap Intermediate Trapping (e.g., with Me₃SiCl) Start->Trap Analyze Analyze Data (Rate Law, NMR, MS) Kinetics->Analyze Labeling->Analyze Trap->Analyze Compare Compare with Proposed Mechanism Analyze->Compare Validate Validated Mechanism Compare->Validate Consistent Revise Revise Mechanism Compare->Revise Inconsistent Revise->Start cluster_2 Computational (DFT) Validation Workflow Opt Optimize Geometries (Reactants, Products, Intermediates) TS Locate Transition State (TS) Structures Opt->TS Freq Frequency Analysis (Confirm Minima & TS) TS->Freq IRC IRC Calculation (Connect TS to Reactants/Products) Freq->IRC Energy Construct Potential Energy Surface IRC->Energy Compare Compare Predicted Selectivity and RDS with Experiment Energy->Compare Result Computationally Supported Mechanism Compare->Result

Sources

Safety Operating Guide

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling (5R,6S)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are paramount. (5R,6S)-5,6-diphenyl-2-morpholinone, a compound of interest in various research endeavors, requires meticulous handling to ensure the safety of laboratory personnel. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge and tools necessary to maintain a secure and productive laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough understanding of the potential hazards associated with (5R,6S)-5,6-diphenyl-2-morpholinone is crucial. While a comprehensive toxicological profile may not be extensively documented, the available safety information, including GHS hazard statements, provides a solid foundation for a conservative and proactive safety approach.

The primary identified hazards associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

The GHS pictogram associated with these hazards is the GHS07, an exclamation mark, which denotes an irritant, skin sensitizer, or a compound with acute toxicity.[1]

Given the presence of the morpholine and diphenyl moieties, it is also prudent to consider the potential hazards associated with these structural components. Morpholine, for instance, is a corrosive and flammable liquid.[2][3][4] Diphenyl compounds can also cause skin and eye irritation.[5][6] Therefore, a risk assessment should assume the potential for these additional hazards, especially when handling the compound in solution or at elevated temperatures.

The Last Line of Defense: A Multi-Faceted PPE Strategy

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the compound being handled, and the potential for exposure. The following table summarizes the recommended PPE for handling (5R,6S)-5,6-diphenyl-2-morpholinone.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldThe serious eye irritation hazard (H319) necessitates robust eye protection.[1] Goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face.[7]
Skin and Hand Protection Nitrile or neoprene gloves and a lab coatTo mitigate the risk of skin irritation (H315), chemical-resistant gloves are mandatory.[1][8] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals.[9][10] Always inspect gloves for tears or punctures before use. A long-sleeved, fully buttoned lab coat is essential to protect the skin on the arms and body.[8]
Respiratory Protection Use in a certified chemical fume hood. A fit-tested N95 respirator may be required.The potential for respiratory irritation (H335) makes it imperative to handle this solid compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of airborne particles.[9][11] If the generation of dust is unavoidable or if working outside of a fume hood, a fit-tested N95 respirator should be worn.[12]
Procedural Guidance: From Donning to Disposal

Adherence to strict procedural protocols is as critical as the selection of the correct PPE. The following step-by-step guides for donning, doffing, and disposal of PPE are designed to minimize the risk of contamination and exposure.

3.1. Donning PPE: A Deliberate Sequence

  • Lab Coat: Put on a clean, long-sleeved lab coat and ensure it is fully buttoned.

  • Respirator (if required): If the risk assessment indicates the need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If a splash hazard exists, wear a face shield over the goggles.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

3.2. Doffing PPE: A Contamination-Conscious Approach

The process of removing PPE is a critical step in preventing self-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms and folding it in on itself to contain any potential contaminants.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[8]

3.3. Disposal Plan: A Responsible End-of-Life for Contaminated Materials

All disposable PPE used when handling (5R,6S)-5,6-diphenyl-2-morpholinone should be considered hazardous waste.

  • Segregation: Collect all used gloves, disposable lab coats, and other contaminated materials in a designated, clearly labeled hazardous waste container.[12]

  • Containerization: Ensure the waste container is properly sealed to prevent the release of any contaminants.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your Environmental Health and Safety (EHS) department for clarification.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the affected individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling (5R,6S)-5,6-diphenyl-2-morpholinone.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (5R,6S)-5,6-diphenyl-2-morpholinone Task Assess Task: - Quantity - Physical Form (Solid/Solution) - Potential for Aerosolization Start->Task Engineering_Controls Work in a Certified Chemical Fume Hood Task->Engineering_Controls Eye_Protection Mandatory: Chemical Splash Goggles Engineering_Controls->Eye_Protection Hand_Protection Mandatory: Nitrile or Neoprene Gloves Eye_Protection->Hand_Protection Body_Protection Mandatory: Fully Buttoned Lab Coat Hand_Protection->Body_Protection Splash_Hazard Is there a splash hazard? Body_Protection->Splash_Hazard Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Aerosol_Risk Is there a risk of aerosol generation? Splash_Hazard->Aerosol_Risk No Face_Shield->Aerosol_Risk Respirator Add Fit-Tested N95 Respirator Aerosol_Risk->Respirator Yes End Proceed with Experiment Aerosol_Risk->End No Respirator->End

Caption: PPE Selection Workflow for (5R,6S)-5,6-diphenyl-2-morpholinone.

References

  • Benchchem. Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • EH&S. Novel Chemicals with Unknown Hazards SOP.
  • NextSDS. (5R,6S)-5.
  • Sigma-Aldrich. (5R,6S)-5,6-Diphenyl-2-morpholinone | 282735-66-4.
  • Redox.
  • Fisher Scientific.
  • Elemental Microanalysis Ltd.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Pesticide Safety Education Program.
  • LabManager. Lab Safety Rules and Guidelines.
  • ETH Zurich.
  • Benchchem.
  • ChemicalBook.
  • KANTO KAGAKU. MORPHOLINE.
  • Alpha Resources. DIPHENYL.
  • Loba Chemie. DIPHENYL SULPHONE FOR SYNTHESIS MSDS CAS-No.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.